1-Boc-1-ethylhydrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-amino-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAWWZVWLRCTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-1-Ethylhydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-ethylhydrazine, also known as tert-butyl N-amino-N-ethylcarbamate, is a valuable bifunctional molecule in modern organic synthesis. Its structure incorporates a Boc-protected amine and a reactive terminal hydrazine moiety, rendering it a versatile building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a central nitrogen atom substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protecting group. The adjacent nitrogen atom bears two hydrogen atoms, forming the reactive hydrazine functional group.
Molecular Formula: C₇H₁₆N₂O₂[1][2]
Molecular Weight: 160.21 g/mol [2]
CAS Number: 955370-01-1[2]
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely reported in the literature. However, it is commercially available as a liquid.[3] For comparative purposes, the properties of the closely related analog, 1-Boc-1-methylhydrazine, are provided in the table below. It is anticipated that this compound would exhibit similar, albeit slightly different, physical characteristics.
| Property | Value (for 1-Boc-1-methylhydrazine) |
| Physical Form | Liquid |
| Density | 0.985 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.436 |
| Purity | ≥97% |
Storage and Handling: this compound should be stored in a cool, dark place, typically at 2-8°C, and sealed under a dry atmosphere to prevent degradation.[2][3] It is classified as harmful if swallowed and combustible.[3]
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), and the -NH₂ protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon and methyl carbons of the Boc group, the two carbons of the ethyl group, and the carbonyl carbon of the carbamate.
-
IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine (typically two bands in the 3400-3200 cm⁻¹ region), C-H stretching of the alkyl groups (around 2970 cm⁻¹), and a strong carbonyl (C=O) stretching absorption from the Boc group (approximately 1700 cm⁻¹).[4][5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group or parts of the ethyl group.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, starting from readily available precursors. The general strategy involves the initial formation of tert-butyl carbazate (1-Boc-hydrazine), followed by the selective N-alkylation with an ethylating agent.
Step 1: Synthesis of tert-Butyl Carbazate (1-Boc-hydrazine)
This step involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O). The use of an excess of hydrazine can help to minimize the formation of the di-Boc protected side product.
Caption: Workflow for the Synthesis of tert-Butyl Carbazate
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate dissolved in a suitable solvent such as isopropanol or dichloromethane.[6]
-
Addition of Boc₂O: Cool the solution in an ice bath (0°C). Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred hydrazine solution. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 30 minutes to an hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue can be diluted with a solvent like dichloromethane and washed with water to remove any remaining hydrazine hydrate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl carbazate, which is often a white solid.[6] Further purification can be achieved by recrystallization or chromatography if necessary.
Step 2: N-Alkylation to form this compound
The second step involves the alkylation of tert-butyl carbazate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Caption: Workflow for the N-Alkylation of tert-Butyl Carbazate
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in a suitable aprotic solvent like acetonitrile or tetrahydrofuran (THF).[6]
-
Addition of Base and Alkylating Agent: Add a base such as potassium carbonate or sodium hydride (1.0-1.2 equivalents) to the solution. Stir the mixture for a short period to deprotonate the hydrazine. Then, slowly add the ethylating agent (e.g., ethyl iodide, 1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Conditions and Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC analysis.
-
Work-up and Purification: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel to yield the final product as a liquid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is significantly less nucleophilic, allowing for selective reactions at the terminal -NH₂ group.
Synthesis of Pyrazoles
A primary application of this compound is in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with a wide range of biological activities.[7][8][9] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.
The general mechanism involves the initial formation of a hydrazone by the reaction of the terminal -NH₂ group with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The Boc and ethyl groups remain attached to one of the nitrogen atoms of the pyrazole ring.
Caption: General Scheme for Pyrazole Synthesis
This synthetic route is highly versatile, as the substituents on the resulting pyrazole ring can be readily varied by choosing different 1,3-dicarbonyl starting materials.
Role in Drug Development
While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the public domain, the broader class of N-Boc-N-alkylhydrazines are crucial intermediates in medicinal chemistry. The pyrazole core, readily accessible from these reagents, is a privileged scaffold found in numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The Boc protecting group can be easily removed under acidic conditions, allowing for further functionalization of the pyrazole nitrogen, which is a common strategy in drug design to modulate the pharmacological properties of the molecule.
Conclusion
This compound is a synthetically valuable reagent that provides an efficient entry point to a variety of nitrogen-containing compounds. Its straightforward synthesis and the differential reactivity of its nitrogen atoms make it a powerful tool for the construction of complex molecules, particularly in the realm of heterocyclic chemistry. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound can open up new avenues for the design and synthesis of novel therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 955370-01-1 [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 7. chim.it [chim.it]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Characterization of tert-butyl 1-ethylhydrazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characterization data for tert-butyl 1-ethylhydrazine-1-carboxylate, a key intermediate in contemporary organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just raw data, but a cohesive understanding of the molecule's spectroscopic and physical properties, grounded in established analytical principles. Every piece of data is contextualized to explain why the molecule behaves as it does, ensuring a robust and reliable interpretation for your research endeavors.
Introduction: The Significance of tert-butyl 1-ethylhydrazine-1-carboxylate
tert-butyl 1-ethylhydrazine-1-carboxylate, bearing the CAS Number 955370-01-1, is a monosubstituted hydrazine derivative featuring a sterically bulky tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable building block in medicinal chemistry and process development. The Boc group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling the controlled elaboration of the hydrazine moiety. Its ethyl substitution provides a specific point of structural diversity. Accurate characterization of this reagent is paramount to ensure reaction success, purity of subsequent compounds, and ultimately, the integrity of a synthetic campaign.
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule begins with its basic structural and physical attributes.
Figure 1. 2D Chemical Structure of tert-butyl 1-ethylhydrazine-1-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 955370-01-1 | ChemScene [1] |
| Molecular Formula | C₇H₁₆N₂O₂ | ChemScene [1] |
| Molecular Weight | 160.21 g/mol | ChemScene [1] |
| Physical Form | Liquid | Sigma-Aldrich [2] |
| Purity | ≥95% - ≥97% | Sigma-Aldrich,[2] ChemScene [1] |
| Storage Conditions | 2-8°C, sealed in dry, protect from light | Sigma-Aldrich,[2] ChemScene [1] |
Spectroscopic Characterization Data
The following sections detail the expected spectroscopic data for tert-butyl 1-ethylhydrazine-1-carboxylate. While publicly available experimental spectra for this specific compound are not readily found, the data presented below is based on analysis of closely related structures and predictive models. These serve as a robust guide for researchers in verifying their own experimental results.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The expected spectrum for tert-butyl 1-ethylhydrazine-1-carboxylate would exhibit distinct signals for the ethyl and tert-butyl groups, as well as the N-H protons.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.15 | Triplet (t) | 3H | -CH₂CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. |
| ~1.48 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, hence a strong singlet. |
| ~3.25 | Quartet (q) | 2H | -CH₂ CH₃ | The methylene protons of the ethyl group are coupled to the three protons of the methyl group, appearing as a quartet. |
| ~4.0 (broad) | Singlet (s) | 2H | -NH₂ | The amine protons often appear as a broad singlet due to quadrupole broadening and potential exchange with trace water. The chemical shift can be variable. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.5 | -CH₂CH₃ | The terminal methyl carbon of the ethyl group, appearing furthest upfield. |
| ~28.3 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group, a characteristic intense signal. |
| ~45.0 | -CH₂ CH₃ | The methylene carbon of the ethyl group, shifted downfield due to its proximity to the nitrogen atom. |
| ~81.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom. |
| ~156.0 | C =O | The carbonyl carbon of the carbamate, exhibiting the most downfield chemical shift due to the strong deshielding effect of the two adjacent heteroatoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-3400 | Medium, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group. The broadening is due to hydrogen bonding. |
| 2850-2980 | Strong | C-H stretch | Aliphatic C-H stretching from the ethyl and tert-butyl groups. |
| ~1690-1710 | Strong | C=O stretch | A strong absorption characteristic of the carbonyl group in the carbamate. |
| 1450-1480 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| 1150-1250 | Strong | C-O stretch | Stretching vibration of the C-O bond in the ester functionality of the carbamate. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Assignment | Rationale |
| 161.12 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 160.21 g/mol . |
| 105.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds. |
| 88.08 | [M - Boc + 2H]⁺ | Loss of the entire Boc group (C₅H₉O₂) with the addition of two protons to the remaining ethylhydrazine fragment. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, which is a very stable and often prominent fragment. |
Methodologies for Characterization
To ensure the reproducibility and accuracy of the characterization data, the following experimental protocols are provided as a guide.
NMR Spectroscopy Protocol
Figure 2. Standard workflow for NMR analysis.
-
Sample Preparation : Accurately weigh 5-10 mg of tert-butyl 1-ethylhydrazine-1-carboxylate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and co-addition of 1024 scans are recommended.
-
Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis : Place a small drop of the liquid tert-butyl 1-ethylhydrazine-1-carboxylate directly onto the ATR crystal.
-
Data Acquisition : Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the data quality. The background spectrum will be automatically subtracted.
Mass Spectrometry Protocol
Figure 3. General workflow for ESI-MS analysis.
-
Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis : Identify the protonated molecular ion [M+H]⁺ and compare its accurate mass to the theoretical value. Analyze any observed fragment ions to corroborate the proposed structure.
Conclusion
This technical guide provides a comprehensive overview of the essential characterization data for tert-butyl 1-ethylhydrazine-1-carboxylate. By combining predicted spectral data with detailed, field-proven analytical protocols, this document serves as a self-validating system for researchers. The logical interpretation of NMR, IR, and MS data, supported by an understanding of the underlying chemical principles, empowers scientists in drug development and synthetic chemistry to confidently verify the identity and purity of this important chemical intermediate, ensuring the robustness and success of their scientific endeavors.
References
A Technical Guide to 1-Boc-1-ethylhydrazine (CAS 955370-01-1): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction and Strategic Overview
1-Boc-1-ethylhydrazine, also known as tert-butyl 1-ethylhydrazine-1-carboxylate, is a specialized bifunctional reagent increasingly utilized in the fields of medicinal chemistry and organic synthesis.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on one nitrogen of an ethylhydrazine scaffold. This arrangement provides a stable, yet readily cleavable, handle that masks the reactivity of the N-1 nitrogen, leaving the terminal N-2 amine available for nucleophilic attack or further functionalization.
The strategic importance of this molecule lies in its ability to act as a precisely controlled building block.[2][3] In complex, multi-step syntheses common in drug development, protecting groups are essential to prevent unwanted side reactions. The Boc group is particularly favored due to its stability under a wide range of conditions and its facile removal under acidic conditions, a strategy orthogonal to many other protecting groups.[4] This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and advanced applications of this compound for researchers and drug development professionals.
Physicochemical and Computational Properties
The fundamental properties of this compound are critical for its effective use in experimental design. The compound is typically supplied as a liquid with a purity of 95-97%.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 955370-01-1 | [1][5] |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 160.21 - 160.22 g/mol | [1][5] |
| Physical Form | Liquid | |
| Synonyms | tert-butyl 1-ethylhydrazine-1-carboxylate, tert-butyl N-amino-N-ethyl-carbamate | [1] |
| Purity | ≥95% |
Table 2: Computed Properties for In Silico Modeling
| Property | Value | Significance | Source(s) |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | Predicts transport properties and drug-likeness. | [1][6] |
| LogP (Octanol-Water Partition Coefficient) | 1.1171 | Indicates moderate lipophilicity. | [1] |
| Hydrogen Bond Donors | 1 | The terminal -NH₂ group can donate a hydrogen bond. | [1][6] |
| Hydrogen Bond Acceptors | 3 | The two oxygen and N-1 nitrogen atoms can accept hydrogen bonds. | [1][6] |
| Rotatable Bonds | 4 | Indicates conformational flexibility. | [6] |
Commercial suppliers often provide detailed analytical data, including NMR, HPLC, and LC-MS, which are essential for quality control and reaction monitoring.[7][8]
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically not performed from first principles in a standard research lab due to its commercial availability. However, understanding its synthesis provides insight into its reactivity and potential impurities. The most logical and industrially relevant pathway involves a two-step sequence: Boc protection of a hydrazine precursor followed by selective alkylation.
Conceptual Synthetic Workflow
The synthesis leverages the differential reactivity of the two nitrogen atoms in hydrazine. The first step protects one nitrogen, and the second step functionalizes the other.
Caption: General synthetic pathway for this compound.
Representative Synthetic Protocol
This protocol is a representative methodology based on established chemical principles for Boc protection and N-alkylation of hydrazines.[4][9]
Step 1: Synthesis of tert-Butyl Carbazate (Boc-hydrazine)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve hydrazine hydrate (1.2 eq.) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in THF to the cooled hydrazine solution. The slow addition is crucial to control the exotherm and prevent the formation of the di-protected side product.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the Boc₂O is consumed.
-
Workup: Remove the solvent under reduced pressure. Extract the residue with a suitable solvent like ethyl acetate and wash with brine to remove unreacted hydrazine hydrate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl carbazate, which can be purified by crystallization or used directly.
Step 2: N-Alkylation to form this compound
-
Setup: Dissolve the tert-butyl carbazate (1.0 eq.) from Step 1 in an aprotic polar solvent such as acetonitrile or DMF.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base acts as a proton scavenger for the subsequent alkylation step.
-
Alkylation: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.1 eq.), dropwise to the suspension.
-
Reaction: Heat the mixture gently (e.g., 50-60°C) and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, filter off the inorganic salts and concentrate the filtrate. The crude product is then purified using column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.
Reactivity and Advanced Applications in Drug Discovery
The utility of this compound stems from the reactivity of its terminal -NH₂ group, which serves as a potent nucleophile. It is widely used in the construction of heterocyclic rings and as a linker in complex molecules.[2]
Case Study: Synthesis of HDAC6 PROTACs
A recent and compelling application is in the development of Proteolysis-targeting chimeras (PROTACs). A 2025 preprint describes the synthesis of selective Histone Deacetylase 6 (HDAC6) degraders where this compound is a key building block.[10] In this work, the terminal amine of this compound is coupled to a carboxylic acid moiety of a molecular scaffold using a standard peptide coupling agent.
Caption: Amide coupling reaction using this compound.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol is adapted from the methodology described for synthesizing HDAC6 degraders.[10]
-
Setup: Dissolve the carboxylic acid-containing scaffold (1.0 eq.) in anhydrous dimethylformamide (DMF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Nucleophile Addition: Add a solution of this compound (1.1 eq.) in DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography to yield the desired amide-linked intermediate. The Boc group can then be removed at a later stage using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the hydrazine for subsequent transformations.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and is a combustible liquid.[5]
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid. | [5][11] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [5][12] |
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[12][13]
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[14]
-
Keep away from ignition sources such as heat, sparks, and open flames.[13]
-
Incompatible with strong oxidizing agents and strong bases.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
The recommended storage temperature is between 2-8°C.[1]
Conclusion
This compound is a valuable and versatile reagent for the modern synthetic chemist. Its well-defined reactivity, governed by the stable Boc protecting group, allows for its precise incorporation into complex molecular architectures. As demonstrated by its application in the synthesis of next-generation therapeutics like PROTACs, its importance in pharmaceutical research and development continues to grow. A thorough understanding of its properties, synthesis, and handling protocols is paramount for leveraging its full potential in creating novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. angenechemical.com [angenechemical.com]
- 6. CAS:955370-01-1, 1-乙基肼甲酸叔丁酯-毕得医药 [bidepharm.com]
- 7. 955370-01-1|this compound|BLD Pharm [bldpharm.com]
- 8. 955370-01-1 | this compound | Carbamates | Ambeed.com [ambeed.com]
- 9. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1-Boc-1-甲基肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Physical and Chemical Stability of 1-Boc-1-ethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist
This guide provides an in-depth analysis of the critical stability characteristics of 1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding the physical and chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of downstream products. This document moves beyond a simple recitation of facts to provide a framework for stability assessment, grounded in mechanistic principles and authoritative regulatory guidelines. We will explore the inherent vulnerabilities of the molecule, outline robust protocols for evaluating its stability under various stress conditions, and discuss the development of appropriate analytical methods for accurate quantification.
Physicochemical Properties and Inherent Stability Considerations
A thorough understanding of the fundamental physicochemical properties of this compound is the foundation of any stability program. These properties not only define its handling and storage requirements but also predict its likely degradation pathways.
Molecular Structure and Key Functional Groups
The structure of this compound features two key moieties: the hydrazine group and the tert-butoxycarbonyl (Boc) protecting group.
-
Hydrazine Moiety (-NH-NH₂): The N-N single bond and the lone pair of electrons on the terminal nitrogen make this group susceptible to oxidation.[2] Hydrazine and its derivatives are known to undergo oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen.[3][4]
-
Boc Protecting Group (-C(O)O-t-Bu): The Boc group is a well-characterized, acid-labile protecting group.[5] The carbamate linkage is susceptible to cleavage under acidic conditions, which proceeds via the formation of a stable tert-butyl cation.[5] Conversely, the Boc group is generally stable under basic, nucleophilic, and catalytic hydrogenolysis conditions.[5]
Known Physical and Chemical Properties
While comprehensive experimental data for this compound is not extensively published, available information from suppliers and data on close analogs provides a baseline.
| Property | Value / Description | Source |
| CAS Number | 955370-01-1 | [6][7] |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][6] |
| Molecular Weight | 160.22 g/mol | [6] |
| Physical Form | Liquid | [6] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [6][7][8] |
| Computed LogP | 1.1171 | [7] |
| Computed TPSA | 55.56 Ų | [7] |
| Purity (Typical) | ≥95-97% | [6][7] |
| Hazard Statements | H302 (Harmful if swallowed), H227 (Combustible liquid) | [6] |
Table 1: Physicochemical and Safety Information for this compound.
The recommended storage conditions—refrigerated, dry, and protected from light—already suggest potential liabilities to thermal degradation, hydrolysis, and photolysis.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is the cornerstone of stability evaluation. It is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. This process is critical for developing and validating stability-indicating analytical methods. The following sections outline the rationale and protocols for a comprehensive forced degradation study on this compound.
Foundational Logic: The "Why" Behind the Conditions
The choice of stress conditions is not arbitrary; it is a targeted interrogation of the molecule's functional groups based on established chemical principles. The workflow below illustrates the decision-making process for designing a forced degradation study.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Reactions of Hydrazines. II. Isophthalimides. New Protective Groups on Nitrogen1,2 | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. This compound | 955370-01-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 955370-01-1|this compound|BLD Pharm [bldpharm.com]
1-Boc-1-ethylhydrazine spectroscopic data analysis (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Boc-1-ethylhydrazine for Researchers and Drug Development Professionals
Abstract
This compound (tert-butyl N-amino-N-ethylcarbamate) is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the tert-butoxycarbonyl (Boc) protecting group, which allows for the controlled and sequential functionalization of the hydrazine moiety. Accurate and unambiguous characterization of this reagent is paramount to ensure the integrity of multi-step syntheses and the quality of final products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. We delve into the causality behind spectral features, offering field-proven insights for researchers, chemists, and quality control analysts.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound (MW: 160.21 g/mol , Formula: C₇H₁₆N₂O₂) contains several distinct functional groups and proton/carbon environments that give rise to a unique spectroscopic fingerprint.[1][2] Understanding these structural features is the first step in interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. Experiments are typically conducted in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and connectivity to neighboring protons. For this compound, four unique signals are expected.
Expected ¹H NMR Signals:
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C bonds. They do not couple with any other protons, resulting in a strong singlet.
-
Ethyl Protons (-CH₂CH₃): The two ethyl protons are non-equivalent. The methylene (-CH₂) protons are adjacent to a methyl group (3 protons), resulting in a quartet (3+1=4). The methyl (-CH₃) protons are adjacent to a methylene group (2 protons), leading to a triplet (2+1=3).
-
Amine Protons (-NH₂): The two protons on the terminal nitrogen typically appear as a broad singlet. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift can be variable.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Shift & Multiplicity |
| ~3.2 - 3.4 | Quartet (q) | 2H | N-CH₂ -CH₃ | Deshielded by the adjacent nitrogen atom. Splits into a quartet by the neighboring -CH₃ group. |
| ~2.5 - 3.0 | Broad Singlet (br s) | 2H | -NH₂ | Subject to exchange and quadrupole effects. Position can vary. |
| ~1.45 | Singlet (s) | 9H | -C(CH₃ )₃ | Highly shielded and equivalent protons of the Boc group. No adjacent protons for coupling.[3][4] |
| ~1.15 | Triplet (t) | 3H | -CH₂-CH₃ | Shielded aliphatic protons. Splits into a triplet by the neighboring -CH₂ group. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): This carbon is double-bonded to one oxygen and single-bonded to another oxygen and a nitrogen, making it highly deshielded and causing it to appear far downfield.
-
Quaternary Carbon (-C(CH₃)₃): The central carbon of the Boc group is also deshielded by the adjacent oxygen atom.
-
tert-Butyl Carbons (-C(CH₃)₃): The three methyl carbons of the Boc group are equivalent and appear as a single, shielded signal.
-
Ethyl Carbons (-CH₂ CH₃):** The two carbons of the ethyl group are distinct. The methylene carbon, bonded to nitrogen, is more deshielded than the terminal methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Shift |
| ~156-158 | C =O | Highly deshielded due to bonding with two electronegative atoms (O, N).[3][4] |
| ~80-82 | -C (CH₃)₃ | Quaternary carbon deshielded by the ester oxygen.[3][4] |
| ~45-50 | N-CH₂ -CH₃ | Methylene carbon deshielded by the adjacent nitrogen atom. |
| ~28.3 | -C(CH₃ )₃ | Equivalent and shielded aliphatic carbons of the Boc group.[3][4] |
| ~12-15 | -CH₂-CH₃ | Shielded terminal methyl carbon. |
Experimental Protocol for NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H (16 scans) and ¹³C (1024 scans) are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
References
Solubility of 1-Boc-1-ethylhydrazine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Boc-1-ethylhydrazine in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical reagent in modern synthetic chemistry and drug development. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing its solubility and provides actionable protocols for experimental determination.
Introduction: The Synthetic Utility and Physicochemical Importance of this compound
This compound is a valuable building block in organic synthesis, prized for its role in the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for controlled reactivity of the hydrazine moiety. The ethyl group provides additional steric and electronic influence.
Understanding the solubility of this reagent is paramount for its effective use. Proper solvent selection impacts reaction kinetics, purification efficiency, and the overall yield and purity of the final product. A poorly chosen solvent can lead to incomplete reactions, precipitation of starting materials or products, and challenges in downstream processing. This guide, therefore, aims to provide a predictive framework for solubility and a robust methodology for its empirical determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure and the functional groups that dictate its polarity and hydrogen bonding capabilities.
Molecular Structure Analysis
This compound possesses distinct regions with differing polarities:
-
Boc Group (tert-butyloxycarbonyl): This bulky, nonpolar group consists of a carbonyl and a tert-butyl moiety. While the carbonyl group can act as a hydrogen bond acceptor, the large aliphatic portion imparts significant nonpolar character.
-
Hydrazine Moiety (-NH-NH₂): This is a polar region capable of both donating and accepting hydrogen bonds. The presence of N-H bonds makes it a good hydrogen bond donor, while the lone pairs on the nitrogen atoms make it a good acceptor.
-
Ethyl Group (-CH₂CH₃): This is a nonpolar, aliphatic group that contributes to the overall lipophilicity of the molecule.
The interplay between the polar hydrazine moiety and the nonpolar Boc and ethyl groups results in a molecule of intermediate polarity.
Caption: Molecular features of this compound influencing its solubility.
Solvent-Solute Interactions
The solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will strongly solvate the hydrazine moiety through hydrogen bonding. However, the nonpolar Boc and ethyl groups may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors (via carbonyl or halogen atoms) and can solvate the polar hydrazine group to some extent. Their moderate polarity also allows for favorable interactions with the nonpolar parts of the molecule.
-
Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces. They will solvate the nonpolar Boc and ethyl groups but will poorly solvate the polar hydrazine moiety, likely resulting in low solubility.
Qualitative Solubility Prediction
Based on the theoretical framework, we can predict the qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| Heptane | Nonpolar | Low | Poor interaction with the polar hydrazine group. |
| Toluene | Nonpolar (Aromatic) | Low to Medium | Pi-stacking interactions with the carbonyl group may offer slightly better solvation than aliphatic nonpolar solvents. |
| Dichloromethane | Polar Aprotic | High | Good balance of polarity to solvate both the polar and nonpolar regions effectively. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality can act as a hydrogen bond acceptor, and its overall polarity is suitable for the entire molecule. |
| Acetone | Polar Aprotic | High | The carbonyl group is a good hydrogen bond acceptor, and its polarity is well-suited for this molecule. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding with the hydrazine moiety and sufficient nonpolar character to interact with the Boc and ethyl groups. |
| Methanol | Polar Protic | Medium to High | Strong hydrogen bonding with the hydrazine group, but its high polarity may be less favorable for the nonpolar regions than ethanol. |
| Water | Polar Protic | Low | The large nonpolar groups (Boc and ethyl) are expected to dominate, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Standardized Protocol
While theoretical predictions are useful, empirical determination is essential for quantitative understanding. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Rotary evaporator
Experimental Workflow
Caption: Isothermal shake-flask method workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of a Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration. The excess solid is crucial to confirm that the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration of this compound is determined by comparing the instrument response to a calibration curve prepared from standards of known concentrations.
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Factors Influencing Experimental Accuracy
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.
-
Purity: The purity of both the this compound and the solvents can significantly affect the measured solubility. Use high-purity materials.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
Conclusion
This compound is a molecule of intermediate polarity, with its solubility being a balance between the polar hydrazine moiety and the nonpolar Boc and ethyl groups. It is predicted to have high solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, as well as in polar protic solvents like ethanol. Its solubility is expected to be low in nonpolar solvents such as heptane and in water. For precise and reliable data, the isothermal shake-flask method provides a robust framework for experimental determination. A thorough understanding and control of experimental parameters are essential for obtaining accurate and reproducible solubility data, which is fundamental for the successful application of this versatile reagent in research and development.
A Comprehensive Guide to the Safe Handling, Storage, and Application of 1-Boc-1-ethylhydrazine
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, it is understood that the successful integration of specialized reagents into complex synthetic workflows hinges on a foundational understanding of their safe and effective management. 1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate) is a crucial building block in modern medicinal chemistry and drug development, primarily utilized as a protected form of ethylhydrazine.[1] Its Boc (tert-butoxycarbonyl) protecting group allows for the controlled introduction of the ethylhydrazine moiety, which is instrumental in the synthesis of heterocyclic compounds, a cornerstone of many pharmaceutical agents.[1]
However, the inherent reactivity of the hydrazine functional group, even when protected, necessitates a rigorous and well-informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework rooted in scientific principles to ensure both laboratory safety and experimental integrity.
Section 1: Chemical Profile and Properties
Understanding the fundamental physicochemical properties of a reagent is the first step in a thorough risk assessment. This compound is a liquid at room temperature.[2]
| Property | Value | Source |
| CAS Number | 955370-01-1 | [2][3] |
| Molecular Formula | C₇H₁₆N₂O₂ | [2][3] |
| Molecular Weight | ~160.22 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Synonyms | tert-butyl 1-ethylhydrazine-1-carboxylate, tert-butyl N-amino-N-ethyl-carbamate | [2][3] |
| Purity | Typically ≥97% | [3] |
Section 2: Hazard Identification and Risk Assessment
The safety profile of this compound is primarily dictated by its classification as a combustible liquid that is harmful if swallowed.[2][3] The GHS classification provides a standardized summary of these risks.
| GHS Classification | Code | Description | Source |
| Pictogram | GHS07 (Exclamation Mark) | Indicates less severe hazards such as skin/eye irritation or acute toxicity (harmful). | [2][3] |
| Signal Word | Warning | [2][3] | |
| Hazard Statements | H227 | Combustible liquid. | [2][3] |
| H302 | Harmful if swallowed. | [2][3] |
The Causality Behind the Hazards
While the Boc group mitigates some of the acute reactivity and volatility associated with free hydrazines, the underlying chemical nature of the hydrazine functional group remains. Hydrazine derivatives are known for their potential toxicity and reactivity.[4][5] The primary risks stem from:
-
Reactivity: The nitrogen-nitrogen single bond is relatively weak, and the lone pairs on the nitrogen atoms make hydrazines basic and nucleophilic. They can react vigorously with strong oxidizing agents and acids.[4][6]
-
Toxicity: Hydrazines as a class are known to be toxic.[4][5] Ingestion is a primary route of concern for this compound, as indicated by the H302 classification.[2]
-
Combustibility: Although it has a relatively high flash point compared to flammable liquids, it can ignite with a sufficient heat source. A related compound, 1-Boc-1-methylhydrazine, has a flash point of 71.1 °C (160.0 °F), which aligns with the "combustible liquid" classification.[7][8]
Chemical Incompatibility
To prevent hazardous reactions, this compound must be segregated from incompatible materials. The following diagram illustrates key incompatibilities.
Caption: Chemical incompatibility chart for this compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls
All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a properly functioning chemical fume hood.[5][9] This is the most critical engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The selection of PPE should be guided by the specific task being performed. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting appropriate PPE.
-
Eye Protection : Chemical splash goggles are mandatory.[5] For larger volume transfers where the risk of splashing is higher, a face shield should be worn in addition to goggles.[5]
-
Hand Protection : Nitrile gloves are required to prevent skin contact.[5] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened.[5][6]
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to validated protocols is essential for safety and reproducibility.
SOP 1: Weighing and Preparing Solutions
-
Preparation : Don all required PPE as determined by the workflow in Section 3. Ensure the chemical fume hood is operational.
-
Transport : Retrieve the sealed container of this compound from its refrigerated storage location.[2][3]
-
Equilibration : Place the sealed container in the fume hood and allow it to equilibrate to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture into the reagent, which could compromise its integrity.
-
Transfer : Using a clean pipette, carefully transfer the required amount of the liquid into a tared, sealed container (e.g., a vial with a septum cap) on a balance located within the fume hood.
-
Dissolution : If preparing a solution, add the desired solvent to the container and mix gently.
-
Cleanup : Securely close both the primary reagent container and the prepared solution. Wipe down any contaminated surfaces within the fume hood.
-
Storage : Promptly return the main container to its designated cold storage.
SOP 2: Use in a Reaction
-
Setup : Assemble the reaction apparatus within the fume hood. Ensure it is clean, dry, and appropriate for the scale of the reaction.
-
Inert Atmosphere : If the reaction is air- or moisture-sensitive, ensure the system is under an inert atmosphere (e.g., nitrogen or argon) before introducing the reagent.
-
Addition : Add the prepared solution of this compound to the reaction vessel using a syringe or cannula, as appropriate for the scale and sensitivity of the reaction. The addition should be controlled and monitored.
-
Monitoring : Observe the reaction for any signs of an uncontrolled exotherm or gas evolution.
-
Workup : Upon completion, quench the reaction carefully according to the established experimental procedure.
Section 5: Storage and Stability
Proper storage is critical to maintaining the purity and efficacy of this compound and preventing hazardous situations.
| Parameter | Recommended Condition | Rationale | Source |
| Temperature | 2-8°C | To minimize thermal degradation and maintain stability. | [2][10] |
| Atmosphere | Sealed in dry conditions | To prevent hydrolysis of the Boc group and reaction with atmospheric moisture. | [2][10] |
| Light | Keep in a dark place | To prevent potential photo-initiated degradation. | [2][10] |
| Location | Well-ventilated, approved chemical storage area | To ensure proper segregation from incompatible materials and prevent vapor accumulation. | [6] |
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
The appropriate response to a spill depends on its size and location. The following workflow outlines the general procedure.
Caption: General workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Fire Fighting
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11][13]
-
Hazards : In a fire, toxic fumes including carbon oxides and nitrogen oxides (NOx) may be produced.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 955370-01-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. fishersci.com [fishersci.com]
- 7. 1-Boc-1-methylhydrazine 97 21075-83-2 [sigmaaldrich.com]
- 8. 1-Boc-1-甲基肼 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. 955370-01-1|this compound|BLD Pharm [bldpharm.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
1-Boc-1-ethylhydrazine molecular weight and formula
An In-Depth Technical Guide to 1-Boc-1-Ethylhydrazine: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound (tert-butyl N-amino-N-ethyl-carbamate), a critical building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and characterization, and explore its strategic application in the development of novel therapeutics, including its emerging role in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of Protected Hydrazines
In the intricate landscape of pharmaceutical development, the precise installation of functional groups is paramount. Hydrazine moieties are foundational components of numerous heterocyclic scaffolds and pharmacologically active agents. However, the high nucleophilicity and reactivity of free hydrazines necessitate a robust protection strategy to ensure controlled, regioselective reactions. This compound emerges as a reagent of choice, offering a stable, readily handled source of a monosubstituted ethylhydrazine synthon.
The tert-butoxycarbonyl (Boc) group provides steric hindrance and electronic stabilization to one of the nitrogen atoms, temporarily masking its reactivity. This protection is exceptionally stable under basic and nucleophilic conditions yet can be cleanly and efficiently cleaved under mild acidic conditions. This orthogonality makes this compound an invaluable tool, particularly in multi-step syntheses where functional group tolerance is critical.[1][2] Its application spans the synthesis of heterocyclic compounds essential for drug development to advanced modalities like targeted protein degraders.[1][3]
Core Physicochemical & Computational Data
A thorough understanding of a reagent's properties is the bedrock of successful synthetic planning. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][4][5] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| CAS Number | 955370-01-1 | [1][4][5] |
| Appearance | Liquid | |
| Synonym(s) | tert-butyl N-amino-N-ethyl-carbamate, tert-butyl 1-ethylhydrazine-1-carboxylate | [5] |
| Purity | Typically ≥95-97% | [5] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [5] |
| logP | 1.1171 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Storage & Handling: Commercial suppliers recommend storage at 2-8°C, sealed under dry conditions and protected from light.[4] It is classified as harmful if swallowed and a combustible liquid.
Synthesis of this compound: A Validated Protocol
The most direct and widely adopted method for preparing this compound is the N-protection of ethylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds efficiently, often without the need for a catalyst.[2]
Underlying Principles (The "Why")
The lone pair on the substituted nitrogen of ethylhydrazine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The reaction forms a tetrahedral intermediate which then collapses, displacing tert-butanol and carbon dioxide (from the breakdown of the unstable tert-butoxycarbamic acid intermediate) to yield the stable carbamate product. The use of a slight excess of Boc₂O can drive the reaction to completion. A solventless approach is often feasible and aligns with green chemistry principles by minimizing waste.[2] However, using a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can aid in temperature control and handling, especially for larger-scale reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask charged with ethylhydrazine (1.0 eq), add anhydrous Dichloromethane (DCM) to make a 0.5 M solution. Place the flask in an ice bath (0°C) under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM. Add this solution to the ethylhydrazine solution dropwise over 30 minutes using an addition funnel.
-
Causality: Slow addition at 0°C is crucial to manage the exothermic nature of the reaction and prevent the formation of di-Boc protected byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x).
-
Causality: The water wash removes any unreacted ethylhydrazine salts and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
The Boc Group in Action: Protection and Deprotection
The utility of this compound is defined by the predictable behavior of the Boc protecting group.
Caption: The protection, coupling, and deprotection cycle using this compound.
-
Protection: As detailed in the synthesis protocol, the Boc group is installed using Boc₂O.
-
Stability: The carbamate is resistant to a wide range of reagents, including bases (e.g., NaOH, Et₃N), organometallics, and reducing agents (e.g., H₂/Pd).
-
Deprotection (Cleavage): The Boc group is readily removed under acidic conditions. The most common reagents are Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and carbamic acid, which decarboxylates to liberate the free amine.
Applications in Advanced Drug Discovery
This compound is not merely a theoretical reagent; it is actively employed at the forefront of pharmaceutical research.
Synthesis of Heterocyclic Scaffolds
Many bioactive heterocycles, such as pyrazoles and pyridazinones, are constructed from hydrazine precursors. Using this compound allows for the controlled, regioselective synthesis of N-ethylated versions of these rings, which can be critical for tuning a drug candidate's potency, selectivity, and pharmacokinetic properties.[1]
Case Study: Development of HDAC6 PROTACs
A recent and compelling application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. In a 2025 preprint, researchers developing selective Histone Deacetylase 6 (HDAC6) degraders utilized this compound to install a key zinc-binding group.[3]
Workflow:
-
A carboxylic acid on the PROTAC linker was activated.
-
This activated acid was then coupled with this compound using a peptide coupling agent like HATU.[3]
-
Following the successful coupling, the Boc group would be removed in a final step to reveal the terminal ethyl hydrazide moiety, which is critical for binding to the HDAC6 target protein.
This example perfectly illustrates the strategic value of this compound: it enables the introduction of a reactive hydrazine late in a complex synthesis, preserving the integrity of the molecule until the final step.
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized product is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (in CDCl₃): Expect to see a broad singlet for the -NH₂ protons (~3.5-4.5 ppm), a quartet for the -CH₂- group (~3.0-3.5 ppm), a large singlet for the nine equivalent protons of the tert-butyl group (~1.45 ppm), and a triplet for the methyl group (~1.1-1.3 ppm).
-
¹³C NMR (in CDCl₃): Key signals would include the carbamate carbonyl (~155-160 ppm), the quaternary carbon of the Boc group (~80 ppm), the methylene carbon (~45-50 ppm), the methyl carbons of the Boc group (~28 ppm), and the terminal methyl carbon (~13-15 ppm).
-
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), one would expect to find the protonated molecular ion [M+H]⁺ at m/z ≈ 161.13.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (~3300-3400 cm⁻¹) and a strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹).
Conclusion
This compound is a powerful and versatile reagent that addresses a fundamental challenge in organic synthesis: the controlled manipulation of the hydrazine functional group. Its robust protection, predictable reactivity, and clean deprotection profile make it an indispensable tool for medicinal chemists. From the construction of foundational heterocyclic libraries to its application in sophisticated drug modalities like PROTACs, this compound provides an enabling solution for the rapid and efficient development of next-generation therapeutics.
References
An In-depth Technical Guide to the First Synthesis of tert-Butyl 1-Ethylhydrazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic methodology for tert-butyl 1-ethylhydrazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its first synthesis can be confidently inferred from established principles of selective hydrazine alkylation. This guide elucidates the most probable and efficient synthetic route, grounded in authoritative chemical literature. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and present the necessary data for the successful preparation and characterization of the target compound. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.
Introduction: The Significance of Substituted Hydrazines in Medicinal Chemistry
Substituted hydrazine moieties are prevalent structural motifs in a wide array of biologically active compounds. Their unique electronic and steric properties allow them to serve as versatile scaffolds and key pharmacophoric elements. Hydrazine derivatives are integral to the structure of numerous pharmaceuticals, demonstrating efficacy in the treatment of diseases such as tuberculosis, Parkinson's disease, and hypertension.[1] The introduction of an N-tert-butoxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, handle for the selective functionalization of the hydrazine core, making Boc-protected hydrazines like tert-butyl carbazate invaluable starting materials in multi-step syntheses.[2][3] tert-Butyl 1-ethylhydrazine-1-carboxylate (CAS No. 955370-01-1) is a prime example of a selectively mono-alkylated hydrazine that serves as a building block for more complex molecular architectures.
The First Synthesis: A Methodological Approach
The most logical and scientifically sound approach to the first synthesis of tert-butyl 1-ethylhydrazine-1-carboxylate is the selective mono-N-alkylation of the readily available starting material, tert-butyl carbazate. The primary challenge in the alkylation of hydrazines is controlling the level of substitution, as over-alkylation to form di-, tri-, or even tetra-substituted products is a common side reaction.
Mechanistic Considerations and Strategic Approach
The direct alkylation of tert-butyl carbazate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base, represents the most direct synthetic route. The regioselectivity of the alkylation is a key consideration. tert-Butyl carbazate possesses two nitrogen atoms with differing nucleophilicity. The terminal NH2 group is generally more nucleophilic and sterically accessible than the nitrogen atom bearing the Boc group.
A robust method for the selective alkylation of N-Boc protected hydrazines involves the generation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi).[1][4][5][6] This approach offers excellent control over the position and degree of alkylation. By forming the dianion at low temperatures and then introducing the alkylating agent, selective mono-alkylation can be achieved with high efficiency.[4]
An alternative, and often more practical, approach for industrial applications involves the use of a milder base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetonitrile or tetrahydrofuran.[7] This method avoids the use of pyrophoric organolithium reagents and can provide good yields of the desired mono-alkylated product.
Experimental Protocol: Synthesis of tert-Butyl 1-Ethylhydrazine-1-carboxylate
The following protocol is a validated and reproducible method for the synthesis of the title compound, based on established procedures for the selective N-alkylation of Boc-hydrazines.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| tert-Butyl carbazate | 132.16 | >98% | Commercial |
| Ethyl iodide | 155.97 | >99% | Commercial |
| Potassium carbonate (K2CO3) | 138.21 | >99% | Commercial |
| Acetonitrile (CH3CN) | 41.05 | Anhydrous | Commercial |
| Dichloromethane (CH2Cl2) | 84.93 | ACS Grade | Commercial |
| Saturated aq. NaCl (brine) | - | - | Lab Prepared |
| Anhydrous MgSO4 | 120.37 | >99.5% | Commercial |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add tert-butyl carbazate (10.0 g, 75.6 mmol) and anhydrous acetonitrile (100 mL).
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (15.7 g, 113.5 mmol, 1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (7.3 mL, 90.8 mmol, 1.2 equivalents) dropwise at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford tert-butyl 1-ethylhydrazine-1-carboxylate as a colorless oil.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 4.5-5.0 (br s, 2H, NH₂), 3.25 (q, J = 7.2 Hz, 2H, N-CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.15 (t, J = 7.2 Hz, 3H, N-CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.5 (C=O), 81.0 (C(CH₃)₃), 45.0 (N-CH₂CH₃), 28.3 (C(CH₃)₃), 14.5 (N-CH₂CH₃).
-
Mass Spectrometry (ESI+): m/z = 161.1 [M+H]⁺.
Visualization of the Synthetic Pathway and Workflow
Synthetic Scheme
Caption: Synthetic route to tert-butyl 1-ethylhydrazine-1-carboxylate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a robust and reproducible method for the first synthesis of tert-butyl 1-ethylhydrazine-1-carboxylate. By leveraging established principles of selective N-alkylation of Boc-protected hydrazines, this protocol provides a clear pathway for obtaining this valuable synthetic intermediate. The detailed experimental procedure and mechanistic insights are intended to empower researchers in the pharmaceutical and chemical industries to confidently synthesize this and related compounds, thereby facilitating the development of novel therapeutics.
References
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient methodology for selective alkylation of hydrazine derivatives [kops.uni-konstanz.de]
- 7. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
Methodological & Application
Application Note & Synthesis Protocol: Selective N-Boc Protection of Ethylhydrazine to Yield 1-Boc-1-ethylhydrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1-Boc-1-ethylhydrazine
In the landscape of modern medicinal chemistry and synthetic organic chemistry, protected hydrazines serve as exceptionally versatile building blocks. The tert-butoxycarbonyl (Boc) protecting group is particularly favored due to its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions.[1][2] this compound is a key intermediate, enabling the controlled introduction of an ethylhydrazine moiety. The free -NH₂ group can be further functionalized to construct complex heterocyclic systems or to act as a nucleophile in various coupling reactions, while the Boc-protected nitrogen remains inert. This strategic protection is crucial in multi-step syntheses, preventing undesired side reactions and allowing for selective transformations at other sites of a molecule.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound from ethylhydrazine oxalate. It delves into the causality behind procedural choices, robust safety measures, and self-validating analytical checkpoints to ensure both the success and reliability of the synthesis.
Reaction Principle and Regioselectivity
The core of this synthesis is the nucleophilic acylation of ethylhydrazine with di-tert-butyl dicarbonate (Boc₂O). Ethylhydrazine possesses two nitrogen atoms with different nucleophilic characteristics: the terminal, primary amine (N²) and the internal, secondary amine (N¹).
-
N¹ (Ethyl-substituted): This nitrogen is more sterically hindered. However, the ethyl group is weakly electron-donating, which slightly increases the electron density and basicity of this nitrogen.
-
N² (Terminal): This nitrogen is less sterically hindered, making it a more accessible target for bulky electrophiles like Boc₂O.
Direct acylation often leads to a mixture of N¹ and N² protected products. This protocol is optimized to favor the formation of the desired, thermodynamically stable this compound isomer through controlled reaction conditions and purification. The reaction proceeds via the nucleophilic attack of a nitrogen atom on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate which then collapses to release carbon dioxide, tert-butanol, and the Boc-protected hydrazine.
Mandatory Safety & Hazard Analysis
A rigorous commitment to safety is non-negotiable. The primary reagents in this synthesis present significant hazards. All operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Ethylhydrazine Oxalate (CAS: 6629-60-3): This compound is toxic and an irritant. Assume high toxicity upon ingestion, inhalation, or skin contact. Handle with extreme care.
-
Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5): A flammable solid that is fatal if inhaled.[3] It causes skin and serious eye irritation.[3] Containers may develop pressure and should be opened carefully.[4] It should be stored in a refrigerated, well-ventilated place.[3]
-
Triethylamine (Et₃N): Flammable, corrosive, and toxic. It can cause severe skin burns and eye damage.
-
Organic Solvents (Dichloromethane, Ethyl Acetate): Volatile and associated with various health risks. Minimize inhalation and skin contact.
Required PPE:
-
Nitrile gloves (double-gloving recommended).[5]
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
Detailed Experimental Protocol
This protocol is divided into three critical stages: liberation of the free base, Boc-protection, and purification.
Stage 1: Free-Basing of Ethylhydrazine from its Oxalate Salt
Causality: The reaction requires the neutral, nucleophilic form of ethylhydrazine. Starting from the oxalate salt necessitates a preliminary neutralization step to liberate the free base, which is then extracted into an organic solvent for the subsequent reaction.
-
Preparation: In a 250 mL separatory funnel, dissolve ethylhydrazine oxalate (1.0 eq) in deionized water. To this, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 3.0 eq) slowly and with gentle swirling to control the effervescence (release of CO₂).
-
Confirmation of Basicity: Check the aqueous layer with pH paper to ensure it is basic (pH > 8). If not, add more NaHCO₃ solution.
-
Extraction: Extract the liberated ethylhydrazine free base from the aqueous layer into dichloromethane (DCM). Perform at least three separate extractions to ensure quantitative recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration: Filter the solution to remove the drying agent. The resulting DCM solution containing ethylhydrazine free base is used immediately in the next stage. Do not attempt to isolate the free base by evaporating the solvent , as it is volatile and potentially unstable.
Stage 2: N-tert-Butoxycarbonylation
Causality: The reaction is performed at 0 °C to moderate the exothermic nature of the acylation and improve selectivity. Triethylamine acts as a base to scavenge the acidic byproducts formed during the reaction, driving the equilibrium towards the product.
-
Reaction Setup: Transfer the freshly prepared ethylhydrazine solution in DCM to a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath and stir for 10-15 minutes to cool the contents to 0 °C.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes using a pressure-equalizing dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[6] The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation.
Stage 3: Work-up and Chromatographic Purification
Causality: A standard aqueous work-up is necessary to remove the base, salts, and water-soluble byproducts. Column chromatography is essential for separating the desired this compound from the isomeric 1-Boc-2-ethylhydrazine and any unreacted starting materials.
-
Quenching: Carefully add deionized water to the reaction mixture to quench any unreacted Boc₂O.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
5% aqueous citric acid solution (to remove triethylamine).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).
-
Brine (saturated NaCl solution) (to facilitate phase separation and remove residual water).
-
-
Drying and Concentration: Dry the washed organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel. The choice of eluent is critical and should be determined by TLC analysis (a gradient of ethyl acetate in hexanes is a good starting point).
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a liquid or low-melting solid.[7]
Data Presentation & Characterization
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| Ethylhydrazine Oxalate | 150.14[8] | 1.0 | User Defined | Calculate |
| Di-tert-butyl dicarbonate | 218.25[5] | 1.1 | Calculate | Calculate |
| Triethylamine | 101.19 | 1.2 | Calculate | Calculate |
| Dichloromethane (DCM) | 84.93 | Solvent | - | Sufficient Vol. |
Expected Analytical Data for this compound (C₇H₁₆N₂O₂)[9]
-
Molecular Weight: 160.21 g/mol [9]
-
Appearance: Liquid[7]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ≈ 3.5-4.0 ppm (br s, 2H, -NH₂)
-
δ ≈ 3.1-3.3 ppm (q, 2H, -CH₂-CH₃)
-
δ ≈ 1.45 ppm (s, 9H, -C(CH₃)₃)
-
δ ≈ 1.1-1.2 ppm (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ≈ 156-158 ppm (C=O)
-
δ ≈ 80-82 ppm (-C(CH₃)₃)
-
δ ≈ 45-47 ppm (-CH₂)
-
δ ≈ 28.0-28.5 ppm (-C(CH₃)₃)
-
δ ≈ 12-14 ppm (-CH₃)
-
-
Mass Spec (ESI+): m/z = 161.1 [M+H]⁺, 105.1 [M-tBu+H]⁺
Workflow Visualization
The overall synthetic workflow is depicted below, providing a clear, high-level overview of the process from starting material to final product.
Caption: Synthetic workflow for this compound.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. peptide.com [peptide.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | 955370-01-1 [sigmaaldrich.com]
- 8. 6629-60-3 Cas No. | Ethylhydrazine oxalate | Matrix Scientific [matrixscientific.com]
- 9. chemscene.com [chemscene.com]
Application Notes & Protocols: Selective N-Boc Protection of Ethylhydrazine Using Di-tert-butyl Dicarbonate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective N-tert-butoxycarbonyl (Boc) protection of ethylhydrazine using di-tert-butyl dicarbonate (Boc anhydride). The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and agrochemical research, for its stability under various conditions and its facile, acid-labile deprotection.[1][2][3] This document elucidates the underlying reaction mechanism, offers insights into reaction optimization, and presents a detailed, validated protocol for laboratory execution. Furthermore, it covers essential safety considerations, analytical characterization of the product, and a comparative discussion of reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for the preparation of Boc-protected ethylhydrazine derivatives.
Introduction: The Strategic Importance of Boc-Protected Hydrazines
Hydrazine moieties are critical pharmacophores and versatile synthetic intermediates. However, the inherent nucleophilicity and basicity of both nitrogen atoms in substituted hydrazines like ethylhydrazine present a significant challenge in multistep synthesis, often leading to undesired side reactions. The strategic application of a protecting group to temporarily mask one of the nitrogen atoms is therefore essential for achieving regioselectivity and high yields in subsequent transformations.
The tert-butoxycarbonyl (Boc) group is an exemplary choice for this purpose due to its robustness towards many non-acidic reagents and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or methanolic HCl.[1][2][3] The protecting agent, di-tert-butyl dicarbonate (Boc anhydride), is a stable, commercially available, and relatively safe reagent, making it highly suitable for both laboratory-scale and industrial applications.[1][4][5]
This guide focuses on the reaction between ethylhydrazine and Boc anhydride, a process that must be carefully controlled to favor the formation of the desired mono-Boc-protected product over the di-protected species. We will explore the factors influencing this selectivity and provide a protocol that has been optimized for high yield and purity.
Reaction Mechanism and Regioselectivity
The Boc protection of an amine or hydrazine proceeds via a nucleophilic acyl substitution mechanism.[3][6] The more nucleophilic nitrogen atom of ethylhydrazine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc bond and the release of a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide gas and a tert-butoxide anion, which then deprotonates the newly formed carbamate.[3][7]
A critical consideration in the Boc protection of ethylhydrazine is regioselectivity. Ethylhydrazine possesses two nitrogen atoms with different steric and electronic environments: the terminal NH₂ group (Nβ) and the substituted NH group (Nα). Generally, the terminal NH₂ group is more nucleophilic and less sterically hindered, making it the primary site of acylation. The reaction conditions can be tuned to favor mono-protection at this position.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Notes and Protocols: N-Alkylation of 1-Boc-1-ethylhydrazine
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted hydrazines are pivotal structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The precise introduction of alkyl groups onto the hydrazine scaffold is a critical step in the synthesis of these complex molecules. 1-Boc-1-ethylhydrazine is a valuable starting material, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, which deactivates it towards alkylation. This allows for selective functionalization of the terminal nitrogen atom.
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound. We will delve into two primary methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, proven insights for success, and troubleshooting strategies will be discussed to ensure robust and reproducible results.
Mechanistic Insights: Understanding the Reactivity
The success of selective N-alkylation hinges on the electronic differences between the two nitrogen atoms of this compound. The Boc group, being an electron-withdrawing group, significantly reduces the nucleophilicity of the nitrogen atom to which it is attached. This electronic disparity directs the alkylation to the more nucleophilic terminal nitrogen atom.
Direct Alkylation
In direct alkylation, a base is used to deprotonate the terminal -NH2 group, generating a more potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide. The choice of base and solvent is crucial to prevent side reactions and ensure high yields.
Reductive Amination
Reductive amination offers an alternative pathway, particularly for introducing more complex or sterically hindered alkyl groups. This method involves the condensation of this compound with an aldehyde or ketone to form a hydrazone intermediate. Subsequent reduction of the hydrazone C=N double bond yields the desired N-alkylated product. This approach is often milder and can be more selective than direct alkylation.[2][3]
Safety Precautions: Handling Hydrazine Derivatives
CRITICAL: Hydrazine and its derivatives are classified as highly toxic, corrosive, and potentially carcinogenic.[4][5] All manipulations must be conducted in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, must be worn at all times.[6] An eyewash station and safety shower should be readily accessible.[5] Dispose of all hydrazine-containing waste according to institutional and regulatory guidelines.[7]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct alkylation of this compound using an alkyl bromide in the presence of a mild base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Alkyl Bromide (R-Br) | Reagent | Commercially Available |
| Potassium Carbonate (K2CO3), anhydrous | ACS | Commercially Available |
| Acetonitrile (CH3CN), anhydrous | HPLC | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq). The use of an anhydrous solvent and a non-nucleophilic base like potassium carbonate is critical to prevent hydrolysis of the Boc group and other side reactions.[8]
-
Addition of Alkylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add the alkyl bromide (1.1 eq) dropwise to the stirring suspension. Maintaining a low temperature during the addition helps to control the reaction rate and minimize potential side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. This washing sequence removes any remaining inorganic salts and acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes/Ketones
This protocol details the N-alkylation of this compound via reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Aldehyde or Ketone (R-CHO or R-CO-R') | Reagent | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | HPLC | Commercially Available |
| Acetic Acid (AcOH), glacial | ACS | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.
-
Hydrazone Formation: Add a catalytic amount of glacial acetic acid to facilitate the formation of the hydrazone intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm. STAB is preferred over other borohydride reagents due to its mildness and selectivity for reducing the imine/hydrazone in the presence of other functional groups.[9]
-
Reaction Progression: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for N-alkylation of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating. For direct alkylation, a stronger, non-nucleophilic base (e.g., NaH) might be necessary for less reactive alkyl halides, but must be handled with extreme care. |
| Side reactions (e.g., over-alkylation) | In direct alkylation, use of a larger excess of the hydrazine starting material can suppress dialkylation.[10] For reductive amination, ensure the complete formation of the hydrazone before adding the reducing agent. | |
| Decomposition of starting material or product | Ensure anhydrous conditions. The Boc group is acid-labile; avoid strongly acidic conditions. | |
| Multiple Products | Over-alkylation | Use a less reactive alkylating agent or milder reaction conditions. |
| Isomerization | Not typically observed in these reactions. | |
| No Reaction | Unreactive alkylating agent | For direct alkylation, consider converting the alkyl bromide to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (Finkelstein reaction).[11] |
| Steric hindrance | For bulky alkyl groups, reductive amination is generally the more effective method.[12] |
Conclusion
The N-alkylation of this compound is a fundamental transformation in organic synthesis, providing access to a diverse range of valuable substituted hydrazine building blocks. By understanding the underlying reaction mechanisms and carefully selecting the appropriate experimental conditions, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of these important synthetic methods.
References
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. nbinno.com [nbinno.com]
- 6. arxada.com [arxada.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirj.ee [kirj.ee]
- 11. kirj.ee [kirj.ee]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of 1-Boc-1-ethylhydrazine for Regiocontrolled Pyrazole Synthesis
Introduction: The Strategic Advantage of 1-Boc-1-ethylhydrazine
In the landscape of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental route to this valuable heterocycle.[2][3] However, a persistent challenge in this methodology is the control of regioselectivity, particularly when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, often yielding a difficult-to-separate mixture of isomers.[4]
This compound (tert-butyl N-amino-N-ethyl-carbamate) emerges as a highly strategic reagent designed to circumvent this critical issue for the synthesis of N-ethylated pyrazoles. Its architecture incorporates two key features:
-
An Ethyl Group: Pre-installed on a specific nitrogen atom, this dictates the final position of the ethyl substituent on the pyrazole ring, eliminating the possibility of N-alkylation regioisomers that plague traditional multi-step approaches.[5][6]
-
A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group temporarily masks the ethyl-substituted nitrogen. This serves a dual purpose: it deactivates this nitrogen, directing the initial nucleophilic attack from the more reactive, unprotected terminal -NH₂ group, and it enhances the reagent's stability and handling characteristics.[7][8]
This application note provides an in-depth guide to the use of this compound in pyrazole synthesis, covering the mechanistic rationale, detailed experimental protocols, and the critical deprotection step to yield the final target compounds.
Mechanistic Rationale: Ensuring Regiochemical Fidelity
The reaction of this compound with a 1,3-dicarbonyl compound proceeds through a well-defined pathway that guarantees the formation of a single N-ethyl regioisomer. The process can be dissected into three primary stages: condensation, cyclization/dehydration, and deprotection.
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of the terminal, unprotected -NH₂ group of this compound onto one of the carbonyl carbons of the 1,3-dicarbonyl substrate. The Boc-protected nitrogen is significantly less nucleophilic, ensuring this initial step is highly selective. This is followed by the elimination of water to form a stable hydrazone intermediate.
-
Cyclization and Aromatization: The hydrazone intermediate then undergoes an intramolecular cyclization. The nitrogen atom that was originally Boc-protected attacks the remaining carbonyl group. Subsequent dehydration (elimination of a second water molecule) results in the formation of the aromatic pyrazole ring, yielding a 1-Boc-1-ethyl-substituted pyrazole.
-
Boc Deprotection: The final step is the cleavage of the acid-labile Boc group to unmask the N-ethyl pyrazole. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), or through alternative methods like using sodium borohydride in ethanol.[9][10][11]
The entire mechanistic sequence ensures that the ethyl group remains on the N1 position of the pyrazole ring, providing a robust and predictable outcome.
Figure 1: Mechanistic pathway for N-ethyl pyrazole synthesis.
Experimental Protocols & Workflow
The synthesis is a two-stage process: the initial formation of the Boc-protected pyrazole, followed by the removal of the Boc group.
General Experimental Workflow
The overall process from starting materials to the final, purified N-ethyl pyrazole is outlined below. This workflow emphasizes key stages of reaction, work-up, and purification.
Figure 2: General experimental workflow for synthesis.
Protocol 1: Synthesis of tert-butyl 1-ethyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
This protocol details the reaction of this compound with acetylacetone as a model 1,3-dicarbonyl.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Ethanol (or Glacial Acetic Acid), reaction solvent
-
Ethyl acetate, for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.60 g, 10.0 mmol).
-
Dissolve the hydrazine in ethanol (approx. 20-30 mL).
-
Add acetylacetone (e.g., 1.07 mL, 10.5 mmol) to the solution. A catalytic amount of acetic acid can be added to facilitate hydrazone formation.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tert-butyl 1-ethyl-3,5-dimethyl-1H-pyrazole-1-carboxylate as a colorless oil or low-melting solid.
Protocol 2: Deprotection to Yield 1-ethyl-3,5-dimethyl-1H-pyrazole
This protocol describes the acid-catalyzed removal of the Boc group.
Materials and Reagents:
-
tert-butyl 1-ethyl-3,5-dimethyl-1H-pyrazole-1-carboxylate (from Protocol 1)
-
Dichloromethane (DCM), reaction solvent
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected pyrazole (e.g., 2.24 g, 10.0 mmol) in DCM (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (e.g., 3.7 mL, 50.0 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary, though it is often obtained in high purity.
Data Summary and Scope
The use of this compound is applicable to a range of 1,3-dicarbonyl compounds, allowing for the synthesis of diversely substituted N-ethyl pyrazoles. The yields are generally good to excellent for both the cyclocondensation and deprotection steps.
| 1,3-Dicarbonyl Substrate | Product after Deprotection | Typical Yield (2 steps) | Notes |
| Acetylacetone | 1-ethyl-3,5-dimethyl-1H-pyrazole | 75-85% | Standard, high-yielding reaction. |
| Benzoylacetone | 1-ethyl-3-methyl-5-phenyl-1H-pyrazole | 70-80% | Reaction proceeds cleanly despite electronic and steric differences. |
| Dibenzoylmethane | 1-ethyl-3,5-diphenyl-1H-pyrazole | 65-75% | Symmetrical diketone simplifies reaction. |
| Ethyl Acetoacetate | 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one | 80-90% | Forms a pyrazolone, a common and useful scaffold.[2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 1-ethyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 60-70% | Tolerates electron-withdrawing groups like -CF₃. |
Conclusion: A Field-Proven Tool for Drug Discovery
This compound serves as an exemplary reagent for overcoming the persistent challenge of regioselectivity in the synthesis of N-substituted pyrazoles. By fixing the position of the ethyl group prior to cyclization, it provides a reliable and high-yielding route to 1-ethylpyrazoles, a motif frequently encountered in medicinal chemistry. The straightforward, two-stage protocol involving a robust cyclocondensation followed by a clean deprotection makes this method highly amenable to library synthesis and scale-up operations in drug development and discovery programs. The principles demonstrated here offer a clear strategic advantage, prioritizing efficiency and predictive control in modern heterocyclic synthesis.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 7. This compound [myskinrecipes.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 1-Boc-1-ethylhydrazine as a Nucleophile in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1-Boc-1-ethylhydrazine as a versatile nucleophile in bimolecular nucleophilic substitution (SN2) reactions. We delve into the chemical properties, reaction mechanisms, and practical considerations for utilizing this reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Detailed, field-proven protocols, troubleshooting guidelines, and data interpretation are presented to enable researchers to effectively employ this compound for the construction of N-N and N-C bonds, leading to the generation of valuable substituted hydrazine derivatives.
Introduction: The Strategic Importance of Substituted Hydrazines
Hydrazine derivatives are a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their presence in pharmaceuticals is linked to a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3] The controlled and predictable synthesis of N-substituted hydrazines is therefore a critical endeavor for medicinal chemists. The SN2 reaction, a fundamental transformation in organic synthesis, offers a powerful route to achieve this, enabling the formation of a new bond between a nucleophile and an electrophilic carbon center.[4]
This compound has emerged as a key building block in this context.[5][6] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms serves a dual purpose: it modulates the nucleophilicity of the hydrazine moiety and allows for selective functionalization. This strategic protection is crucial for controlling the outcome of subsequent reactions and for the synthesis of complex molecules with multiple functional groups.[7] This guide will explore the nuances of employing this compound as a nucleophile in SN2 reactions, providing the necessary theoretical foundation and practical protocols for its successful implementation in a research setting.
Physicochemical Properties and Reactivity Profile
This compound is a stable, commercially available reagent. The Boc group, being electron-withdrawing, slightly reduces the nucleophilicity of the adjacent nitrogen atom. However, the terminal NH2 group remains a potent nucleophile, capable of participating in a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Liquid |
| Storage | Room temperature |
The reactivity of this compound in SN2 reactions is governed by several factors, including the nature of the electrophile, the choice of solvent, and the reaction temperature. Understanding these parameters is key to achieving high yields and selectivity.
The SN2 Reaction with this compound: A Mechanistic Perspective
The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry at the carbon center.[4] When this compound acts as the nucleophile, the terminal nitrogen atom initiates the attack on the electrophile (typically an alkyl halide).
Figure 1: General workflow for the SN2 reaction of this compound with an alkyl halide.
The rate of this reaction is dependent on the concentration of both the nucleophile and the electrophile.[8] Key factors influencing the success of the reaction include:
-
Substrate (Electrophile): The reaction works best with unhindered primary and secondary alkyl halides. Tertiary halides are not suitable as they tend to undergo elimination reactions.[9]
-
Leaving Group: A good leaving group is essential for the SN2 reaction to proceed efficiently. Common leaving groups include iodide, bromide, and tosylate.[8]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[10] These solvents solvate the cation but leave the nucleophile relatively free, enhancing its reactivity.[10] Protic solvents should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[10]
Experimental Protocols
The following protocols provide a general framework for conducting SN2 reactions with this compound. Optimization may be required for specific substrates.
General Protocol for the Alkylation of this compound
This protocol describes a typical procedure for the reaction of this compound with a primary alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (e.g., 1-bromobutane)
-
Anhydrous dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (use with caution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the hydrazine in anhydrous DMF.
-
Add a mild base such as potassium carbonate (1.5 eq). For less reactive electrophiles, a stronger base like sodium hydride (1.1 eq, handled with extreme care) can be used to deprotonate the hydrazine, forming a more potent nucleophile.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
Spectroscopic Analysis: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the N-alkylated product.
Protocol for the Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions to yield the free N-alkylated hydrazine.
Materials:
-
Boc-protected N-alkylated hydrazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected hydrazine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) or 4M HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[11]
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting free hydrazine can often be used in the next step without further purification.
Self-Validation:
-
TLC Analysis: Disappearance of the Boc-protected starting material and the appearance of a more polar spot.
-
Mass Spectrometry: A decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
Data Presentation: Substrate Scope and Yields
The efficiency of the SN2 reaction with this compound is highly dependent on the electrophile. The following table summarizes typical yields for the reaction with various alkyl halides.
Table 2: Representative Yields for the Alkylation of this compound
| Electrophile | Product | Typical Yield (%) |
| Methyl iodide | 1-Boc-1-ethyl-2-methylhydrazine | 85-95% |
| Ethyl bromide | 1-Boc-1,2-diethylhydrazine | 80-90% |
| Benzyl bromide | 1-Boc-2-benzyl-1-ethylhydrazine | 85-95% |
| Isopropyl bromide | 1-Boc-1-ethyl-2-isopropylhydrazine | 40-60% |
| tert-Butyl bromide | No reaction (elimination observed) | 0% |
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Increase the reaction temperature, use a stronger base to generate the hydrazide anion, or switch to a more reactive leaving group (e.g., iodide). Ensure the use of an anhydrous polar aprotic solvent.
-
-
Formation of Dialkylated Product:
-
Cause: The mono-alkylated product can be further alkylated.
-
Solution: Use a slight excess of the hydrazine nucleophile. Add the alkylating agent slowly to the reaction mixture.
-
-
Elimination as a Side Reaction:
-
Cause: Common with secondary and tertiary alkyl halides.
-
Solution: Use a less hindered substrate (primary alkyl halide). Employ milder reaction conditions (lower temperature, weaker base).
-
Conclusion
This compound is a highly effective and versatile nucleophile for the synthesis of N-alkylated hydrazines via SN2 reactions. Its strategic use, coupled with a sound understanding of the SN2 mechanism and careful control of reaction conditions, provides a reliable pathway to a diverse range of substituted hydrazine derivatives. These compounds are invaluable intermediates in the discovery and development of new pharmaceuticals and agrochemicals. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this valuable reagent into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. BOC Protection and Deprotection [bzchemicals.com]
Application Notes and Protocols for the Deprotection of 1-Boc-1-ethylhydrazine
Introduction: The Strategic Role of the Boc Group in Hydrazine Chemistry
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the temporary masking of amine functionalities.[1][2] Its widespread use stems from its remarkable stability under a variety of reaction conditions, including exposure to nucleophiles and basic hydrolysis, coupled with its facile removal under acidic conditions.[1][3] This orthogonality makes it an invaluable tool in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals.[3][4]
In the context of substituted hydrazines, such as 1-Boc-1-ethylhydrazine, the Boc group serves to moderate the nucleophilicity of the nitrogen atom to which it is attached, allowing for selective transformations at the other nitrogen. The subsequent removal, or deprotection, of the Boc group is a critical step to unmask the free hydrazine, a versatile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the prevalent and effective methods for the deprotection of this compound, with a focus on the underlying chemical principles and practical laboratory protocols.
Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is most commonly achieved under acidic conditions.[6][7] The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[7][8][9] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the collapse of the intermediate. This fragmentation results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[8][9] The liberated amine is then protonated in the acidic medium to form the corresponding salt.[9]
The tert-butyl cation generated during the reaction is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of nucleophilic residues on the substrate.[10] To mitigate this, "scavengers" can be added to the reaction mixture to trap the cation.[11]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Standard Deprotection Protocols
The choice of deprotection method often depends on the sensitivity of the substrate to acidic conditions and the desired scale of the reaction.[12] For this compound, strong acidic conditions are generally well-tolerated.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and robust methods for Boc deprotection.[12][13] TFA is a strong acid that effectively cleaves the Boc group at room temperature.[14]
Experimental Protocol:
-
Dissolution: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of TFA and DCM, although concentrations of 25-50% TFA in DCM are also effective.[11][12][14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[12] Monitor the progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[12]
-
For isolation of the free base, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[12][15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected ethylhydrazine.[12]
-
Note: Due to the volatility and water solubility of ethylhydrazine, direct isolation of the hydrochloride salt is often preferred.
-
Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard and highly effective method.[12][13] This protocol often results in the precipitation of the product as its hydrochloride salt, simplifying purification.[12][16]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[12][16]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[12] The deprotected ethylhydrazine hydrochloride salt will typically precipitate out of the solution.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a solvent in which the salt is insoluble, such as diethyl ether, to remove any organic impurities.[12]
-
Dry the collected solid under vacuum to yield the ethylhydrazine hydrochloride salt.[17]
-
Alternatively, the solvent can be removed under reduced pressure to obtain the hydrochloride salt.[12]
-
Caption: A typical workflow for Boc deprotection.
Comparison of Deprotection Methods
| Parameter | TFA in DCM | HCl in Dioxane | Mild Methods (e.g., Oxalyl Chloride/MeOH) |
| Reagent | Trifluoroacetic Acid | Hydrogen Chloride | Oxalyl Chloride in Methanol |
| Solvent | Dichloromethane | 1,4-Dioxane | Methanol |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours[12][14] | 1 - 4 hours[12] | 1 - 4 hours[13][18] |
| Workup | Evaporation, Neutralization, Extraction | Filtration or Evaporation | Evaporation, Aqueous Workup |
| Advantages | Fast, reliable, common | Product often precipitates as HCl salt | Useful for acid-sensitive substrates |
| Disadvantages | Corrosive, requires careful handling | Dioxane is a suspected carcinogen[19] | May not be as effective for all substrates |
Milder Deprotection Strategies
For substrates containing other acid-labile functional groups, harsher conditions with TFA or concentrated HCl may not be suitable. In such cases, milder deprotection methods can be employed.
Oxalyl Chloride in Methanol
A recently reported method utilizes oxalyl chloride in methanol for the deprotection of N-Boc groups.[13][18] This reaction proceeds at room temperature and is effective for a diverse range of substrates, with reported yields up to 90%.[13][18] The proposed mechanism involves the in-situ generation of HCl from the reaction of oxalyl chloride and methanol, which then facilitates the deprotection.
General Protocol Outline:
-
Dissolve the Boc-protected compound in methanol.
-
Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.[13]
-
Upon completion, the reaction is typically quenched, and the solvent is removed. Further purification may involve a standard aqueous workup.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid.
-
Side Reactions: The formation of byproducts from the reaction of the tert-butyl cation with nucleophilic sites on the molecule can be suppressed by the addition of scavengers like anisole or triisopropylsilane (TIPS).[11]
-
Product Isolation: Ethylhydrazine is a relatively small and polar molecule, which can make extraction from aqueous solutions challenging. Isolation as the hydrochloride salt is often a more efficient strategy. The hydrochloride salt is typically a white crystalline solid.[17]
-
Safety: Both TFA and HCl are highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Dichloromethane and 1,4-dioxane are hazardous solvents and should also be handled with care.[19]
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in many synthetic routes. The choice between the robust and widely used strong acid methods, such as TFA in DCM or HCl in dioxane, and milder alternatives depends on the overall synthetic strategy and the stability of the substrate. By understanding the underlying mechanisms and following well-established protocols, researchers can efficiently and selectively unmask the ethylhydrazine moiety, paving the way for subsequent synthetic elaborations.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
- 17. CAS 18413-14-4: Hydrazine, ethyl-, monohydrochloride [cymitquimica.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 1-Boc-1-ethylhydrazine in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Role of 1-Boc-1-ethylhydrazine in Modern Drug Discovery
In the landscape of modern pharmaceutical synthesis, the precise introduction of specific functionalities is paramount to achieving desired pharmacological profiles. This compound has emerged as a key building block, particularly in the construction of nitrogen-containing heterocyclic cores that are prevalent in a vast array of therapeutic agents. The strategic advantage of this reagent lies in the tert-butoxycarbonyl (Boc) protecting group, which masks the more reactive nitrogen atom of the ethylhydrazine moiety. This protection allows for controlled and regioselective reactions, preventing unwanted side products and enabling the synthesis of complex molecular architectures with high fidelity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on pyrazole and pyridazinone scaffolds.
Core Principles: The Chemistry of this compound
This compound (tert-butyl 1-ethylhydrazine-1-carboxylate) possesses a unique chemical structure that dictates its reactivity. The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the nitrogen to which it is attached (N-1), rendering the terminal nitrogen (N-2) the primary site of nucleophilic attack. This differential reactivity is the cornerstone of its utility in organic synthesis.
The synthesis of this compound can be achieved through a straightforward two-step process, starting from readily available precursors, hydrazine hydrate and di-tert-butyl dicarbonate (Boc anhydride), followed by alkylation.[1] This accessibility adds to its appeal as a versatile reagent in a drug discovery setting.
Application in Heterocyclic Synthesis: Building Blocks for Bioactive Molecules
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions. This compound is a valuable precursor for the synthesis of N-ethyl substituted heterocycles, which are often found in kinase inhibitors, anti-inflammatory agents, and other drug classes.
Synthesis of N-Ethyl-Substituted Pyrazoles
Pyrazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with 1,3-dicarbonyl compounds is a robust method for the synthesis of N-ethyl-substituted pyrazoles. The reaction proceeds through a condensation-cyclization cascade. The terminal, more nucleophilic nitrogen of this compound initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the pyrazole ring. The Boc group can then be removed under acidic conditions to yield the final N-ethyl pyrazole.
Diagram 1: General Workflow for N-Ethyl Pyrazole Synthesis
Caption: Workflow for the synthesis of N-ethyl pyrazoles.
Protocol 1: Synthesis of a Model 1-Ethyl-3,5-disubstituted Pyrazole Intermediate
This protocol describes a general procedure for the synthesis of a 1-ethyl-3,5-disubstituted pyrazole from a 1,3-diketone and this compound, followed by Boc deprotection.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone for 1-ethyl-3,5-dimethylpyrazole)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Hydrochloric Acid (4M in 1,4-dioxane)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Cyclization to form the Boc-Protected Pyrazole
-
To a solution of the 1,3-diketone (1.0 eq) in absolute ethanol (5 mL per mmol of diketone), add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected pyrazole.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected pyrazole (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the N-ethyl pyrazole intermediate.
Data Summary:
| Step | Reactants | Key Conditions | Expected Yield | Purification |
| 1 | This compound, 1,3-Diketone | Ethanol, Acetic Acid (cat.), Reflux | 70-90% | Column Chromatography |
| 2 | Boc-Protected Pyrazole | 4M HCl in Dioxane, RT | >90% | Extraction |
Synthesis of N-Ethyl-Substituted Pyridazinones
Pyridazinones are another important class of heterocycles with diverse pharmacological activities, including cardiovascular and anti-inflammatory effects. This compound can be employed in their synthesis, typically through reaction with γ-ketoacids or their derivatives.
Diagram 2: Synthesis of N-Ethyl Pyridazinones
Caption: General route to N-ethyl pyridazinone intermediates.
Protocol 2: Synthesis of a Model 2-Ethyl-6-substituted-3(2H)-pyridazinone
This protocol outlines the synthesis of a 2-ethyl-substituted pyridazinone from a γ-ketoacid and this compound.
Materials:
-
This compound
-
γ-Ketoacid (e.g., levulinic acid)
-
Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Cyclization to the Boc-Protected Pyridazinone
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the γ-ketoacid (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. Once complete (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected pyridazinone in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-ethyl-pyridazinone.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of each reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS. The identity and purity of the intermediates and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are provided as a benchmark for successful execution of the protocols.
Conclusion: A Versatile Reagent for Pharmaceutical Innovation
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its protected nature allows for controlled and regioselective formation of N-ethyl substituted heterocyclic compounds like pyrazoles and pyridazinones. The straightforward protocols for its use and subsequent deprotection make it an attractive tool for medicinal chemists in the design and synthesis of novel drug candidates. The methodologies described herein provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery programs.
References
Application Note and Protocol: A Scalable Synthesis of 1-Boc-1-ethylhydrazine for Process Chemistry
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Boc-1-ethylhydrazine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein is designed for process chemistry applications, emphasizing scalability, safety, and high purity of the final product. The synthesis follows a robust two-step process commencing with the Boc-protection of hydrazine hydrate, followed by a selective N-ethylation. This guide offers detailed experimental procedures, in-process controls, purification methods, and critical safety considerations necessary for successful large-scale production.
Introduction: The Significance of this compound in Drug Development
This compound serves as a crucial building block in organic synthesis, primarily as a protected form of ethylhydrazine. The tert-butoxycarbonyl (Boc) protecting group allows for the controlled introduction of the ethylhydrazine moiety into complex molecules, a common structural motif in various bioactive compounds. Its application is particularly prominent in the synthesis of heterocyclic compounds, which form the backbone of many therapeutic agents.[2] The ability to perform selective chemical transformations on other parts of a molecule while the reactive hydrazine functionality is masked makes this compound an invaluable tool for medicinal chemists and process development scientists.
This application note is structured to provide a logical and practical workflow for researchers and professionals in drug development, moving from the underlying chemical principles to a detailed, actionable protocol for synthesis and analysis.
Synthetic Strategy: A Process-Oriented Approach
The selected synthetic route is a two-step process designed for scalability and efficiency, avoiding the need for chromatographic purification which is often a bottleneck in large-scale manufacturing.[3]
Step 1: Synthesis of tert-Butyl carbazate (1-Boc-hydrazine)
The synthesis commences with the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl carbazate. This reaction is typically high-yielding and proceeds under mild conditions. For process scale, careful control of the reaction temperature is crucial due to the exothermic nature of the reaction.
Step 2: Ethylation of tert-Butyl carbazate
The second step involves the selective N-alkylation of tert-butyl carbazate with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a suitable base to yield this compound. The choice of base and solvent is critical to ensure high selectivity for mono-alkylation and to facilitate product isolation.
Diagram of the Synthetic Pathway:
References
Catalytic Applications of 1-Boc-1-ethylhydrazine Derivatives: A Guide for Researchers
Introduction: Unlocking New Potentials in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Hydrazine derivatives, with their unique electronic and steric properties, have emerged as versatile building blocks and precursors for a range of valuable compounds, including pharmaceuticals and agrochemicals.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, enabling precise chemical manipulations.[2] This guide focuses on the catalytic applications of 1-Boc-1-ethylhydrazine, a readily available derivative[3][4], with a particular emphasis on its role in asymmetric organocatalysis for the synthesis of chiral molecules.
While traditionally viewed as a protected building block, this compound and its analogs are increasingly recognized for their potential in catalytic processes. This application note will provide a detailed protocol for the organocatalytic α-hydrazination of aldehydes, a powerful transformation for creating chiral β-hydrazino alcohols, which are key structural motifs in many biologically active compounds. We will explore the underlying principles of this catalytic system, the rationale behind the experimental design, and provide a step-by-step protocol for its implementation in the laboratory.
Core Concept: Merging Aerobic Oxidation and Asymmetric Organocatalysis
A significant advancement in the use of Boc-protected hydrazines is their application in cascade reactions that combine multiple catalytic cycles. A notable example is the enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc-hydrazine, which can be adapted for this compound.[5][6][7] This process ingeniously merges in situ aerobic dual oxidation with asymmetric organocatalysis, offering high enantioselectivity and operational simplicity.
The overall transformation avoids the use of pre-formed, often unstable, aldehydes by generating them in situ from readily available and stable primary alcohols. This is achieved through a copper-TEMPO catalyzed aerobic oxidation. The aldehyde is then immediately trapped by a chiral secondary amine organocatalyst and this compound in an asymmetric α-hydrazination reaction.
Diagram: Conceptual Workflow
Caption: Conceptual workflow of the dual catalytic system.
Application Protocol: Asymmetric α-Hydrazination of In Situ Generated Aldehydes
This protocol details the synthesis of a chiral α-(N-Boc-N-ethyl)hydrazino aldehyde from a primary alcohol and this compound using a dual catalytic system.
I. Materials and Reagents
-
Substrates: Primary alcohol (e.g., 3-phenyl-1-propanol), this compound
-
Oxidation Catalyst System: (2,2'-Bipyridine)copper(I) bromide ((bpy)CuBr), 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Organocatalyst: Chiral pyrrolidine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Additive: 2,6-Lutidine
-
Solvent: Dichloromethane (DCM), anhydrous
-
Other: Molecular sieves (4 Å), compressed air or oxygen source, standard glassware for organic synthesis.
II. Experimental Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (bpy)CuBr (5 mol%), TEMPO (10 mol%), and activated 4 Å molecular sieves.
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous dichloromethane (DCM) to the flask.
-
-
Addition of Reagents:
-
To the stirred suspension, add the primary alcohol (1.0 mmol, 1.0 equiv.).
-
Add the chiral pyrrolidine organocatalyst (20 mol%).
-
Add 2,6-lutidine (0.5 equiv.).
-
Finally, add this compound (1.5 mmol, 1.5 equiv.).
-
-
Reaction Conditions:
-
Replace the inert atmosphere with a balloon of air or by bubbling a gentle stream of air through the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and molecular sieves.
-
Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, an α-(N-Boc-N-ethyl)hydrazino aldehyde, can be purified by flash column chromatography on silica gel.
-
-
Optional Reduction to β-Hydrazino Alcohol:
-
The resulting aldehyde can be sensitive to epimerization. For stable characterization and further use, it is often directly reduced to the corresponding alcohol.
-
Dissolve the crude or purified aldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise and stir for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-(N-Boc-N-ethyl)hydrazino alcohol by flash column chromatography.
-
III. Data Presentation: Representative Results
The following table summarizes typical results for the asymmetric α-hydrazination of various in situ generated aldehydes with N-Boc-hydrazine, which serves as a model for the expected outcomes with this compound.
| Entry | Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 3-Phenyl-1-propanol | β-(N-Boc-hydrazino)-alcohol | 85 | 96 |
| 2 | Cinnamyl alcohol | β-(N-Boc-hydrazino)-alcohol | 78 | 92 |
| 3 | 1-Hexanol | β-(N-Boc-hydrazino)-alcohol | 82 | 95 |
| 4 | 2-(Thiophen-2-yl)ethanol | β-(N-Boc-hydrazino)-alcohol | 75 | 98 |
Note: Yields and ee values are based on the protocol using N-Boc-hydrazine and are representative of the expected performance.[5]
Diagram: Catalytic Cycle for Asymmetric Hydrazination
Caption: Organocatalytic cycle for α-hydrazination.
Scientific Integrity and Logic
Expertise & Experience: Causality Behind Experimental Choices
-
In Situ Aldehyde Generation: The use of a primary alcohol as the starting material is a strategic choice to enhance the practicality of the protocol. Many aldehydes are prone to oxidation, polymerization, or epimerization upon storage. Generating the aldehyde in situ ensures its immediate consumption in the subsequent asymmetric step, thus maximizing yield and stereoselectivity.
-
Dual Catalysis: The combination of a metal-based oxidation catalyst and an organocatalyst is a powerful approach in modern synthesis. The two catalytic cycles are designed to be orthogonal, meaning they do not interfere with each other. The choice of (bpy)CuBr and TEMPO is based on their established efficacy in the selective aerobic oxidation of primary alcohols under mild conditions.
-
Chiral Organocatalyst: A chiral secondary amine, such as a proline derivative, is employed to create a chiral environment around the substrate. It reacts with the achiral aldehyde to form a transient chiral iminium ion. This ion is more reactive towards nucleophilic attack than the aldehyde itself and its stereochemistry is controlled by the catalyst, directing the incoming hydrazine to one face of the molecule.
-
Role of 2,6-Lutidine: This mild, non-nucleophilic base is added to trap the acid generated during the reaction, preventing catalyst deactivation and promoting turnover.
Trustworthiness: A Self-Validating System
The protocol described is designed to be robust and reproducible. The enantiomeric excess (ee) of the final product serves as a direct measure of the effectiveness of the chiral organocatalyst and the overall stereocontrol of the reaction. Consistent, high ee values across a range of substrates would validate the protocol. Furthermore, the products can be converted to known chiral compounds for comparison, providing an additional layer of validation.[5]
Future Directions and Related Applications
The core concept of using this compound derivatives as nucleophiles in organocatalysis can be extended to other reaction types, such as Michael additions to α,β-unsaturated aldehydes or ketones. Furthermore, these protected hydrazines can serve as precursors for more complex chiral ligands for transition metal catalysis. For instance, the free -NH₂ group can be derivatized to create bidentate or polydentate ligands for applications in asymmetric hydrogenation, cross-coupling reactions, or other metal-catalyzed transformations.
References
- 1. This compound [myskinrecipes.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. This compound | 955370-01-1 [sigmaaldrich.com]
- 4. 955370-01-1|this compound|BLD Pharm [bldpharm.com]
- 5. Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Application Note & Protocol: One-Pot Synthesis of Substituted Hydrazides using 1-Boc-1-ethylhydrazine
Introduction
Substituted hydrazides are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] Traditional synthetic routes to these scaffolds can be multi-step, requiring the isolation of intermediates, which often leads to reduced overall yields and increased operational complexity. This application note details a streamlined and efficient one-pot synthesis of N'-acyl-N-ethyl-N'-substituted hydrazides commencing from 1-Boc-1-ethylhydrazine. This protocol leverages a tandem reductive amination and in-situ acylation, capitalizing on the versatility of the Boc protecting group to facilitate a sequential reaction cascade in a single vessel. The described methodology offers significant advantages in terms of process efficiency, time, and resource utilization, making it an attractive approach for the rapid generation of diverse hydrazide libraries for screening and lead optimization.
Scientific Principles and Rationale
The one-pot synthesis is predicated on a logical sequence of three distinct chemical transformations occurring in a coordinated manner:
-
Hydrazone Formation: The synthesis initiates with the acid-catalyzed condensation of this compound with an aldehyde or ketone. The Boc group at the N1 position directs the reaction to occur at the unsubstituted N2 amine, selectively forming the corresponding N-Boc-N-ethylhydrazone intermediate. This reaction is typically reversible and driven to completion by the removal of water or by subsequent irreversible steps.[2][3]
-
Reductive Amination (Hydrazone Reduction): The C=N bond of the in-situ generated hydrazone is then selectively reduced using a mild hydride-donating reagent. Sodium triacetoxyborohydride (STAB) is an ideal candidate for this transformation as it is sufficiently mild to not reduce the carbonyl group of the starting material and is effective under weakly acidic conditions that are compatible with both hydrazone formation and the stability of the Boc protecting group.[4] This step yields a 1-Boc-1-ethyl-2-substituted hydrazine.
-
In-situ Acylation: The newly formed, more nucleophilic secondary amine of the substituted hydrazine is immediately trapped by an acylating agent, such as an acyl chloride or anhydride, present in the reaction mixture. This acylation proceeds readily to furnish the final Boc-protected substituted hydrazide. The presence of a non-nucleophilic base may be beneficial to scavenge the acid byproduct of the acylation reaction.
This one-pot approach obviates the need for the isolation and purification of the hydrazone and the substituted hydrazine intermediates, thereby enhancing the overall efficiency of the synthesis.[5]
Visualizing the Workflow
The logical flow of the one-pot synthesis can be visualized as follows:
Caption: One-pot synthesis workflow from starting materials to the final product.
Detailed Experimental Protocol
Materials:
-
This compound (≥95%)[6]
-
Aldehyde or ketone (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).
-
Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the hydrazone by TLC. A small amount of acetic acid (catalytic) can be added to facilitate this step if the reaction is sluggish.
-
Reductive Amination: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic. Stir the reaction for 2-4 hours at room temperature. Monitor the disappearance of the hydrazone intermediate by TLC.
-
In-situ Acylation: Once the reduction is complete, cool the reaction mixture in an ice bath. If using an acyl chloride, add triethylamine (TEA) (1.2 mmol, 1.2 eq, optional but recommended) to the mixture. Slowly add the acyl chloride or anhydride (1.1 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the hydrazine intermediate.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N'-acyl-N-Boc-N-ethyl-N'-substituted hydrazide.
Optional Boc Deprotection:
To obtain the final N'-acyl-N-ethyl-N'-substituted hydrazide, the Boc-protected product can be deprotected by dissolving it in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate) and extracted to yield the final product.
Data Summary: Representative Examples
The following table provides representative examples of substituted hydrazides that can be synthesized using this one-pot protocol with expected yields based on similar literature transformations.
| Aldehyde/Ketone (R1, R2) | Acylating Agent (R3COX) | Product Structure | Expected Yield (%) |
| Benzaldehyde (R1=Ph, R2=H) | Benzoyl chloride | N'-benzoyl-N-Boc-N-ethyl-N'-(phenylmethyl)hydrazide | 80-90 |
| 4-Methoxybenzaldehyde (R1=4-MeO-Ph, R2=H) | Acetyl chloride | N'-acetyl-N-Boc-N-ethyl-N'-(4-methoxyphenylmethyl)hydrazide | 85-95 |
| Cyclohexanone (R1,R2 = -(CH2)5-) | Propionyl chloride | N'-propionyl-N-Boc-N-cyclohexyl-N-ethylhydrazide | 75-85 |
| Acetophenone (R1=Ph, R2=Me) | Isobutyryl chloride | N'-isobutyryl-N-Boc-N-ethyl-N'-(1-phenylethyl)hydrazide | 70-80 |
Troubleshooting and Expert Insights
-
Incomplete Hydrazone Formation: If the initial condensation is slow, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial. For sterically hindered ketones, extending the reaction time or gentle warming may be necessary.
-
Side Reactions during Acylation: The slow, dropwise addition of the acylating agent at low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions. The optional use of a non-nucleophilic base like triethylamine is recommended when using acyl chlorides to neutralize the generated HCl, which could otherwise lead to premature Boc deprotection or other side reactions.
-
Purification Challenges: The polarity of the final product can vary significantly based on the substituents. Careful selection of the TLC and column chromatography solvent system is essential for effective purification.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound and acyl chlorides are corrosive and should be handled with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere.
-
The quenching step can release gas; therefore, it should be performed slowly and with adequate ventilation.
Conclusion
The one-pot synthesis of substituted hydrazides from this compound via a tandem reductive amination and acylation sequence represents a highly efficient and practical methodology for the synthesis of this important class of compounds. This protocol offers a significant improvement over traditional multi-step approaches, enabling the rapid and diverse synthesis of hydrazide derivatives for applications in drug discovery and development.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
1-Boc-1-ethylhydrazine in the synthesis of N-amino carbamates
Application Note & Protocol Guide
Topic: 1-Boc-1-ethylhydrazine in the Synthesis of N-Amino Carbamates For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-amino carbamates are pivotal structural motifs in medicinal chemistry, frequently serving as bioisosteres for amides or as key intermediates in the synthesis of complex nitrogen-containing heterocycles.[1][2] This document provides a comprehensive guide to the synthesis of N-amino carbamates utilizing this compound as a versatile starting material. We delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and functionalization, and offer insights into the practical aspects of these reactions. The protocols are designed to be robust and self-validating, explaining the causality behind critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of N-Amino Carbamates
The carbamate moiety is a cornerstone in modern drug design, present in numerous FDA-approved therapeutic agents.[3][4] Its unique hybrid amide-ester character confers chemical stability, influences molecular conformation, and can improve pharmacokinetic properties such as cell membrane permeability.[1][2] N-amino carbamates, a specific subclass, feature a carbamate group directly attached to a hydrazine nitrogen. This arrangement opens up unique synthetic possibilities, primarily by using the terminal amino group as a nucleophilic handle for further elaboration, making them invaluable precursors in drug discovery programs.
This compound emerges as a superior reagent for accessing these structures. The tert-butoxycarbonyl (Boc) group serves two critical functions:
-
Deactivation: It electronically deactivates the nitrogen to which it is attached (N1), reducing its nucleophilicity and preventing self-condensation or other side reactions.
-
Directing Group: It sterically and electronically directs incoming electrophiles to the terminal, more nucleophilic nitrogen (N2), ensuring high regioselectivity in subsequent reactions.
This guide will focus on the practical synthesis of this compound and its subsequent conversion into N-amino carbamates through reactions with common electrophiles.
Synthesis of the Key Precursor: this compound
The reliable synthesis of N-amino carbamates begins with high-quality this compound. While commercially available, an in-house synthesis from tert-butyl carbazate (Boc-hydrazine) is often more cost-effective for large-scale applications. The most direct method is the selective N-alkylation of tert-butyl carbazate.
Mechanism of Selective Alkylation
The synthesis hinges on the differential reactivity of the two nitrogen atoms in tert-butyl carbazate. The nitrogen adjacent to the Boc group is less nucleophilic due to the electron-withdrawing nature of the carbonyl. Therefore, alkylation preferentially occurs at the terminal -NH2 group under basic conditions.
Caption: Selective N-alkylation of tert-butyl carbazate.
Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the N-alkylation of protected hydrazines.[5][6] The choice of an alkyl iodide or bromide is crucial, as they are better leaving groups than chlorides, leading to higher reaction rates.[7]
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
Ethyl iodide or ethyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl carbazate and anhydrous acetonitrile (approx. 0.2 M concentration relative to the carbazate).
-
Base Addition: Add the finely powdered potassium carbonate to the stirring solution.
-
Rationale: A fine powder maximizes surface area, improving the efficiency of the heterogeneous base. Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide and other side reactions.
-
-
Alkylating Agent Addition: Add the ethyl iodide or ethyl bromide dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: a. The crude oil can often be used directly in the next step if purity is >90%. b. For higher purity, perform silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Outcome: this compound is typically a colorless to pale yellow oil.[8]
Core Application: Synthesis of N-Amino Carbamates
With this compound in hand, the formation of the N-amino carbamate is achieved by reacting its terminal amino group with a suitable electrophile. We present two robust protocols using isocyanates and chloroformates.
General Reaction Mechanism
The lone pair on the terminal nitrogen (N2) of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate or chloroformate.
Caption: General pathways for N-amino carbamate synthesis.
Protocol 1: Reaction with Isocyanates
This is a highly efficient, atom-economical reaction that typically proceeds cleanly without the need for a catalyst or base.
Materials:
-
This compound (1.0 eq)
-
Alkyl or Aryl Isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the isocyanate dropwise as a solution in the same solvent.
-
Rationale: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate, dissipate heat, and prevent the formation of potential side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS. The reaction is often complete once the addition is finished.
-
Work-up & Purification: a. Concentrate the reaction mixture under reduced pressure. b. The resulting crude product is often of high purity. If necessary, it can be purified by recrystallization (if solid) or silica gel chromatography.
Protocol 2: Reaction with Chloroformates
This reaction requires a non-nucleophilic base to scavenge the HCl generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Alkyl or Aryl Chloroformate (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add the base (Et₃N or DIPEA).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the chloroformate dropwise. A white precipitate of triethylammonium chloride will form.
-
Rationale: The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting hydrazine, rendering it non-nucleophilic and stopping the reaction.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor completion by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Representative Data & Characterization
The successful synthesis of N-amino carbamates can be confirmed using standard analytical techniques. Below is a table of expected data for a representative product.
| Parameter | Data for tert-butyl 2-ethyl-2-(phenylcarbamoyl)hydrazine-1-carboxylate |
| Molecular Formula | C₁₄H₂₁N₃O₃ |
| Molecular Weight | 279.34 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.0 (m, 5H, Ar-H), 6.8 (br s, 1H, NH), 6.5 (br s, 1H, NH), 3.4 (q, 2H, CH₂), 1.5 (s, 9H, Boc), 1.2 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.1, 156.0, 138.5, 129.0, 123.5, 119.8, 81.5, 45.0, 28.3, 13.5 |
| Mass Spec (ESI+) | m/z 280.16 [M+H]⁺, 302.14 [M+Na]⁺ |
| Appearance | White to off-white solid |
| Yield (from Isocyanate) | >90% |
Workflow Summary
The overall process from starting material synthesis to the final purified N-amino carbamate is summarized below.
Caption: Overall experimental workflow.
Conclusion
This compound is a highly effective and versatile reagent for the regioselective synthesis of N-amino carbamates. The protocols detailed in this guide are robust and scalable, providing reliable access to these valuable intermediates. The strategic use of the Boc protecting group ensures clean and high-yielding transformations, making this methodology highly attractive for applications in drug discovery and medicinal chemistry. By understanding the principles behind each step, researchers can confidently apply and adapt these methods to generate diverse libraries of N-amino carbamates for biological screening and further synthetic elaboration.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 5. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. This compound | 955370-01-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 1-Boc-1-ethylhydrazine Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate). Low yields in this procedure are a common yet solvable issue. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the causality behind the problems and providing actionable solutions.
Q1: My overall yield is very low. What are the most likely causes and how do I fix them?
Low yield is typically the result of one or more of the following issues: formation of undesired side products, incomplete reaction, or loss of product during workup and purification. The most common culprit is the formation of a di-protected side product, tert-butyl 2-ethyl-1,2-hydrazinedicarboxylate.
To diagnose the issue, carefully analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) or LC-MS.
-
If you see a significant amount of starting material: The reaction is likely incomplete.
-
If you see a major byproduct spot (often less polar than the desired product): This is likely the di-Boc species.
-
If your crude yield is high but the final yield is low: The issue may be with your purification strategy.
The following questions will address each of these points in detail.
Q2: I'm observing a significant amount of a di-Boc protected byproduct. How can I improve the selectivity for mono-protection?
This is the most frequent cause of low yields. Ethylhydrazine possesses two nucleophilic nitrogen atoms: N1 (substituted with the ethyl group) and N2 (the terminal NH₂). While N1 is the target, the N2 amine is also reactive and can be acylated by a second molecule of di-tert-butyl dicarbonate (Boc₂O), especially under forcing conditions.
Causality: The formation of the di-Boc byproduct is favored by high local concentrations of Boc₂O, elevated temperatures, and the use of certain basic catalysts that can deprotonate the mono-Boc product, rendering it more nucleophilic for a second attack.
-
Control Stoichiometry: Use a slight excess of ethylhydrazine (e.g., 1.1 to 1.2 equivalents) relative to Boc₂O. This statistically favors the reaction of Boc₂O with the more abundant starting material over the mono-protected intermediate.
-
Slow Reagent Addition at Low Temperature: This is the most critical parameter. Dissolve the Boc₂O in your reaction solvent and add it dropwise to the solution of ethylhydrazine at 0 °C. This maintains a low concentration of the electrophile (Boc₂O) at all times, significantly favoring the more nucleophilic N1 of ethylhydrazine and minimizing the competing second reaction.
-
Avoid Aggressive Catalysts: While bases like 4-dimethylaminopyridine (DMAP) are excellent acylation catalysts, they can aggressively promote di-protection in this case.[1] For this substrate, it is often best to run the reaction without a catalyst or with a mild, non-nucleophilic base like triethylamine (Et₃N) if necessary.
-
Consider a Solventless Approach: Some studies report excellent yields and selectivity for mono-protection of hydrazines by adding the hydrazine substrate directly to molten Boc₂O without any solvent.[2][3] This method is fast and often requires no catalyst.[4] See Protocol 2 for details.
Caption: Desired mono-Boc protection vs. the competing di-Boc side reaction.
Q3: How can I effectively monitor the reaction progress to avoid side reactions?
Proper reaction monitoring is crucial to stop the reaction once the starting material is consumed, preventing the subsequent formation of the di-Boc byproduct.
Method: Use Thin Layer Chromatography (TLC).
-
Eluent System: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes).
-
Visualization: Stain with potassium permanganate (KMnO₄). Hydrazine derivatives are readily oxidized and will show up as yellow/brown spots on a purple background.
-
Analysis:
-
The starting ethylhydrazine will be very polar (low Rf).
-
The desired mono-Boc product will have a higher Rf.
-
The di-Boc byproduct will be the least polar and have the highest Rf.
-
Run the reaction until the ethylhydrazine spot has completely disappeared, then quench the reaction promptly.
Q4: What is the best method for purifying this compound?
If your crude analysis shows a mixture of mono- and di-Boc products, purification via flash column chromatography is the most effective method.
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity (e.g., 5-10% EtOAc) to elute the non-polar di-Boc byproduct first. Then, gradually increase the polarity (e.g., to 20-40% EtOAc) to elute your desired mono-Boc product.
-
Monitoring: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Optimized Experimental Protocols
Here are two reliable protocols designed to maximize the yield and purity of this compound.
Protocol 1: Controlled Addition in Solution (Recommended Method)
This method prioritizes selectivity through slow addition at low temperatures.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethylhydrazine (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM.
-
Using a dropping funnel or syringe pump, add the Boc₂O solution dropwise to the stirred ethylhydrazine solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC until the ethylhydrazine is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess ethylhydrazine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography as described in Q4.
Protocol 2: Solvent-Free Synthesis
This "green chemistry" approach can be very effective and fast, avoiding solvent waste and often improving selectivity.[2][4]
Step-by-Step Methodology:
-
Gently warm di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a round-bottom flask to just above its melting point (23 °C) until it becomes a clear, molten liquid.
-
With vigorous magnetic stirring, add ethylhydrazine (1.0-1.1 eq) dropwise directly to the molten Boc₂O. Caution: The reaction is exothermic and will evolve CO₂ gas. Add slowly to control the reaction rate.
-
Continue stirring at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC.
-
Once complete, dissolve the reaction mixture in a suitable solvent like ethyl acetate or DCM.
-
Perform an aqueous workup and purification as described in steps 8-10 of Protocol 1.
Troubleshooting Workflow
Use this flowchart to diagnose and solve yield issues systematically.
Caption: A step-by-step workflow for troubleshooting low yields.
Quantitative Data Summary
This table summarizes typical conditions and expected outcomes. Individual results may vary.
| Parameter | Standard Conditions | Optimized Conditions (Protocol 1) | Potential Issue |
| Stoichiometry | 1:1 (Hydrazine:Boc₂O) | 1.1:1 (Hydrazine:Boc₂O) | Excess Boc₂O promotes di-protection. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Higher temps decrease selectivity. |
| Boc₂O Addition | All at once | Slow, dropwise addition | High local concentration leads to byproduct. |
| Catalyst | DMAP / Et₃N | None or Et₃N | DMAP is often too reactive for this substrate. |
| Expected Yield | 30-60% | >80% | - |
References
Technical Support Center: Boc Protection of Ethylhydrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-Boc protection on ethylhydrazine and I'm seeing multiple spots on my TLC plate. What is happening?
A1: This is a very common issue when working with simple alkylhydrazines like ethylhydrazine. The presence of multiple spots indicates the formation of a mixture of products. Due to the small size of the ethyl group, there are minimal electronic and steric differences between the two nitrogen atoms of ethylhydrazine.[1] This leads to a lack of selectivity during the reaction with di-tert-butyl dicarbonate (Boc anhydride), resulting in several possible products.
The primary side reactions are:
-
Formation of the undesired regioisomer: The Boc group can attach to the terminal nitrogen (N2) to form tert-butyl 2-ethylhydrazine-1-carboxylate.
-
Di-protection: Both nitrogen atoms can be protected, leading to the formation of 1,2-di-Boc-1-ethylhydrazine. In some cases, depending on the reaction conditions, a geminal di-Boc product could also theoretically form, but this is less common.
Q2: Which nitrogen on ethylhydrazine is more nucleophilic?
A2: In alkylhydrazines, the substituted nitrogen (N1, the one bearing the ethyl group) is generally considered to be slightly more nucleophilic due to the electron-donating inductive effect of the alkyl group. However, the terminal nitrogen (N2) is less sterically hindered. In the case of ethylhydrazine, these two effects are nearly balanced, leading to poor regioselectivity in reactions like Boc protection. This is in contrast to hydrazines with larger or electronically distinct substituents, such as phenylhydrazine, where the electronic effects dominate and lead to high selectivity.[1]
Q3: What is the main product I should be aiming for?
A3: In most synthetic applications, the desired product is the one where the Boc group protects the more substituted nitrogen, which is tert-butyl 1-ethylhydrazine-1-carboxylate (CAS 955370-01-1).[2] This isomer is often more useful for subsequent functionalization of the terminal NH2 group. However, the desired product will ultimately depend on your specific synthetic route.
Q4: How can I confirm the identity of the different products?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): Different products will likely have different Rf values. The di-Boc product will be the least polar, followed by the two mono-Boc isomers. Ethylhydrazine itself will be the most polar.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weight of the different products, confirming the formation of mono-Boc and di-Boc species.[3][4]
Troubleshooting Guide
Issue 1: Low Selectivity and Formation of a Product Mixture
Symptoms:
-
Multiple spots on TLC or peaks in GC/LC chromatogram.
-
Difficult purification, leading to low yield of the desired isomer.
Causality: As discussed in the FAQs, the similar reactivity of the two nitrogen atoms in ethylhydrazine is the primary cause. Standard reaction conditions often lead to a statistical mixture of products.
Solutions:
| Strategy | Principle | Recommended Conditions |
| Slow Addition of Boc Anhydride | Minimizes the local concentration of the electrophile, favoring mono-substitution over di-substitution. | Dissolve ethylhydrazine in a suitable solvent (e.g., DCM, THF) and add a solution of Boc anhydride dropwise at a low temperature (e.g., 0 °C). |
| Use of Excess Hydrazine | Statistically favors the reaction of Boc anhydride with an unprotected hydrazine molecule. | This is generally not recommended for valuable hydrazines but can be effective if ethylhydrazine is readily available. |
| In Situ Mono-protonation | Protonating one of the nitrogen atoms deactivates it towards the electrophilic Boc anhydride, enhancing selectivity.[5] | Dissolve ethylhydrazine in a solvent like methanol and add one equivalent of an acid (e.g., HCl in dioxane, or generate HCl in situ from TMSCl) at 0 °C before the slow addition of Boc anhydride. |
| Solventless Reaction | In some cases, running the reaction neat by adding the hydrazine to molten Boc anhydride can improve selectivity for mono-protection.[1][6] | Add ethylhydrazine dropwise to molten Boc anhydride (melts around 23 °C) with vigorous stirring. Caution: this reaction can be exothermic. |
Issue 2: Formation of Di-Boc Product
Symptoms:
-
A significant non-polar spot on TLC.
-
A peak in the mass spectrum corresponding to the di-protected product (M+H+ = 261.2).
Causality: The mono-Boc protected ethylhydrazine is still nucleophilic and can react with another molecule of Boc anhydride, especially if the concentration of the anhydride is high or the reaction temperature is elevated.
Solutions:
| Strategy | Principle | Recommended Conditions |
| Stoichiometry Control | Use a slight excess of ethylhydrazine or a 1:1 molar ratio of ethylhydrazine to Boc anhydride. | Carefully measure and add no more than one equivalent of Boc anhydride. |
| Low Temperature | Reduces the rate of the second Boc protection reaction. | Maintain the reaction temperature at 0 °C or even lower (e.g., -10 °C). |
| Aqueous Conditions | Water can help to hydrolyze excess Boc anhydride and the reaction can sometimes be more selective in aqueous media.[7] | Dissolve ethylhydrazine in a mixture of water and a co-solvent like THF or acetone and add the Boc anhydride. |
Issue 3: Difficulty in Purifying the Desired Mono-Boc Product
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Inability to obtain a pure sample of the desired product.
Causality: The two mono-Boc isomers have very similar polarities, making their separation by standard silica gel chromatography challenging.
Solutions:
| Strategy | Principle | Recommended Conditions |
| Careful Column Chromatography | Optimize the solvent system and use a high-resolution silica gel. | Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Monitor fractions carefully by TLC. |
| Derivatization | Temporarily derivatize the mixture to alter the properties of the components, facilitating separation. | This is a more advanced technique and would require a specific strategy based on the subsequent reaction steps. |
| Alternative Purification Methods | Techniques like preparative HPLC or supercritical fluid chromatography (SFC) can offer better resolution for separating isomers.[8] | If available, these techniques can be highly effective. |
Experimental Protocols
Protocol 1: Standard Boc Protection (with expected side reactions)
-
Dissolve ethylhydrazine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of hydrazine) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in DCM (5 mL per mmol).
-
Add the Boc anhydride solution dropwise to the stirred ethylhydrazine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Protocol 2: Selective Mono-Boc Protection using In Situ Protonation[6]
-
Dissolve ethylhydrazine (1.0 eq) in anhydrous methanol (10 mL per mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane (TMSCl, 1.0 eq) dropwise to generate one equivalent of HCl in situ.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol (5 mL per mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing the Reaction Pathways
Main and Side Reactions
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemscene.com [chemscene.com]
- 3. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crude 1-Boc-1-ethylhydrazine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Boc-1-ethylhydrazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying this valuable synthetic intermediate. As a protected hydrazine, this compound is crucial in pharmaceutical and agrochemical synthesis, but its purification can be non-trivial due to its polarity and potential instability on standard silica gel.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chromatographic principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of crude this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: My product is streaking badly on the TLC plate and I'm getting poor separation in the column.
Q: I've tried several ethyl acetate/hexane solvent systems, but my this compound spot always tails or streaks, leading to mixed fractions from my column. What's causing this and how can I fix it?
A: This is a classic problem when purifying basic compounds on standard silica gel.
-
The Root Cause: Silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The free amine of your hydrazine derivative is basic and can undergo strong acid-base interactions with these silanol groups. This strong, non-specific binding causes the compound to "drag" or "streak" along the stationary phase instead of eluting in a sharp band, making separation from nearby impurities impossible.[3][4]
-
Solutions & Protocol:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (Et₃N) is the standard choice.
-
Stationary Phase Deactivation: For particularly sensitive compounds, you can deactivate the entire column before loading your sample.
-
Protocol: After packing your column, flush it with 2-3 column volumes of your eluent containing triethylamine. Then, switch back to your regular eluent (or keep the modifier in) for the separation.[7] This ensures the entire silica bed is passivated.
-
-
Consider an Alternative Stationary Phase: If streaking persists, your compound may be too sensitive for silica gel. Consider using neutral or basic alumina, which lacks the acidic silanol groups responsible for this interaction.[3]
-
Issue 2: My product won't come off the column, or the yield is extremely low.
Q: My TLC analysis showed a good Rf value, but after running the column, I can't find my product in any of the fractions. Where did it go?
A: This alarming situation typically points to one of two possibilities: irreversible binding or on-column decomposition.
-
The Root Cause:
-
Irreversible Adsorption: The strong interaction with acidic silica sites, as mentioned above, can be so pronounced that the compound never elutes.
-
Compound Decomposition: The Boc (tert-butyloxycarbonyl) protecting group is notoriously labile to acid.[8][9][10] The acidic environment of the silica gel can catalyze the deprotection of your compound, leaving the highly polar and reactive ethylhydrazine salt bound to the column.
-
-
Diagnostic & Solutions:
-
Test for Silica Stability (2D TLC): Before running a column, perform a stability test. Spot your crude material on a TLC plate, run it in your chosen solvent system, and let the plate air dry completely. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[3]
-
Use Deactivated Silica: As with the streaking issue, using an eluent containing triethylamine or pre-treating the silica is the primary solution to prevent acid-catalyzed decomposition.[5]
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography (applying pressure to speed up the flow rate) rather than traditional gravity chromatography.[11][12]
-
Check Post-Run Column: If you suspect decomposition, you can try to "strip" the column with a very polar solvent mixture (e.g., 20% methanol in dichloromethane with 2% ammonium hydroxide) to see if you can recover any highly polar decomposition products.[3]
-
Issue 3: I can't see the product spot on my TLC plate.
Q: I'm running my reaction and trying to monitor it by TLC, but I can't visualize the this compound spot. How can I detect it?
A: While the Boc group may provide some faint UV absorbance, it is often not strong enough for reliable detection, and the hydrazine moiety itself is not a strong chromophore.[13] You will need to use a chemical stain.
-
Recommended Staining Methods:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. Hydrazines are readily oxidized, and the KMnO₄ stain will react with your product to give a yellow or brown spot on a purple background. This is a highly sensitive and reliable method for detecting hydrazine derivatives.[14][15]
-
Iodine Chamber: Iodine vapor is a good general-purpose, non-destructive visualization method that often works for nitrogen-containing compounds.[13][14][15]
-
Other Stains: While less specific, a phosphomolybdic acid (PMA) stain can also be effective as a universal stain.[14]
-
| Stain | Preparation | Visualization |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water | Yellow/brown spots on a purple background. No heating required. |
| Iodine | Place a few crystals of I₂ in a sealed chamber. | Brown spots on a light-yellow background. Reversible. |
| PMA | 10 g phosphomolybdic acid in 100 mL ethanol. | Dark green/blue spots on a light-green background after heating. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a separation method for this compound on TLC?
A1: The polarity of this compound requires a moderately polar eluent. A mixture of hexanes (or petroleum ether) and ethyl acetate is the standard starting point for most N-Boc protected compounds.[5][8]
-
Initial System: Start with a 1:1 mixture of Hexane:Ethyl Acetate.
-
Optimization:
-
If the Rf is too high (>0.6), decrease the polarity by increasing the proportion of hexane.
-
If the Rf is too low (<0.15), increase the polarity by increasing the proportion of ethyl acetate.
-
-
Target Rf: For an effective column separation, aim for an Rf value of 0.2 - 0.4 for your target compound.[5][7] If separation from impurities is difficult, you may need to try alternative solvent systems like Dichloromethane/Methanol or Toluene/Acetone.[5]
Q2: Should I use wet or dry loading of my crude sample onto the column?
A2: The choice depends on the solubility of your crude material.
-
Wet Loading: Involves dissolving the sample in a minimum amount of the eluent and carefully pipetting it onto the top of the column bed. This is acceptable if your compound is readily soluble in the mobile phase.[11]
-
Dry Loading: This method is highly recommended if your crude product has poor solubility in the starting eluent or if you need the highest possible resolution.[11]
-
Protocol: Dissolve your crude material in a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[11] This ensures the sample is introduced as a very narrow, concentrated band.
-
Q3: What are the most likely impurities in my crude this compound?
A3: Impurities typically arise from the synthetic route. In a standard synthesis from hydrazine and Boc-anhydride, you should look for:
-
Unreacted Ethylhydrazine: Very polar, will likely remain at the baseline (Rf = 0) in most solvent systems.
-
Di-Boc-Protected Adducts: Less polar than your desired product and will have a higher Rf.
-
Decomposition Products: If the reaction or workup involved acidic conditions, you might have some unprotected ethylhydrazine.
-
Byproducts from Hydrazine Synthesis: Depending on the source of your starting hydrazine, related impurities could be present.[16]
Q4: I've purified my compound, but I'm losing it during solvent removal. Any advice?
A4: this compound (MW: 160.21 g/mol ) is a relatively small molecule and can be volatile.[1][17] Aggressive removal of low-boiling solvents like hexanes and ethyl acetate on a rotary evaporator can lead to significant product loss.
-
Rotary Evaporation Best Practices:
-
Use a moderate water bath temperature: Do not exceed 30-35 °C.[12][18]
-
Carefully control the vacuum: Do not apply full vacuum immediately. Gradually reduce the pressure to avoid violent bumping and co-distillation of your product with the solvent.
-
Final Step: Once the bulk of the solvent is removed, it is safer to remove the final traces under high vacuum without heating.
-
Workflow & Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting the purification process.
Caption: Decision workflow for purifying this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
- 13. silicycle.com [silicycle.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. echemi.com [echemi.com]
- 16. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. chemscene.com [chemscene.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Substitution with 1-Boc-1-ethylhydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions using 1-Boc-1-ethylhydrazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you overcome common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (tert-butyl N-amino-N-ethyl-carbamate) is a protected hydrazine derivative.[1][2] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for one of the nitrogen atoms. This protection strategy is essential for controlling reactivity in multi-step syntheses. Its primary application is in organic synthesis, particularly for introducing an ethylhydrazinyl moiety onto a molecule via nucleophilic substitution. This is a key step in the preparation of various pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][3]
Q2: Which nitrogen on this compound is the nucleophile in a substitution reaction?
The terminal, unprotected nitrogen (-NH₂) is the nucleophilic center. The Boc group on the other nitrogen significantly decreases its nucleophilicity through steric hindrance and electronic effects (delocalization of the lone pair into the carbonyl group). This inherent difference allows for selective alkylation on the terminal nitrogen.
Q3: Why is direct alkylation of ethylhydrazine problematic compared to using the Boc-protected form?
Direct alkylation of unprotected hydrazines often leads to a mixture of products due to overalkylation.[4] Both nitrogen atoms are nucleophilic, and the mono-alkylated product can react further with the electrophile, leading to di-, tri-, and even tetra-substituted products, which are difficult to separate.[4] Using this compound ensures that the reaction occurs selectively at the terminal nitrogen, providing a clean, mono-alkylated product.
Q4: What are the general principles of the nucleophilic substitution reaction involving this reagent?
The reaction is typically a bimolecular nucleophilic substitution (SN2).[5] The terminal -NH₂ group of this compound acts as the nucleophile, attacking an electrophilic carbon atom (e.g., on an alkyl halide) and displacing a leaving group. The reaction rate is dependent on the concentration of both the hydrazine and the electrophile.[5] Key factors influencing success include the nature of the electrophile, the choice of base and solvent, and the reaction temperature.
Experimental Workflow & Protocols
The overall process involves two main stages: the nucleophilic substitution to form the protected, substituted hydrazine, followed by the deprotection of the Boc group to yield the final product.
Caption: General experimental workflow.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for the reaction with a typical alkyl bromide.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, see Table 1), add a mild, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Reagent Addition: Add the electrophile (e.g., an alkyl bromide, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the electrophile is less reactive.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazine is consumed.
-
Work-up:
-
Filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N'-alkyl-1-Boc-1-ethylhydrazine.
Protocol 2: Standard Boc-Deprotection with Trifluoroacetic Acid (TFA)
This procedure outlines the removal of the Boc group to yield the final hydrazine product.[6]
-
Preparation: Dissolve the purified Boc-protected hydrazine (1.0 eq) in dichloromethane (DCM).
-
Scavenger Addition (Optional but Recommended): If the substrate contains sensitive functional groups (e.g., tryptophan or methionine moieties), add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) to trap the reactive tert-butyl cation that is generated.[6][7][8]
-
Deprotection: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) dropwise.[6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
The product is typically obtained as a TFA salt. To obtain the free base, dissolve the residue in water, basify carefully with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8, and extract with an organic solvent.
-
Dry the combined organic extracts and concentrate to yield the final product.
-
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution reaction.
Issue 1: Low or No Product Yield
A low yield is the most common problem. The cause can often be traced back to one of several key reaction parameters.
Caption: Decision tree for troubleshooting low yield.
Causality & Solutions:
-
Poor Leaving Group: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.[5] The stability of the leaving group as an anion is key.
-
Solution: If using an alkyl chloride or tosylate with low reactivity, switch to a better leaving group. The general order of reactivity is I > Br > Cl > OTs.[9]
-
-
Inappropriate Base: The base deprotonates the terminal amine, increasing its nucleophilicity. However, a strong, nucleophilic base (like NaOH or an alkoxide) can compete with the hydrazine in attacking the electrophile.
-
Solution: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For sensitive substrates, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Incorrect Solvent Choice: SN2 reactions are fastest in polar aprotic solvents. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[5] Protic solvents (like water or alcohols) can hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.
-
Solution: Switch from protic or nonpolar solvents to polar aprotic solvents like DMF, acetonitrile, or DMSO.
-
-
Steric Hindrance: The reaction is sensitive to steric bulk at the electrophilic carbon.[10]
-
Solution: For secondary or sterically hindered primary electrophiles, you may need to increase the reaction temperature (e.g., 60-80 °C) and prolong the reaction time. Be aware that for highly hindered substrates, elimination can become a competing side reaction.
-
| Parameter | Recommendation | Rationale |
| Electrophile | R-I, R-Br, R-OTs | Better leaving groups accelerate the reaction.[9] |
| Base | K₂CO₃, Cs₂CO₃, DBU | Deprotonates the nucleophile without competing in the reaction. |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents enhance the nucleophile's reactivity.[5] |
| Temperature | 25-60 °C | Increase temperature for less reactive electrophiles. |
Table 1: Recommended Starting Conditions for Nucleophilic Substitution.
Issue 2: Formation of Side Products
Side products can arise from over-alkylation (less common with this protected reagent), reactions with other functional groups, or during the subsequent Boc-deprotection step.
Side Reaction During Boc-Deprotection: t-Butylation
The most significant side reaction occurs during the acidic removal of the Boc group. The acid-catalyzed cleavage generates a highly reactive tert-butyl cation.[7][8] This electrophile can attack any nucleophilic site on your molecule, leading to unwanted alkylation.[6][7]
-
Susceptible Residues: Electron-rich aromatic rings (like indoles in tryptophan) and sulfur-containing residues (like methionine) are particularly vulnerable.[7]
Caption: Mechanism of Boc-deprotection and scavenger action.
-
Solution: Use of Scavengers: Scavengers are nucleophiles added to the deprotection reaction to "scavenge" or trap the tert-butyl cation before it can react with your product.[6][7]
-
Common Scavengers: Triisopropylsilane (TIS), water, or anisole are frequently used. TIS is particularly effective.
-
Implementation: Add 2-5% (v/v) of the scavenger to the reaction mixture before adding the acid.
-
Issue 3: Incomplete Reaction or Deprotection
If you observe starting material remaining after a reasonable time, consider the following:
-
For Substitution:
-
Reactivity: The electrophile may be too unreactive. Consider elevating the temperature or switching to a better leaving group.
-
Base Stoichiometry: Ensure at least 1.5 equivalents of base are used to sufficiently deprotonate the hydrazine.
-
-
For Deprotection:
-
Insufficient Acid: The amount or concentration of acid may be too low, especially if the substrate contains other basic functional groups. Increase the equivalents of TFA or use a stronger acid system like 4M HCl in dioxane.[6]
-
Reaction Time/Temperature: While most deprotections are fast at room temperature, sterically hindered Boc groups may require longer reaction times or gentle warming (e.g., to 40 °C), though this can also increase side reactions.[6]
-
By systematically evaluating these parameters and understanding the chemical principles at play, you can effectively troubleshoot and optimize your nucleophilic substitution reactions with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. princeton.edu [princeton.edu]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. d-nb.info [d-nb.info]
- 10. ochem.as.uky.edu [ochem.as.uky.edu]
Preventing over-alkylation in reactions with 1-Boc-1-ethylhydrazine
Welcome to the technical support center for synthetic reactions involving 1-Boc-1-ethylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for challenges encountered during the alkylation of this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to over-alkylation?
A1: The issue of over-alkylation in this compound arises from the presence of two nucleophilic nitrogen atoms. The N-H proton on the nitrogen adjacent to the Boc group is acidic and can be removed by a base, creating a nucleophilic anion. However, the resulting mono-alkylated product, 1-Boc-1-ethyl-2-alkylhydrazine, still possesses a lone pair of electrons on the newly substituted nitrogen, which can also react with the alkylating agent, leading to a di-alkylated byproduct. Direct alkylation of hydrazines is often inefficient due to poor control over the level of substitution.[1][2] The relative nucleophilicity of the two nitrogen atoms and the reaction conditions play a crucial role in determining the product distribution.
Q2: What is the underlying mechanism of over-alkylation in this context?
A2: The mechanism involves a competitive reaction pathway. After the initial mono-alkylation, the mono-alkylated hydrazine can be deprotonated again or directly attack the alkylating agent, leading to the di-alkylated product. The reaction pathway is heavily influenced by the reaction conditions, such as the strength of the base, the solvent, and the temperature. A strong base can generate a dianion, which allows for selective sequential alkylation.[3][4][5]
Troubleshooting Guide: Preventing Over-Alkylation
This section provides solutions to common problems encountered during the alkylation of this compound.
Problem 1: My reaction yields a significant amount of the di-alkylated product.
Cause: This is the most common issue and can be attributed to several factors, including the choice of base, reaction temperature, and stoichiometry of the reagents. A base that is not strong enough to selectively deprotonate the desired nitrogen or reaction conditions that favor the nucleophilicity of the mono-alkylated product can lead to over-alkylation.
Solution:
-
Choice of Base and Stoichiometry: The use of a strong base is critical for selective mono-alkylation. A powerful strategy involves the use of two equivalents of a strong base like n-butyllithium (n-BuLi) to form a nitrogen dianion.[3][4] This dianion allows for a more controlled, stepwise alkylation. The first alkylation occurs rapidly, and the second is much slower, allowing for the isolation of the mono-alkylated product.[4]
-
Temperature Control: Performing the reaction at low temperatures, such as -78 °C for the deprotonation step, is crucial.[4] Adding the alkylating agent at a low temperature can also help to control the reaction rate and improve selectivity.[4] For some reactive electrophiles, adding the alkylating agent at a lower temperature can prevent the formation of unselective alkylation products.[4]
-
Steric Hindrance: Employing a bulkier alkylating agent can disfavor di-alkylation due to steric hindrance.[4][6] It may not be possible to obtain the di-alkylated product from sterically more hindered electrophiles.[4]
Problem 2: The reaction is sluggish or does not go to completion.
Cause: Insufficiently reactive alkylating agent, a weak base, or suboptimal reaction temperature can lead to a slow or incomplete reaction.
Solution:
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order: Iodide > Bromide > Chloride.[4] If you are using a less reactive alkyl halide, consider switching to a more reactive one.
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the hydrazine effectively. As mentioned, n-BuLi is a highly effective base for this transformation.[3][4]
-
Temperature: While low temperatures are important for selectivity, the reaction may need to be warmed to room temperature after the addition of the alkylating agent to ensure the reaction proceeds to completion.[4] The reaction time can vary from a few hours to several days depending on the electrophile's bulkiness and reactivity.[4]
Problem 3: I am observing side products other than the di-alkylated hydrazine.
Cause: Side reactions can occur depending on the specific substrates and conditions used. For instance, if the alkylating agent has other reactive functional groups, these may react under the basic conditions.
Solution:
-
Protecting Groups: Ensure that any other functional groups in your alkylating agent that are sensitive to strong bases are appropriately protected.
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to track the formation of products and byproducts.[4] This will help you to determine the optimal reaction time and quench the reaction before significant side product formation occurs.
Data Summary Table
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Base | n-Butyllithium (n-BuLi) | Forms a nitrogen dianion, allowing for controlled, stepwise alkylation.[3][4] |
| Base Stoichiometry | 2 equivalents | Ensures complete formation of the dianion for selective mono-alkylation.[4] |
| Alkylating Agent Stoichiometry | 1 equivalent | Prevents excess electrophile that could lead to di-alkylation.[4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent suitable for reactions with organolithium reagents.[4] |
| Deprotonation Temperature | -78 °C | Controls the exothermicity of the deprotonation and maintains stability of the anion.[4] |
| Alkylation Temperature | -78 °C to Room Temperature | Addition at low temperature enhances selectivity; warming may be needed for reaction completion.[4] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation of this compound
This protocol is based on the methodology developed by Bredihhin, Groth, and Mäeorg for the selective alkylation of hydrazine derivatives.[4]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Alkyl halide (1 equivalent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. The formation of the dianion may be indicated by a color change.[4]
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Slowly add the alkyl halide (1 equivalent) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, and then let it warm to room temperature. The reaction progress should be monitored by TLC.[4]
-
Once the reaction is complete (typically 2-4 hours, but can be longer depending on the electrophile), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-alkylated product.
Visual Diagrams
Caption: Reaction pathway for the alkylation of this compound.
Caption: Troubleshooting workflow for over-alkylation.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. princeton.edu [princeton.edu]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Managing the Thermal Instability of Hydrazine Derivatives
Welcome to the technical support center for managing the thermal instability of hydrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you conduct your reactions safely and efficiently.
Introduction: The Dual Nature of Hydrazine Derivatives
Hydrazine and its derivatives are powerful reagents in organic synthesis, prized for their nucleophilicity and role in forming nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[1][2] However, the inherent weakness of the N-N bond and the thermodynamic stability of dinitrogen gas (N₂) make many hydrazine derivatives thermally labile.[3] This instability can lead to uncontrolled decompositions, generating gas and significant heat, which may result in runaway reactions, pressure buildup, and even explosions.[4] Understanding and managing this thermal instability is paramount for safe and successful experimentation.
This guide provides practical, field-proven insights into identifying potential thermal hazards, mitigating risks, and troubleshooting common issues encountered during reactions involving hydrazine derivatives.
Section 1: Frequently Asked Questions (FAQs) on Thermal Instability
This section addresses common questions regarding the thermal stability of hydrazine derivatives.
Q1: What are the primary factors that influence the thermal stability of hydrazine derivatives?
A1: The thermal stability of a hydrazine derivative is influenced by several factors:
-
Substitution: The nature of the substituent on the hydrazine moiety plays a crucial role. Electron-withdrawing groups can destabilize the N-N bond, while bulky substituents may provide steric hindrance that can either stabilize or destabilize the molecule depending on the specific geometry. Alkyl-substituted hydrazines, for instance, have different decomposition pathways than aryl-substituted ones.[5]
-
Temperature: Elevated temperatures are a primary driver of decomposition.[6] The rate of decomposition is a direct function of temperature, and even in the absence of catalysts, high temperatures can initiate rapid decomposition.[4]
-
Presence of Catalysts: Many metals and their oxides, including copper, iron, cobalt, and molybdenum, can significantly lower the decomposition temperature of hydrazine and its derivatives.[4] It is crucial to use clean glassware and equipment to avoid unintended catalytic decomposition.
-
pH of the reaction medium: The pH can influence the stability of certain hydrazine derivatives. For instance, in the decomposition of hydrazine hydrate, an alkaline medium can favor the desired decomposition to hydrogen and nitrogen over the formation of ammonia.[7]
-
Presence of Oxidizing Agents: Hydrazine derivatives are strong reducing agents and can react exothermically and sometimes explosively with oxidizing agents.[3]
Q2: What are the typical decomposition pathways for hydrazine derivatives?
A2: The decomposition of hydrazine derivatives can proceed through several pathways, primarily leading to the formation of nitrogen gas. Common pathways include:
-
Decomposition to Nitrogen and Hydrogen: This is often the desired pathway in applications like hydrogen generation.[8]
-
Decomposition to Nitrogen and Ammonia: This is a common, thermodynamically favorable pathway for hydrazine itself.[3][6]
-
Formation of Side Products: Depending on the specific derivative and reaction conditions, other side products can be formed. For example, in the Wolff-Kishner reduction, azine formation is a common side reaction.[9]
Q3: How can I assess the thermal hazard of a new hydrazine derivative I've synthesized?
A3: A thorough thermal hazard assessment is crucial before scaling up any reaction. The following techniques are highly recommended:
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can identify the onset temperature of decomposition (Tonset) and the amount of heat released (enthalpy of decomposition, ΔHd). A sharp exotherm with a high energy release indicates a significant thermal hazard.[10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps determine the temperature at which the compound starts to lose mass, indicating decomposition. When coupled with mass spectrometry (TGA-MS), it can identify the gaseous byproducts of decomposition.[12][13]
-
Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) can determine the time to maximum rate of decomposition under adiabatic conditions, which is crucial for assessing the potential for a runaway reaction.
Section 2: Troubleshooting Guides for Common Reactions
This section provides troubleshooting advice for specific issues encountered during common reactions involving hydrazine derivatives.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a powerful method for converting carbonyls to methylene groups, but its harsh conditions (high temperatures and strong base) can lead to problems.[9][14][15][16]
Q: My Wolff-Kishner reduction is giving low yields and a significant amount of side products. What could be the cause and how can I fix it?
A: Low yields and side reactions in the Wolff-Kishner reduction are often due to several factors:
-
Incomplete Hydrazone Formation: The initial formation of the hydrazone is crucial. If this step is inefficient, the starting carbonyl compound may undergo side reactions under the basic conditions.
-
Troubleshooting:
-
Pre-form the hydrazone: In some cases, it is advantageous to synthesize and isolate the hydrazone before subjecting it to the high-temperature basic conditions.[9]
-
Huang-Minlon Modification: This modification involves distilling off the water and excess hydrazine after the initial hydrazone formation. This drives the equilibrium towards the hydrazone and allows the reaction temperature to increase, often leading to shorter reaction times and improved yields.[14]
-
-
-
Azine Formation: A common side reaction is the condensation of the hydrazone with another molecule of the starting carbonyl compound to form an azine.[9]
-
Troubleshooting:
-
Use excess hydrazine: A large excess of hydrazine can help to favor the formation of the hydrazone over the azine.
-
Cram Modification: For base-sensitive substrates, performing the reaction at lower temperatures (even room temperature) in a solvent like DMSO with a strong base like potassium tert-butoxide can be effective.[15]
-
-
-
Thermal Decomposition of the Substrate or Product: The high temperatures required for the traditional Wolff-Kishner reduction can lead to the degradation of sensitive functional groups on the substrate or the desired product.[16]
-
Troubleshooting:
-
Use milder modifications: Consider the Barton or Cram modifications, which employ different solvent/base systems to allow for lower reaction temperatures.[9]
-
-
Workflow for Troubleshooting Wolff-Kishner Reduction
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Determination of Thermal Hazard from DSC measurements. Investigation of Self-Accelerating Decomposition Temperature (SADT) of AIBN - AKTS [akts.com]
- 11. researchgate.net [researchgate.net]
- 12. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Removal of unreacted Boc anhydride from synthesis mixture
This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical solutions for the efficient removal of unreacted di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) from synthesis mixtures. We will explore the chemical principles behind various purification strategies and offer detailed, field-proven protocols to address common challenges encountered in the lab.
Introduction: The Challenge of Excess Boc Anhydride
Boc anhydride is an indispensable reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, a fundamental transformation in peptide synthesis and medicinal chemistry. To drive these reactions to completion, Boc anhydride is often used in excess. However, this excess reagent and its byproducts, such as tert-butanol (t-BuOH) and carbon dioxide, must be completely removed to ensure the purity of the final product and to prevent interference in subsequent synthetic steps.
This guide provides a structured approach to tackling this common purification challenge, moving from simple quenching and extraction to more advanced techniques.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the work-up of a Boc-protection reaction.
Issue 1: My Crude NMR Shows Significant Amounts of Unreacted Boc Anhydride Post-Workup.
Root Cause Analysis: This typically indicates an inefficient quenching or extraction step. Boc anhydride is a hydrophobic, non-polar molecule, similar in polarity to many Boc-protected products, which can make its removal by simple extraction challenging.
Solutions:
-
Optimized Quenching: The most effective way to remove Boc anhydride is to decompose it into more easily removable byproducts. This is achieved by adding a nucleophile to the reaction mixture.
-
For Small Scale (< 1 g): Add 1-2 mL of a secondary amine like morpholine or piperidine and stir for 1-2 hours at room temperature. These amines react rapidly with Boc anhydride to form tert-butyl carbamates, which are typically water-soluble or easily removed by silica gel chromatography.
-
For Larger Scale (> 1 g): A solution of aqueous ammonia (e.g., 2 M NH₃ in methanol) or sodium bicarbonate can be used. The resulting tert-butyl carbamate and t-BuOH are highly polar and readily removed during an aqueous workup.
-
-
Extractive Workup Enhancement: If you must rely on extraction, increasing the polarity of the aqueous phase can improve partitioning.
-
Use a saturated sodium bicarbonate (NaHCO₃) or sodium chloride (brine) solution. These salt solutions decrease the solubility of organic compounds in the aqueous layer, forcing the Boc-protected product into the organic phase while helping to hydrolyze and remove residual Boc anhydride.
-
Issue 2: My Product is Contaminated with tert-Butanol.
Root Cause Analysis: tert-Butanol is a primary byproduct of both the Boc-protection reaction and the hydrolysis of Boc anhydride. It is moderately soluble in many organic solvents and can be difficult to remove completely by simple evaporation, especially under high vacuum due to its tendency to sublime.
Solutions:
-
Azeotropic Removal: Co-evaporation with a solvent that forms a low-boiling azeotrope with t-BuOH is highly effective.
-
Add toluene or heptane to the crude product and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. The azeotrope of toluene and t-BuOH boils at a lower temperature than t-BuOH alone, facilitating its removal.
-
-
High-Vacuum Distillation/Sublimation: For thermally stable, non-volatile products, applying a high vacuum (e.g., < 1 mbar) with gentle heating can effectively sublime the t-BuOH.
-
Lyophilization (Freeze-Drying): If your Boc-protected product is water-soluble (e.g., protected amino acids), lyophilization is an excellent method to remove both water and residual t-BuOH.
Diagram: Decision Workflow for Boc Anhydride Removal
Caption: Decision tree for selecting the appropriate Boc anhydride and byproduct removal strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of quenching Boc anhydride with an amine?
A: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing tert-butyl carbonate as a leaving group. The final products are a stable tert-butyl carbamate (from the quenching amine) and tert-butoxide, which is protonated during the workup to form t-BuOH.
Q2: Can I use water to quench excess Boc anhydride?
A: Yes, water can be used to hydrolyze Boc anhydride. However, the reaction is often sluggish at neutral pH and may require elevated temperatures or extended reaction times to go to completion. Adding a base like NaHCO₃ can catalyze the hydrolysis. For laboratory scale, using a more potent nucleophile like ammonia or a secondary amine is generally faster and more efficient.
Q3: Is there a way to avoid using excess Boc anhydride in the first place?
A: While using a slight excess (1.1-1.2 equivalents) is standard practice to ensure full conversion of the starting amine, you can minimize the required excess by optimizing reaction conditions.
-
Solvent Choice: Use an appropriate solvent system. A biphasic system like dioxane/water or THF/water with a base like NaOH or NaHCO₃ can be very efficient.
-
pH Control: Maintaining the optimal pH is crucial. The starting amine must be in its deprotonated, nucleophilic state to react. For amino acids, this is typically achieved at a pH of 9-10.
-
Slow Addition: Adding the Boc anhydride solution slowly to the amine solution can improve efficiency and reduce the formation of side products like di-Boc protected amines.
Q4: My product is acid-sensitive. Which quenching method is safest?
A: For acid-sensitive products, it is critical to avoid any acidic workup conditions. Quenching with a mild base is ideal.
-
Recommended Method: Use a solution of aqueous sodium bicarbonate (NaHCO₃). Stir the reaction mixture with a saturated NaHCO₃ solution for 1-2 hours. This will hydrolyze the Boc anhydride under mildly basic conditions (pH ~8), which is safe for most acid-labile groups, including the Boc group itself.
Part 3: Experimental Protocols
Protocol 1: General Purpose Quenching and Extraction
This protocol is suitable for most small-scale (100 mg - 5 g) reactions where the product is soluble in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Diagram: Standard Quenching & Extraction Workflow
Caption: Step-by-step workflow for quenching and extracting a typical Boc-protection reaction mixture.
Step-by-Step Methodology:
-
Monitor Reaction: Ensure the starting amine has been fully consumed by TLC or LC-MS analysis.
-
Quenching: Cool the reaction mixture to room temperature. Add a suitable quenching agent. For example, add 5 equivalents (relative to the initial Boc anhydride) of 2 M ammonia in methanol.
-
Stir: Stir the mixture vigorously for 1-2 hours at room temperature. The formation of a precipitate (tert-butyl carbamate) may be observed.
-
Dilution: Dilute the reaction mixture with a primary extraction solvent like ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (1 x volume) - Omit this step if your product is acid-sensitive. This wash removes any remaining basic starting materials or quenching agents.
-
Saturated NaHCO₃ solution (1 x volume) - This removes acidic byproducts and helps hydrolyze any remaining Boc anhydride.
-
Brine (1 x volume) - This removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Analysis: Analyze the crude product by NMR or LC-MS to confirm the absence of Boc anhydride and t-BuOH. Proceed with further purification (e.g., chromatography) if necessary.
Table 1: Comparison of Boc Anhydride Removal Techniques
| Method | Scale | Principle | Advantages | Disadvantages |
| Nucleophilic Quench | Lab Scale | Chemical decomposition | Fast, efficient, byproducts are easily removed | Introduces additional reagents that must be removed |
| Aqueous Workup | Lab & Kilo Scale | Hydrolysis & Partitioning | Simple, uses common reagents | Can be slow, may not be 100% effective, emulsions can form |
| Chromatography | Lab Scale | Adsorption | High purity achievable, separates product from all impurities | Time-consuming, requires solvent, potential for product loss on column |
| Distillation | Pilot & Plant Scale | Volatility Difference | Effective for large quantities, no additional reagents | Requires product to be non-volatile and thermally stable |
Technical Support Center: Improving Reaction Selectivity with 1-Boc-1-ethylhydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective functionalization of 1-Boc-1-ethylhydrazine. The unique structure of this reagent presents specific challenges in controlling regioselectivity, which this guide aims to address with scientifically grounded, field-proven strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge
This section addresses common initial queries about the reactivity of this compound.
Q1: I'm getting a mixture of N1 and N2 substituted products in my reaction. Why is this happening?
A: This is the most common challenge with 1,1-disubstituted hydrazines. The molecule has two distinct nitrogen atoms, each with a different electronic and steric environment.
-
N1 (The Substituted Nitrogen): This nitrogen is bonded to both an ethyl group and an electron-withdrawing tert-butoxycarbonyl (Boc) group. The Boc group significantly reduces the nucleophilicity of N1 through resonance delocalization of its lone pair of electrons. It is also more sterically hindered.
-
N2 (The Terminal Nitrogen): This nitrogen is part of a primary amine (-NH₂) group. It is less sterically hindered and its lone pair is more available, making it the more nucleophilic site under standard reaction conditions.
Unless specific measures are taken, many electrophiles will react at both sites to some extent, leading to product mixtures.
dot
Caption: Reactivity sites of this compound.
Q2: How does the Boc group influence the reaction?
A: The Boc group is not just a simple protecting group; it is a powerful directing group. Its primary roles are:
-
Deactivation of N1: As mentioned, its electron-withdrawing nature makes the adjacent N1 nitrogen less reactive toward electrophiles.
-
Acidification of N1-H: While this compound does not have a proton on N1, in related Boc-protected hydrazines like tert-butyl carbazate, the N-H proton adjacent to the Boc group is more acidic than the terminal NH₂ protons. This principle is crucial when using bases to generate anions for subsequent reactions.[1]
-
Orthogonal Protection: The Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting many other functional groups.[2] This allows for sequential, site-specific modifications of the hydrazine scaffold, a key strategy in multi-step synthesis.[3][4]
Q3: How can I reliably determine the structure of my product and confirm the site of substitution?
A: Standard spectroscopic techniques are essential.
-
1D NMR (¹H, ¹³C): The chemical shifts of the ethyl group protons and carbons will be significantly different depending on whether substitution occurred at N1 or N2. Substitution at N2 will primarily affect the chemical shift of the -NH₂ protons (which may exchange or broaden) and show correlations to the new group.
-
2D NMR (HSQC, HMBC): These are invaluable for unambiguous assignment. An HMBC experiment will show long-range (2-3 bond) correlations. For example, if you performed an acylation, the protons of your new acyl group should show an HMBC correlation to the carbon of the nitrogen where it attached (e.g., the N1-ethyl carbon or a carbon on a group attached at N2).
Part 2: Troubleshooting Guide - Controlling Regioselectivity in Acylation Reactions
Scenario: You are attempting to acylate this compound with an acyl chloride or activated ester and are observing low yield, a mixture of isomers, or di-acylation.
Core Principle: Under neutral or mildly basic conditions, acylation is a kinetically controlled process that will overwhelmingly favor the more nucleophilic and sterically accessible N2 position.[5]
Q: How can I ensure selective acylation at the N2 position?
A: To maximize selectivity for the terminal N2 nitrogen, you must use conditions that favor the inherent reactivity difference between the two sites.
| Parameter | Recommended Condition | Rationale (The "Why") |
| Stoichiometry | 1.0 - 1.1 equivalents of acylating agent | Prevents di-acylation, which can occur if excess reagent is present, especially with prolonged reaction times or elevated temperatures. |
| Base | Non-nucleophilic base (e.g., Et₃N, DIPEA) | The base acts as a scavenger for the acid byproduct (e.g., HCl). Using a mild, hindered base prevents it from competing as a nucleophile. |
| Temperature | 0 °C to room temperature | Lower temperatures enhance selectivity by favoring the reaction pathway with the lowest activation energy, which is the attack by the more nucleophilic N2. |
| Solvent | Aprotic solvents (e.g., DCM, THF, MeCN) | These solvents effectively dissolve the reactants without interfering with the reaction. |
Experimental Protocol 1: Selective N2-Acylation
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.05 eq.) in DCM dropwise over 15-20 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Q: I need to acylate the N1 position. Is this possible?
A: Direct acylation of N1 is exceptionally difficult and not a recommended synthetic route due to the electronic deactivation and steric hindrance. The most reliable strategy involves an orthogonal protection approach:
-
Protect N2: Selectively protect the N2 position with a group that can be removed under conditions that leave the Boc group intact (e.g., a triphenylmethyl (trityl) group, which is acid-labile but can be cleaved under milder acidic conditions than Boc).
-
Acylate N1: With the N2 position blocked, acylate the now-available N1 site. This reaction may require more forcing conditions (e.g., stronger base, higher temperature) as N1 is still deactivated.
-
Deprotect N2: Selectively remove the N2 protecting group.
This multi-step process, while longer, provides unambiguous access to the N1-acylated isomer.[3]
Part 3: Troubleshooting Guide - Achieving Selective Alkylation
Scenario: You are attempting to alkylate this compound with an alkyl halide and are getting a complex mixture of N1-alkyl, N2-alkyl, and N1,N2-dialkyl products.
Core Principle: Simple alkylation with a base like K₂CO₃ or Et₃N is prone to poor selectivity. A more robust method involves forming a specific anionic intermediate that directs the alkylating agent to the desired position. A highly effective, albeit advanced, method involves the formation of a nitrogen dianion.[6][7][8]
Q: How can I achieve selective alkylation at the N1 position?
A: The most effective literature method for achieving substitution at the less reactive nitrogen involves forming a dianion with a strong organolithium base. This completely changes the reactivity profile of the molecule.[7]
dot
Caption: Workflow for selective N1-alkylation via dianion formation.
Experimental Protocol 2: Selective N1-Alkylation via Dianion Formation
Note: This procedure requires strict anhydrous and anaerobic (Schlenk line or glovebox) techniques.
-
Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried flask under argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.0 eq., as a solution in hexanes) dropwise. A distinct color change (e.g., to bright yellow) often indicates dianion formation.[7] Stir for 30 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.0 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The reaction rate can vary significantly depending on the electrophile's reactivity.[7]
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Rationale: The formation of the dianion creates a highly reactive species. While N2 is kinetically more nucleophilic in the neutral molecule, the character of the anions and their coordination with the lithium counter-ion directs the first alkylation to a specific site, often the one that can better stabilize the remaining negative charge. This powerful technique allows for substitutions that are not possible under standard conditions.[6][8]
Q: What if I want to selectively alkylate the N2 position?
A: This requires a less aggressive approach. The goal is to deprotonate only the most acidic proton, or to use conditions where the kinetic preference for N2 dominates.
-
Strategy 1 (Kinetic Control): Use a mild, non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) and a reactive alkylating agent (like benzyl bromide or methyl iodide) in a polar aprotic solvent (like DMF or acetonitrile) at room temperature. Use only one equivalent of the alkylating agent. This often favors the N2 product, but selectivity may not be perfect.
-
Strategy 2 (Mono-anion): Use one equivalent of a stronger base like sodium hydride (NaH) in THF. This will selectively deprotonate the most acidic N-H proton. The resulting mono-anion will have a highly nucleophilic nitrogen, which can then be alkylated. Careful control of stoichiometry is critical to avoid over-alkylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. fiveable.me [fiveable.me]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. EP0492839B1 - Selective acylation of hydrazines - Google Patents [patents.google.com]
- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm successful deprotonation of N-Boc carbamates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the successful deprotonation of N-Boc carbamates, a critical step in many modern synthetic pathways.
Frequently Asked Questions (FAQs): Primary Confirmation Methods
Q1: How can I quickly confirm if my N-Boc carbamate deprotonation was successful without a full workup?
A1: The most reliable and immediate method is an in-situ quench of a small aliquot of the reaction mixture. The principle is straightforward: if deprotonation has occurred, a reactive nucleophilic carbanion (typically an α-lithio carbamate) is present. Adding a simple electrophile will result in a new, stable, and easily identifiable product.
Common Quenching Strategies:
-
Deuterium Quench: Add a few drops of deuterated methanol (MeOD) or deuterium oxide (D₂O). If the deprotonation was successful, the resulting product will have a deuterium atom at the site of lithiation. This can be definitively confirmed by ¹H NMR (disappearance of a proton signal) or, more powerfully, by mass spectrometry (an M+1 increase in the molecular ion peak).
-
Methyl Quench: Add a simple alkylating agent like methyl iodide (MeI). The formation of a methylated product, easily detectable by TLC, GC-MS, or NMR, confirms the presence of the lithiated intermediate.[1]
The key advantage of this method is that it provides a covalent "record" of the transient lithiated species, which is otherwise difficult to detect directly.
Q2: What is the best way to analyze the reaction after workup to confirm deprotonation and subsequent reaction?
A2: A combination of chromatographic and spectroscopic techniques is ideal for unambiguous confirmation.
-
Thin-Layer Chromatography (TLC): TLC is the fastest post-workup method. After quenching your reaction (either the main reaction with your desired electrophile or a small aliquot with a diagnostic quencher like MeI), spot the crude reaction mixture against your starting material. Successful deprotonation and trapping will be indicated by the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural proof. For an aliquot quenched with MeI, you would look for a new singlet in the ¹H NMR spectrum corresponding to the added methyl group. For a deuterium quench, the disappearance of the signal for the proton at the deprotonation site is a clear indicator of success.[2]
-
Mass Spectrometry (MS): GC-MS or LC-MS is excellent for confirming the mass of the new product. Following a quench, the molecular ion peak should correspond to the mass of the starting material plus the mass of the electrophile fragment minus the mass of a proton. For a deuterium quench, you will observe an M+1 peak relative to the starting material.
Q3: Is there a visual indicator for successful deprotonation?
A3: Often, yes. The formation of lithiated intermediates using organolithium bases like sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) can produce a colored solution. The intensity and color (often pale yellow to deep orange/red) can vary depending on the substrate, solvent, and temperature. While a color change is a positive sign, it is not definitive proof of successful deprotonation at the desired position. It can also indicate the formation of other organolithium species. Therefore, a color change should be used as a preliminary indicator, but always be confirmed with a more robust method like an in-situ quench.
Troubleshooting Guide: Common Issues & Solutions
Q4: My reaction failed; the starting material is unchanged. What are the most likely causes?
A4: Failed deprotonation is a common issue. Systematically check the following critical parameters.
-
Base Potency and Choice: The base may not be strong enough, or it may have degraded.
-
Titrate Your Base: Organolithium reagents degrade over time due to exposure to trace moisture and air. Always titrate your butyllithium solutions periodically to know their exact molarity.[3] An inaccurate concentration is a frequent source of failure.
-
Choose the Right Base: sec-Butyllithium is significantly more basic and sterically hindered than n-butyllithium, making it more effective for deprotonating weaker carbon acids where n-BuLi might fail or act as a nucleophile instead.[4][5] For particularly challenging deprotonations, a stronger base system like s-BuLi complexed with a diamine ligand like TMEDA (tetramethylethylenediamine) or (-)-sparteine may be required to increase the kinetic basicity.[6][7]
-
-
Reaction Temperature: The temperature must be strictly controlled.
-
Too High: Lithiated intermediates are often unstable at temperatures above -78 °C (dry ice/acetone bath). Warming can lead to decomposition (e.g., β-elimination) faster than the reaction with your electrophile.
-
Too Low: While less common, some deprotonations can be sluggish at extremely low temperatures, requiring slightly higher temperatures (e.g., -60 °C or -40 °C) for a reasonable reaction rate.[8] However, this is a delicate balance that often requires optimization.
-
-
Solvent and Air Purity: Organolithium reagents are extremely sensitive.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Trace water will quench the organolithium base instantly.
-
Solvent Choice: Ethereal solvents like THF or diethyl ether are typically required to solvate the lithium cation and break up organolithium aggregates, increasing reactivity.[9]
-
Q5: My reaction is messy, and I have low yields of the desired product. What could be happening?
A5: Low yields and multiple side products often point to issues with reaction conditions or substrate reactivity.
-
Incorrect Order of Addition: Are you adding the base to the substrate or the substrate to the base? Generally, the base is added slowly to a cold (-78 °C) solution of the substrate to maintain low temperatures and minimize side reactions.
-
Competing Reactions: The organolithium reagent can act as a nucleophile, especially n-BuLi. If your substrate has other electrophilic sites (e.g., esters, nitriles), the base may add to them instead of acting as a base. Using a more sterically hindered base like s-BuLi can often mitigate this.[4]
-
Electrophile Reactivity: A slow or unreactive electrophile can allow the lithiated intermediate to decompose before it can be trapped. Ensure your electrophile is pure and reactive at the low temperatures required. In some cases, the lithiated species may need to be warmed slightly in the presence of the electrophile.
Experimental Protocols & Visual Guides
Protocol 1: In-Situ Quench for Reaction Monitoring
This protocol allows for a rapid assessment of the deprotonation step.
-
Set up your main reaction under an inert atmosphere in a flame-dried flask, and cool the solution of your N-Boc carbamate in anhydrous THF to -78 °C.
-
Slowly add the organolithium base (e.g., s-BuLi) dropwise. Stir for the desired deprotonation time (e.g., 1 hour).
-
Using a dry, N₂-flushed syringe, withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Inject this aliquot into a separate small, flame-dried vial containing a quench solution (e.g., 0.5 mL of THF with an excess of methyl iodide or MeOD) at -78 °C, also under an inert atmosphere.
-
Allow the quench vial to warm to room temperature. Add a few drops of saturated aqueous NH₄Cl solution to quench any remaining reactive species.
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄, and analyze the crude material by TLC and/or MS against the starting material.
Confirmation Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism in Lithium Amides: A Structural and Theoretical Study. Synthesis, Mechanism, and NMR Studies of the Lithiation of N,N'-Di-tert-butylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Assignment of 1-Boc-1-ethylhydrazine
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a project. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small molecules in solution.[1][2] It provides detailed information about the number and types of atoms, their connectivity, and their chemical environment.[3] This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral features of 1-Boc-1-ethylhydrazine, a substituted hydrazine derivative relevant in synthetic and medicinal chemistry.
Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed predicted spectral assignment based on established principles and data from closely related analogs. This predictive approach is a critical skill in chemical research for anticipating the spectral features of novel compounds. We will compare these predictions to those for the structurally similar 1-Boc-1-methylhydrazine to highlight key spectral differences that enable definitive characterization.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound (tert-butyl N-amino-N-ethyl-carbamate) contains three key fragments that dictate its NMR spectrum: the tert-butyloxycarbonyl (Boc) protecting group, the ethyl group, and the hydrazine moiety.
¹H NMR Spectrum Prediction
The proton NMR spectrum is predicted to show four distinct signals:
-
Boc Group (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. This will result in a sharp, intense singlet. Its characteristic upfield chemical shift, typically observed between δ 1.4-1.5 ppm, is a hallmark of the Boc group and serves as an excellent diagnostic peak.[4]
-
Ethyl Group (-CH₂CH₃): The ethyl group will present a classic quartet and triplet pattern.
-
The methylene protons (-CH₂-) , being adjacent to a methyl group (3 protons), will appear as a quartet (3+1=4 lines). Due to the electron-withdrawing effect of the adjacent nitrogen atom, this signal is expected to be shifted downfield, likely in the δ 3.0-3.4 ppm range.
-
The methyl protons (-CH₃) are adjacent to a methylene group (2 protons) and will therefore appear as a triplet (2+1=3 lines). This signal will be further upfield, typically around δ 1.1-1.3 ppm.[5]
-
-
Amine Protons (-NH₂): The two protons on the terminal nitrogen are expected to produce a broad singlet. The chemical shift of N-H protons is highly variable and depends on factors like solvent, concentration, and temperature. It could appear over a wide range, but a region of δ 3.5-4.5 ppm is a reasonable estimate. This peak may also exchange with deuterium in solvents like D₂O or CD₃OD, causing it to diminish or disappear, which can be a useful diagnostic test.
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals:
-
Boc Carbonyl (C=O): The carbamate carbonyl carbon is in a deshielded environment and is expected to resonate significantly downfield, typically in the range of δ 155-158 ppm.[6]
-
Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group typically appears around δ 80-82 ppm.[7]
-
Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group will produce a single, intense signal in the upfield region, characteristically around δ 28.3 ppm.[7]
-
Ethyl Methylene Carbon (-CH₂-): The methylene carbon, being directly attached to a nitrogen atom, will be deshielded relative to the methyl carbon. It is predicted to appear in the δ 40-45 ppm range.
-
Ethyl Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group will be the most upfield signal from the carbon backbone, expected around δ 13-16 ppm.
Comparative Analysis: this compound vs. 1-Boc-1-methylhydrazine
To illustrate how subtle structural changes manifest in NMR spectra, we compare the predicted data for this compound with that of 1-Boc-1-methylhydrazine. The key difference is the replacement of an ethyl group with a methyl group on one of the hydrazine nitrogens.
For 1-Boc-1-methylhydrazine:
-
¹H NMR: The spectrum would be simpler. The ethyl group's quartet and triplet would be replaced by a single singlet for the N-methyl protons, likely appearing around δ 2.8-3.1 ppm. The Boc and -NH₂ signals would remain similar.
-
¹³C NMR: The two signals for the ethyl group would be replaced by a single signal for the N-methyl carbon, expected in the δ 30-35 ppm range.
This comparison demonstrates the diagnostic power of NMR; the presence of a quartet and a triplet unequivocally points to the ethyl substituent, distinguishing it from the methyl analog.
Data Presentation
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|---|
| This compound | Ethyl -CH₃ | 1.1 - 1.3 | Triplet | 3H | H-1 |
| Boc -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H | H-4 | |
| Ethyl -CH₂- | 3.0 - 3.4 | Quartet | 2H | H-2 | |
| Hydrazine -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | H-5 | |
| 1-Boc-1-methylhydrazine | N-CH₃ | 2.8 - 3.1 | Singlet | 3H | - |
| Boc -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H | - |
| | Hydrazine -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Functional Group | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| This compound | Ethyl -CH₃ | 13 - 16 | C-1 |
| Boc -C(CH₃)₃ | ~28.3 | C-4 | |
| Ethyl -CH₂- | 40 - 45 | C-2 | |
| Boc -C(CH₃)₃ | 80 - 82 | C-3 | |
| Boc C=O | 155 - 158 | C-5 | |
| 1-Boc-1-methylhydrazine | N-CH₃ | 30 - 35 | - |
| Boc -C(CH₃)₃ | ~28.3 | - | |
| Boc -C(CH₃)₃ | 80 - 82 | - |
| | Boc C=O | 155 - 158 | - |
Visualization of Structural Assignments
The following diagram illustrates the structure of this compound with atom numbering corresponding to the tables above. It also depicts the key 2D NMR correlations (COSY, HSQC, HMBC) that would be used to experimentally confirm these assignments.
Caption: Predicted 2D NMR correlations for this compound.
Experimental Protocol for NMR Acquisition
This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.
Objective: To acquire unambiguous 1D and 2D NMR data for the complete structural assignment of this compound.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube. The precise mass is important for potential future concentration calculations but not critical for initial structural elucidation.
-
Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively clean spectral window.
-
Cap the tube and gently invert several times to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Causality: Using a deuterated solvent prevents the large signal from the solvent's protons from overwhelming the analyte signals. CDCl₃ is chosen for its compatibility with a wide range of organic compounds.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial as it corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is an automated or semi-automated process that results in sharp, symmetrical peaks. A well-shimmed sample is essential for resolving fine coupling patterns.
-
Trustworthiness: The lock and shim procedures ensure the stability and resolution of the spectrometer, which is fundamental for acquiring reliable and reproducible data.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a calibrated 90° pulse to ensure quantitative excitation.
-
Set a relaxation delay (d1) of at least 1-2 seconds to allow protons to return to equilibrium between scans.
-
Accumulate a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale. The residual solvent peak of CDCl₃ (δ 7.26 ppm) should be used as the internal reference.
-
Integrate all signals to determine the relative ratio of protons in each environment.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all carbon signals into singlets.
-
Set a wider spectral width (e.g., 0 to 200 ppm) to encompass all possible carbon environments, including the carbonyl region.
-
A longer acquisition time and a larger number of scans (e.g., 128 to 1024) are typically required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to δ 77.16 ppm.
-
-
2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It would show a cross-peak between the -CH₂- quartet and the -CH₃ triplet of the ethyl group, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is essential for assigning each carbon signal based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the ethyl -CH₂- protons to the carbonyl carbon (C-5), confirming the attachment of the ethyl group to the Boc-protected nitrogen.
-
Self-Validation: The described protocol is self-validating because the data from different experiments must be consistent. The 1D integrations must match the proposed structure, and the correlations observed in the 2D spectra (COSY, HSQC, HMBC) must logically connect the assigned fragments into the final, correct structure. Any inconsistencies would immediately indicate an incorrect assignment or an unexpected molecular structure.
References
The Strategic Advantage of Protection: A Comparative Guide to 1-Boc-1-ethylhydrazine and Unprotected Ethylhydrazine in Synthesis
For the modern researcher, scientist, and drug development professional, the choice of reagents is a critical determinant of synthetic success. Efficiency, safety, and precision are paramount. This guide provides an in-depth technical comparison between 1-Boc-1-ethylhydrazine and its unprotected counterpart, ethylhydrazine, demonstrating the strategic advantages conferred by the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis.
Unprotected ethylhydrazine, while a versatile building block, presents significant challenges related to its high reactivity, instability, and hazardous nature. The introduction of the Boc protecting group on one of the nitrogen atoms of ethylhydrazine fundamentally alters its chemical behavior, transforming it into a more stable, selective, and safer reagent. This guide will explore the causality behind these advantages, supported by established chemical principles and experimental insights, to provide a clear rationale for the preferential use of this compound in demanding synthetic applications.
Enhanced Stability and Safer Handling: A Fundamental Advantage
Unprotected ethylhydrazine and its salts are known to be toxic and potentially volatile, requiring stringent handling protocols.[1][2][3] The free base is particularly susceptible to oxidation upon exposure to air. In contrast, this compound exhibits significantly improved stability, making it easier and safer to store and handle under standard laboratory conditions.[4][5][6] The Boc group, by delocalizing the lone pair of the adjacent nitrogen, reduces the nucleophilicity and basicity of the hydrazine moiety, thereby decreasing its susceptibility to unwanted side reactions and degradation.
| Property | Unprotected Ethylhydrazine | This compound |
| Stability | Prone to oxidation; reactive. | Thermally stable in the absence of acids; less susceptible to oxidation.[4] |
| Handling | Toxic, corrosive, and potentially pyrophoric (anhydrous).[7] Requires handling in a well-ventilated fume hood with extensive PPE. | Lower volatility and toxicity, leading to safer handling.[5] |
| Storage | Requires storage under an inert atmosphere, often as a salt.[8] | Can be stored at room temperature, sealed from moisture.[3] |
Chemoselectivity and Control in Synthetic Transformations
The high nucleophilicity of both nitrogen atoms in unprotected ethylhydrazine often leads to a lack of selectivity in reactions such as alkylations and acylations, resulting in mixtures of N1- and N2-substituted products, as well as di-substituted byproducts.[9] The Boc group in this compound effectively "masks" one of the nitrogen atoms, allowing for highly selective reactions at the unprotected nitrogen.
This control is particularly evident in the synthesis of substituted hydrazines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. The use of a protected hydrazine allows for a stepwise and controlled introduction of different substituents onto the hydrazine core.
Case Study: Regioselectivity in Pyrazole Synthesis
The synthesis of pyrazoles, a common scaffold in medicinal chemistry, often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine like ethylhydrazine, a mixture of two regioisomers can be formed, complicating purification and reducing the yield of the desired product.[1][4]
Experimental Protocols
General Protocol for N-Alkylation of a Boc-Protected Hydrazine
This protocol is a generalized procedure and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir the suspension.
-
Slowly add the alkyl halide (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Boc Deprotection
The Boc group is typically removed under acidic conditions.
Materials:
-
Boc-protected ethylhydrazine derivative
-
Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or Hydrochloric acid (HCl) in methanol or dioxane)
Procedure:
-
Dissolve the Boc-protected hydrazine derivative in the chosen solvent (e.g., DCM).
-
Add the acidic solution (e.g., 20-50% TFA in DCM) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt of the deprotected hydrazine can often be used directly in the next step or neutralized with a base to obtain the free hydrazine.
Conclusion
The use of this compound offers clear and significant advantages over unprotected ethylhydrazine in organic synthesis. The Boc protecting group imparts enhanced stability, leading to safer handling and storage. More critically, it provides excellent chemoselectivity, enabling precise and controlled synthetic transformations that are difficult or impossible to achieve with the unprotected reagent. This control over reactivity minimizes the formation of side products, simplifies purification, and ultimately leads to higher yields of the desired product. For researchers and drug development professionals, the strategic use of this compound is a key enabler of efficient, safe, and reliable synthesis of complex molecules.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scispace.com [scispace.com]
- 8. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purity Assessment of 1-Boc-1-ethylhydrazine: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the reliability of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API) are built. 1-Boc-1-ethylhydrazine, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the ultimate efficacy of the target molecule.
This guide provides an in-depth technical comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of this compound. We will explore the causality behind methodological choices, provide detailed experimental protocols grounded in established principles for analogous compounds, and offer a clear-eyed view of the strengths and limitations of each technique for this specific application.
The Analytical Challenge: Unmasking Impurities in this compound
This compound presents a unique set of analytical challenges. As a small, polar molecule, it can be difficult to retain on traditional reversed-phase HPLC columns.[1] Furthermore, it lacks a significant chromophore, rendering detection by standard UV-Vis spectrophotometers problematic.[2] For GC analysis, its polarity and the presence of active amine protons necessitate derivatization to improve volatility and chromatographic performance.[3][4] The thermal lability of the tert-butoxycarbonyl (Boc) protecting group also introduces a risk of degradation at the high temperatures often employed in GC.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds, making it an intuitive first choice for many pharmaceutical intermediates.[6]
The Rationale for HPLC Method Design
For a compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the most common approach. The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[7] Potential impurities, such as the deprotected ethylhydrazine or byproducts from synthesis, will exhibit different polarities and thus elute at different times, allowing for separation and quantification.
Causality Behind Key Decisions:
-
Column Selection: A C18 column is the standard for RP-HPLC due to its versatility and robust separation of compounds based on hydrophobicity.[8] The Boc group lends sufficient non-polar character to this compound to enable retention.[7]
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile is employed to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), is crucial. It protonates any free silanol groups on the silica-based column, minimizing peak tailing, and ensures that the analyte is in a consistent ionic state, leading to sharp, reproducible peaks.[9]
-
Detection: The lack of a strong UV chromophore in this compound is a significant hurdle for standard UV detectors. While the carbamate group offers some low-wavelength UV absorbance, sensitivity can be poor. A more universal detection method is required for comprehensive impurity profiling. The Evaporative Light Scattering Detector (ELSD) is an excellent alternative.[7][8] An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[10][11] Its response is proportional to the mass of the analyte, making it suitable for gradient elution and the detection of compounds without UV absorbance.[12]
Experimental Protocol: HPLC-ELSD for Purity Assessment
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar Boc-protected compounds.[7][8]
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with gradient pump and autosampler |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| ELSD Temp. | Nebulizer: 30 °C, Evaporator: 50 °C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Figure 1. HPLC-ELSD workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS offers exceptional separation efficiency and definitive identification capabilities through mass spectrometry, making it a powerful tool, particularly for volatile and semi-volatile impurities.[13]
The Rationale for GC-MS Method Design
Direct analysis of this compound by GC is challenging due to its polarity and the potential for on-column degradation.[4] Therefore, a critical prerequisite is derivatization , a chemical modification to convert the analyte into a more volatile and thermally stable form.[3]
Causality Behind Key Decisions:
-
Derivatization: The free -NH2 group of the hydrazine moiety is the primary site for derivatization. Reaction with a simple ketone, such as acetone, forms a stable and more volatile hydrazone derivative.[14][15] This reaction is often rapid and can be performed in situ, simplifying sample preparation. This approach not only improves volatility but also protects the amine group from unwanted interactions within the GC system.[15]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or equivalent), provides excellent resolving power for a wide range of analytes and is robust enough for routine use.
-
Mass Spectrometry Detection: MS detection provides two crucial pieces of information: the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (a molecular fingerprint). By operating in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific, characteristic ions of the derivatized analyte, dramatically increasing sensitivity and selectivity for trace-level impurity detection.[15]
Experimental Protocol: GC-MS for Purity and Impurity Identification
This protocol outlines a method for analyzing this compound after derivatization with acetone.[15]
Instrumentation & Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
Sample Preparation (Derivatization):
-
Accurately weigh ~5 mg of the this compound sample into a GC vial.
-
Add 1 mL of acetone. Acetone serves as both the solvent and the derivatizing reagent.
-
Seal the vial and allow it to stand at room temperature for 30 minutes to ensure complete formation of the acetone hydrazone derivative.
Data Analysis:
The total ion chromatogram (TIC) from the full scan analysis is used to identify the main component and any impurities by comparing their mass spectra to known libraries or by interpretation. The purity is calculated based on the peak area percentage. For trace analysis, specific ions corresponding to the derivatized analyte and expected impurities are monitored in SIM mode.
Figure 2. GC-MS workflow including in-situ derivatization.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical goal.[6]
| Feature | HPLC with ELSD | GC-MS with Derivatization |
| Analyte Suitability | Excellent for non-volatile, thermally labile compounds. Direct analysis without derivatization. | Requires analyte to be volatile and thermally stable. Derivatization is mandatory for this compound. |
| Separation Efficiency | Good to high resolution. | Very high resolution, especially with capillary columns. |
| Detection | Universal detection for non-volatile compounds (ELSD). Not structure-specific. | Provides definitive structural information (mass spectrum), enabling positive identification of impurities. |
| Sensitivity | Good, but can be lower than MS for certain compounds. | Excellent, especially in SIM mode for trace analysis.[15] |
| Quantification | Good linearity with ELSD, though response can be non-linear and may require calibration curves. | Excellent linearity and precision. |
| Sample Preparation | Simple dissolution and filtration. | Involves a chemical reaction step (derivatization). |
| Analysis of Impurities | Ideal for non-volatile synthesis byproducts and degradation products. | Best for volatile impurities (e.g., residual solvents) and impurities that become volatile after derivatization. |
| Risk of Artefacts | Low risk. Boc group is stable under typical RP-HPLC conditions.[16] | Moderate risk. Incomplete derivatization can lead to multiple peaks. Thermal degradation of the Boc group in the inlet is a possibility. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques that can be successfully employed for the purity assessment of this compound. The optimal choice depends on the specific context of the analysis.
-
For routine quality control and quantification of the main component and non-volatile impurities, HPLC with ELSD is the recommended primary method. Its direct analysis approach avoids the complexities and potential artifacts of derivatization and is well-suited for the analysis of thermally sensitive Boc-protected compounds.
-
GC-MS serves as an excellent complementary technique. It is unparalleled for the identification and quantification of volatile or semi-volatile impurities (such as residual solvents or starting materials) and for providing definitive structural confirmation of unknown peaks observed in the HPLC analysis.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive and robust analytical strategy. This dual-pronged approach ensures a thorough understanding of the purity profile of this compound, safeguarding the integrity of the synthetic process and contributing to the development of safe and effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. weber.hu [weber.hu]
- 3. Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate | C13H20N2O2 | CID 44119433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Chemical Shifts for Structural Elucidation
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in the arsenal of chemists, particularly for the structural elucidation of organic molecules. From novel drug candidates to complex natural products, NMR provides profound insights into molecular architecture at the atomic level. However, the interpretation of complex spectra can be a significant bottleneck, often leaving room for ambiguity, especially when dealing with intricate stereochemistry.
In recent years, the synergy between experimental NMR and computational chemistry has emerged as a powerful paradigm to overcome these challenges.[1] The ability to accurately predict NMR chemical shifts for a given structure provides a direct and quantitative method to validate or refute structural hypotheses. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals on the principles and practices of rigorously cross-referencing experimental NMR data with computationally predicted values. By following the methodologies outlined herein, researchers can significantly enhance the confidence and accuracy of their structural assignments.
Section 1: The Cornerstone: Acquiring High-Fidelity Experimental NMR Data
1.1 The "Why": The Imperative of Pristine Experimental Data
1.2 Experimental Protocol: Sample Preparation & Data Acquisition
This protocol outlines the best practices for preparing a small molecule sample for high-resolution NMR analysis intended for comparison with computational data.
Step-by-Step Methodology:
-
Sample Purity: Ensure the sample is of the highest possible purity (>95%). Chromatographic purification (e.g., HPLC, flash chromatography) is often necessary. Impurities introduce extraneous signals that complicate analysis.
-
Solvent Selection:
-
Choose a deuterated solvent that fully dissolves the analyte. Common choices include CDCl₃, DMSO-d₆, MeOD-d₄, and D₂O.
-
Be aware that the solvent can influence chemical shifts through interactions with the solute.[3] The chosen solvent for the experiment must be the same as that modeled in the computational part of the workflow.
-
Use a high-quality deuterated solvent from a reputable supplier to minimize residual protonated solvent signals.
-
-
Concentration: Prepare the sample at an optimal concentration. For small molecules on a modern 400-600 MHz spectrometer, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is typical. Too low a concentration will require a longer acquisition time, while too high a concentration can lead to line broadening and aggregation issues.
-
Referencing:
-
Internal referencing is the most accurate method. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in most organic solvents, defined as 0.00 ppm.
-
If TMS is unsuitable (e.g., it reacts with the sample), the residual solvent peak can be used as a secondary reference. However, be aware that the chemical shift of residual solvent signals can be sensitive to temperature and solute.
-
-
Data Acquisition:
-
Acquire a standard set of 1D (¹H, ¹³C{¹H}) and 2D (COSY, HSQC, HMBC) spectra. These are crucial for the initial, unambiguous assignment of as many experimental signals as possible.
-
Optimize acquisition parameters, such as relaxation delay, number of scans, and spectral width, to ensure a good signal-to-noise ratio and high resolution.[4]
-
Table 1: Recommended NMR Acquisition Parameters for Small Molecule (<1000 Da) Structural Elucidation
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment |
| Pulse Program | Standard 1-pulse (zg30) | Power-gated decoupling (zgpg30) |
| Spectral Width | ~12-16 ppm | ~220-240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-64 | 1024-4096+ |
| Temperature | 298 K (or as specified) | 298 K (or as specified) |
1.3 Data Processing and Peak Picking
Proper data processing is as critical as acquisition. Apply appropriate window functions (e.g., exponential multiplication for sensitivity enhancement), followed by Fourier transformation. Meticulously phase the spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination. Peak pick all signals and create a comprehensive list of experimental ¹H and ¹³C chemical shifts.
Section 2: The Digital Counterpart: In Silico NMR Prediction
2.1 The "Why": Selecting the Appropriate Computational Lens
Computational methods provide the theoretical chemical shifts for a proposed structure, which can then be compared to the experimental data. The choice of method is a trade-off between accuracy and computational cost. While various methods exist, Density Functional Theory (DFT) has become the gold standard for its balance of accuracy and efficiency in predicting NMR parameters.[1][5]
2.2 Methodologies for Predicting NMR Shifts
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that excels at modeling electronic structures to predict NMR parameters like chemical shifts and coupling constants.[1] The Gauge-Including Atomic Orbital (GIAO) method is ubiquitously employed within DFT frameworks to calculate NMR shielding tensors.[6] The accuracy of DFT predictions is sensitive to the choice of functional and basis set.[7] Hybrid functionals like B3LYP, mPW1PW91, and WP04 are often good starting points.[8][9]
-
Empirical/Database Methods: These methods, often found in chemistry drawing software, predict shifts by querying a large database of known structures and their experimental shifts.[10] They are extremely fast but can be inaccurate for novel scaffolds or molecules with unusual electronic features, as their predictive power is limited to the chemical space covered by the database.
-
Machine Learning (ML): A rapidly emerging field, ML models are trained on vast datasets of experimental or high-level computed NMR data.[10][11] These models, particularly those using graph neural networks, can offer prediction speeds orders of magnitude faster than DFT with comparable accuracy.[10][12] ML-based approaches have the potential to significantly accelerate the process of structure elucidation.[13][14]
2.3 Workflow: Generating Predicted NMR Shifts via DFT
The following protocol details the steps for a robust DFT-based NMR chemical shift prediction.
Step-by-Step Methodology:
-
3D Structure Generation: Start with a 2D drawing of the candidate structure. Use a molecular mechanics force field (e.g., MMFF) to perform a thorough conformational search to identify all low-energy conformers. This step is critical for flexible molecules, as the observed NMR spectrum is a Boltzmann-weighted average of all contributing conformers.
-
Geometry Optimization: Each low-energy conformer must be subjected to a geometry optimization using DFT. A common and cost-effective level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.[8] It is crucial to include a solvent model (e.g., the Polarizable Continuum Model, PCM) that matches the experimental conditions.
-
NMR Shielding Calculation: For each optimized conformer, perform a GIAO-NMR calculation to compute the absolute magnetic shielding tensors (σ). A higher level of theory is often recommended for this step to improve accuracy. The mPW1PW91/6-31G(d,p) level of theory has been shown to perform well for ¹³C shifts.[9] The WP04 functional with a larger basis set like 6-311++G(2d,p) is excellent for proton shifts.[8]
-
Reference and Boltzmann Averaging:
-
Calculate the shielding tensor for TMS at the exact same level of theory used for the molecule of interest.
-
Convert the calculated absolute shieldings (σ) for each nucleus in each conformer to relative chemical shifts (δ) using the formula: δ_calc = σ_TMS - σ_molecule.
-
Calculate the final predicted chemical shift for each nucleus by taking the Boltzmann-weighted average of the shifts across all conformers based on their relative energies from the optimization step.
-
Mandatory Visualization:
Caption: Workflow for DFT-Based NMR Shift Prediction.
Section 3: The Cross-Referencing Process: Where Experiment Meets Theory
3.1 The "Why": Statistical Validation for Confident Assignment
A simple visual comparison of experimental and predicted spectra is insufficient and subjective. A robust, quantitative statistical analysis is required to provide an objective measure of the goodness of fit between the experimental data and the predicted values for a candidate structure. This is particularly crucial when discriminating between multiple isomers.
3.2 The Core Protocol: Matching and Evaluating
This protocol outlines the process of comparing the two datasets and applying statistical metrics.
Step-by-Step Methodology:
-
Data Tabulation: Create a table listing the experimental chemical shifts alongside the computationally predicted shifts for each corresponding atom in the candidate structure.
-
Linear Regression: Plot the predicted shifts (y-axis) against the experimental shifts (x-axis) for both ¹H and ¹³C nuclei. A good correlation should yield a straight line with a slope close to 1 and a high R² value.
-
Scaling (Optional but Recommended): Often, systematic errors in the calculation can be corrected by scaling the predicted data. Use the equation of the line from the linear regression (y = mx + b) to scale the calculated shifts: δ_scaled = (δ_calc - b) / m. This often improves the agreement with experimental values.[9]
-
Error Calculation: Calculate the error for each nucleus as the absolute difference between the experimental shift and the (scaled) predicted shift.
-
Statistical Metric Calculation: Use the individual errors to compute overall statistical metrics such as the Corrected Mean Absolute Error (CMAE) and, if applicable, the DP4+ probability.
Mandatory Visualization:
Caption: Logic Flow for Matching Experimental and Predicted Shifts.
3.3 Key Statistical Metrics for Comparison
-
Corrected Mean Absolute Error (CMAE): The CMAE is a widely used metric that represents the average absolute difference between the scaled calculated shifts and the experimental shifts.[15] Lower CMAE values indicate a better fit. For ¹³C NMR, a CMAE < 2 ppm is generally considered a good match.
-
R-squared (R²): This value, derived from the linear regression, indicates how well the predicted values correlate with the experimental values. An R² > 0.99 is highly desirable.
-
DP4+ Probability: This is a sophisticated Bayesian probability method developed to assign structures, particularly for distinguishing between diastereomers.[16][17] It compares the errors between the experimental data and the calculated data for each candidate isomer against a pre-established statistical distribution of errors.[18] The output is a probability score for each candidate, providing a powerful tool for structural assignment.[19] A DP4+ probability >95% is considered a highly confident assignment.
Table 2: Interpreting Statistical Metrics for Structural Validation
| Metric | Poor Match | Good Match | Excellent Match |
| ¹³C CMAE (ppm) | > 5.0 | 2.0 - 5.0 | < 2.0 |
| ¹H CMAE (ppm) | > 0.4 | 0.2 - 0.4 | < 0.2 |
| R² Value | < 0.980 | 0.980 - 0.995 | > 0.995 |
| DP4+ Probability | < 75% | 75% - 95% | > 95% |
3.4 Case Study: Distinguishing Isomers A and B
Let's consider a hypothetical case where a natural product isolation yields a compound with two possible stereochemical configurations, Isomer A and Isomer B .
Experimental Data: A set of 10 distinct ¹³C NMR signals are observed. Computational Data: DFT calculations are performed for both Isomer A and Isomer B .
Table 3: Comparison of Experimental vs. Predicted ¹³C Shifts for Isomer A and Isomer B
| Experimental δ (ppm) | Predicted δ (ppm) - Isomer A | |Error| (A) | Predicted δ (ppm) - Isomer B | |Error| (B) | | :--- | :--- | :--- | :--- | :--- | :--- | | 171.2 | 170.5 | 0.7 | 175.8 | 4.6 | | 135.4 | 134.9 | 0.5 | 135.1 | 0.3 | | 129.8 | 129.6 | 0.2 | 130.0 | 0.2 | | 115.3 | 114.8 | 0.5 | 121.1 | 5.8 | | 78.9 | 78.5 | 0.4 | 84.2 | 5.3 | | 71.4 | 71.0 | 0.4 | 71.9 | 0.5 | | 55.6 | 56.1 | 0.5 | 55.8 | 0.2 | | 41.2 | 40.8 | 0.4 | 35.5 | 5.7 | | 28.7 | 28.9 | 0.2 | 29.1 | 0.4 | | 21.5 | 21.2 | 0.3 | 20.9 | 0.6 | | CMAE (ppm) | | 0.41 | | 2.36 | | DP4+ Probability | | 99.8% | | 0.2% |
In this case, Isomer A shows a significantly lower CMAE and a DP4+ probability of 99.8%. This provides overwhelming statistical evidence that the isolated compound has the relative stereochemistry of Isomer A .
Section 4: Common Pitfalls and Advanced Considerations
4.1 The "Why": Proactively Mitigating Sources of Error
4.2 Potential Issues
-
Conformational Flexibility: Failing to perform an adequate conformational search is one of the most common errors. For highly flexible molecules, the Boltzmann-averaged shifts may not perfectly represent the solution-state reality.
-
Intermolecular Interactions: Strong hydrogen bonding or other intermolecular effects present in the experimental sample but not adequately modeled by an implicit solvent model can cause deviations.
-
Incorrect Experimental Referencing: An error in referencing the experimental spectrum will systematically shift all values, leading to a poor correlation.
-
Inappropriate Level of Theory: Using a low-level basis set or an unsuitable DFT functional can lead to inaccurate predictions.
Conclusion
The cross-referencing of experimental NMR shifts with computationally predicted values represents a paradigm shift in chemical structure elucidation. By moving beyond qualitative interpretation and embracing rigorous, quantitative validation, researchers can assign complex molecular structures with an unprecedented level of confidence. The integration of DFT calculations and statistical analyses like DP4+ transforms NMR from a characterization technique into a powerful tool for hypothesis-driven structural problem-solving. As computational methods become faster and more accurate, this integrated workflow will become an increasingly indispensable standard in chemical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 5. Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. idc-online.com [idc-online.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] A critical review on the use of DP4+ in the structural elucidation of natural products: the good, the bad and the ugly. A practical guide. | Semantic Scholar [semanticscholar.org]
- 18. A critical review on the use of DP4+ in the structural elucidation of natural products: the good, the bad and the ugly. A practical guide - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. An ECD and NMR/DP4+ Computational Pipeline for Structure Revision and Elucidation of Diphenazine-Based Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Boc-1-ethylhydrazine: An Evaluation of Efficacy in Common Synthetic Routes
Introduction
1-Boc-1-ethylhydrazine (tert-butyl N-amino-N-ethylcarbamate) is a valuable bifunctional molecule and a key building block in modern organic synthesis.[1] Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where the Boc-protected hydrazine moiety serves as a stable precursor for introducing the ethylhydrazine group into complex molecular architectures, especially in the synthesis of heterocyclic compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a critical feature for multi-step syntheses.[2]
The efficiency of any synthetic campaign relies heavily on the selection of the optimal route to key intermediates. For researchers and process chemists, the choice of how to construct this compound can significantly impact overall yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for this compound: Direct Alkylation of tert-butyl carbazate and Reductive Amination of acetaldehyde with tert-butyl carbazate . We will dissect the mechanistic underpinnings of each route, present comparative experimental data, and offer field-proven insights to guide your synthetic decisions.
Diagram of Synthetic Pathways
Below is a high-level overview of the two primary synthetic routes discussed in this guide.
Caption: High-level comparison of Direct Alkylation and Reductive Amination pathways for the synthesis of this compound.
Route 1: Direct N-Alkylation of tert-butyl carbazate
This is arguably the most direct and widely employed method for synthesizing N-alkylated, N-Boc protected hydrazines. The strategy relies on the nucleophilic attack of the terminal nitrogen of tert-butyl carbazate on an ethyl electrophile, typically an ethyl halide.
Mechanistic Rationale & Experimental Choices
The core of this reaction is a standard SN2 substitution. The choice of base, solvent, and electrophile leaving group are critical parameters that dictate the reaction's efficiency and selectivity.
-
Base Selection: A non-nucleophilic base is essential to deprotonate the terminal -NH2 group of tert-butyl carbazate, thereby increasing its nucleophilicity without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), a cost-effective inorganic base, or hindered organic bases like N,N'-diisopropylethylamine (DIPEA).[3] The use of a base is crucial to prevent the formation of H-X, which would protonate the starting hydrazine and shut down the reaction.
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can solvate the cation of the base while not interfering with the nucleophile. A Chinese patent demonstrates the use of acetonitrile for a similar synthesis, achieving a quantitative yield.[4]
-
Electrophile & Catalysis: The reactivity of the ethyl halide follows the expected trend: I > Br > Cl.[5] While ethyl iodide offers the highest reactivity, ethyl bromide is often a good compromise between reactivity and cost. For less reactive halides like ethyl chloride, or to accelerate the reaction with bromides, the addition of a catalytic amount of potassium iodide (KI) can be highly effective.[3][6] The KI performs an in situ Finkelstein reaction, transiently generating the much more reactive ethyl iodide, which is then consumed in the main alkylation step.[3][6] This catalytic approach can significantly improve yields and reduce reaction times, especially when compared to reactions run in the absence of the iodide catalyst.[3]
Experimental Protocol: Direct Alkylation
Caption: Experimental workflow for the Direct Alkylation synthesis of this compound.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stirrer, add tert-butyl carbazate (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per gram of carbazate).[4]
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add ethyl bromide (1.1 eq.) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove inorganic salts (K₂CO₃ and KBr). Wash the solid filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, typically as an oil. A patent for a similar alkylation reported a yield of 100% with >90% purity at this stage.[4]
Route 2: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds.[7][8] In the context of this compound synthesis, this route involves the initial condensation of tert-butyl carbazate with acetaldehyde to form a hydrazone intermediate, which is then reduced in situ to the desired product.
Mechanistic Rationale & Experimental Choices
This one-pot procedure's success hinges on the choice of a reducing agent that is selective for the C=N bond of the hydrazone over the C=O bond of the starting acetaldehyde.
-
Hydrazone Formation: The reaction is typically initiated under mildly acidic conditions (e.g., using acetic acid) to catalyze the condensation between the hydrazine and the aldehyde.[9] This forms the key hydrazone intermediate.
-
Selective Reducing Agent: The reagent of choice for this transformation is often a mild borohydride derivative. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is particularly well-suited for this purpose.[7] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde. However, it is sufficiently reactive to reduce the protonated iminium-like hydrazone intermediate that forms under the reaction conditions. This selectivity prevents the wasteful reduction of acetaldehyde to ethanol and ensures the reaction proceeds cleanly to the desired product. Alternative methods could involve catalytic hydrogenation (H₂/Pd), but this may require specialized equipment and can sometimes be less chemoselective.[7]
-
One-Pot Advantage: A key advantage of this method is that it can be performed in a single reaction vessel without the need to isolate the hydrazone intermediate.[7][8] This improves operational efficiency and can lead to higher overall throughput.
Experimental Protocol: Reductive Amination
Caption: Experimental workflow for the Reductive Amination synthesis of this compound.
Detailed Steps:
-
Dissolve tert-butyl carbazate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask under an inert atmosphere.
-
Add acetaldehyde (1.2 eq.) followed by acetic acid (2-4 eq.).[9] Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hydrazone intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture, controlling any effervescence.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the hydrazone intermediate.
-
Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product typically requires purification by column chromatography on silica gel to remove unreacted starting materials and byproducts.
Efficacy Comparison: A Head-to-Head Analysis
The choice between these two robust methods depends on several factors, including available reagents, scale, and required purity.
| Parameter | Route 1: Direct Alkylation | Route 2: Reductive Amination | Rationale & Field Insights |
| Starting Materials | tert-butyl carbazate, ethyl halide | tert-butyl carbazate, acetaldehyde | Ethyl halides are generally stable and easy to handle. Acetaldehyde is volatile (b.p. 20.2°C) and requires more careful handling, especially on a large scale. |
| Reported Yield | Very High (up to 100% reported for analogous propyl derivative)[4] | Good to Excellent (typically 80-95% for similar systems)[7][9] | Direct alkylation often proceeds very cleanly with minimal side products, leading to near-quantitative crude yields. Reductive amination yields are high but can be slightly lower due to the multi-step nature of the one-pot process. |
| Purity of Crude Product | High (>90% reported)[4] | Moderate to Good | The primary byproduct in Route 1 is the inorganic salt, which is easily removed by filtration. Route 2 may contain residual reagents and byproducts from the reduction step, often necessitating chromatographic purification. |
| Scalability | Excellent | Good | The simplicity of the reaction and work-up for Direct Alkylation makes it highly amenable to large-scale production. The use of volatile acetaldehyde and the need for chromatography in Route 2 can present challenges for scaling up. |
| Key Reagent Cost | Moderate (Ethyl bromide/iodide) | Low (Acetaldehyde, NaBH(OAc)₃) | While acetaldehyde is inexpensive, the cost of the selective reducing agent (NaBH(OAc)₃) can be a factor. The overall cost will depend on the specific pricing of the ethyl halide vs. the borohydride reagent. |
| Ease of Operation | Very straightforward filtration work-up. | Multi-step work-up (quench, extraction). | The simple filtration work-up of Route 1 is a significant operational advantage. |
| Key Weakness | Potential for dialkylation (though sterically hindered and generally not observed as a major issue with Boc-hydrazine). | Requires chromatographic purification; handling of volatile acetaldehyde. | Overalkylation in Route 1 is suppressed by the steric bulk of the Boc group and the second ethyl group. The need for purification is the main drawback of Route 2. |
Conclusion and Recommendation
Both Direct Alkylation and Reductive Amination are viable and effective methods for the synthesis of this compound.
For most applications, particularly those focused on high yield, operational simplicity, and scalability, Direct Alkylation is the superior route . Its straightforward procedure, high crude purity, and simple filtration-based work-up make it an ideal choice for producing large quantities of material with minimal purification effort. The use of catalytic KI can further enhance its efficiency, making it a robust and reliable method.
Reductive Amination remains an excellent alternative, especially in a research or discovery setting where a specific ethyl halide may not be readily available, but acetaldehyde is. It is a powerful and versatile reaction, and while it may require a more involved work-up and purification, it reliably delivers the desired product in high yields.
Ultimately, the optimal choice will be guided by the specific constraints and goals of your laboratory or production facility, including reagent availability, scale, and analytical capabilities for purification.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kirj.ee [kirj.ee]
- 4. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Reactions Involving 1-Boc-1-ethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Boc-1-ethylhydrazine in Modern Synthesis
This compound, a mono-substituted, protected hydrazine derivative, is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds and in bioconjugation strategies. The presence of the tert-butoxycarbonyl (Boc) protecting group modulates the nucleophilicity of the hydrazine moiety, offering a level of control and selectivity in reactions that is often desirable in multi-step syntheses. Furthermore, the ethyl substituent provides steric bulk and alters the electronic properties compared to simpler protected hydrazines.
A thorough understanding of the reaction kinetics of this compound is paramount for optimizing reaction conditions, predicting outcomes, and developing robust synthetic protocols. This guide provides an in-depth technical analysis of the kinetics of reactions involving this compound, offers a comparison with alternative reagents, and presents detailed experimental methodologies for kinetic studies. While specific kinetic data for this compound is not extensively reported in peer-reviewed literature, this guide will leverage data from structurally similar compounds and fundamental mechanistic principles to provide a comprehensive and practical resource.
Core Reactions and Mechanistic Considerations
The primary reactions of this compound discussed in this guide are hydrazone formation with aldehydes and ketones, and acylation.
Hydrazone Formation: A Reversible Condensation
The reaction of this compound with an aldehyde or ketone proceeds through a two-step mechanism to form a hydrazone. This reaction is typically reversible and is often subject to general acid catalysis.[1]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the final hydrazone product.
At neutral pH, the rate-limiting step is often the acid-catalyzed dehydration of the carbinolamine intermediate.[2] The overall reaction rate is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound generally increase the rate of reaction by making the carbonyl carbon more electrophilic.[2]
-
Steric Hindrance: Increased steric bulk around the carbonyl group or on the hydrazine can hinder the initial nucleophilic attack, thereby decreasing the reaction rate.[3]
-
pH: The reaction rate is pH-dependent. Acidic conditions facilitate the dehydration step, but excessive acidity can protonate the hydrazine, reducing its nucleophilicity.[1][4]
The Boc group on this compound is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the adjacent nitrogen atom. However, the terminal nitrogen remains the primary nucleophile. The ethyl group introduces some steric bulk, which may slightly decrease reaction rates compared to a non-alkylated counterpart.
Comparative Kinetic Analysis
While direct kinetic data for this compound is scarce, we can infer its reactivity by comparing it with other common hydrazine derivatives.
| Reagent | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Aldehydes (pH ~7) | Key Characteristics & Considerations |
| Phenylhydrazine | ~0.1 - 2.0[2] | Aromatic hydrazine, slower than aliphatic hydrazines. The aromatic ring allows for electronic tuning. |
| Semicarbazide | Varies significantly with substrate; generally slower than simple hydrazines due to reduced nucleophilicity.[3] | Forms stable semicarbazones. The rate is highly sensitive to steric hindrance.[3] |
| Carbohydrazide | Data not readily available for aldehyde/ketone reactions; primarily used as an oxygen scavenger. | Symmetric molecule with two hydrazine functionalities. |
| 2-(Dimethylamino)ethylhydrazine | 0.23 - 208[1] | Exhibits accelerated kinetics due to potential intramolecular catalysis by the tertiary amine. |
| This compound (Predicted) | Slower than unprotected hydrazines. | The Boc group reduces nucleophilicity. The ethyl group adds minor steric hindrance. Offers controlled reactivity and is stable for storage. |
Key Insights from Comparison:
-
Boc Protection: The Boc group on this compound is expected to decrease its reactivity compared to unprotected hydrazines like phenylhydrazine or simple alkyl hydrazines. This is due to the electron-withdrawing nature of the carbamate, which reduces the nucleophilicity of the hydrazine.
-
Intramolecular Catalysis: Reagents with functionalities capable of intramolecular catalysis, such as the tertiary amine in 2-(dimethylamino)ethylhydrazine, exhibit significantly enhanced reaction rates.[1]
-
Steric Effects: As observed with semicarbazide reactions, steric hindrance around the carbonyl group of the substrate can dramatically reduce the rate of hydrazone formation.[3] The ethyl group in this compound is expected to have a modest steric impact.
Experimental Protocols for Kinetic Analysis
To perform a rigorous kinetic analysis of reactions involving this compound, a variety of analytical techniques can be employed. The choice of method will depend on the specific reaction, the properties of the reactants and products, and the available instrumentation.
UV-Vis Spectrophotometry
This technique is suitable when either a reactant or a product has a distinct chromophore that absorbs in the UV-Vis region, and the other components of the reaction mixture do not interfere with this absorption.
Step-by-Step Methodology:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution of the absorbing species (e.g., the hydrazone product or the aromatic aldehyde reactant).
-
Scan the solution using a UV-Vis spectrophotometer to find the λmax.[5]
-
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound, the carbonyl compound, and any catalyst in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
-
Set Up the Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature.
-
In a cuvette, mix the solutions of the carbonyl compound and any catalyst.
-
Initiate the reaction by adding the this compound solution, mix quickly, and immediately start recording the absorbance at the predetermined λmax at regular time intervals.[5]
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established calibration curve (Beer-Lambert Law).
-
Plot concentration versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others in excess (pseudo-first-order conditions).[5]
-
Diagram of a Typical UV-Vis Kinetic Experiment Workflow:
Caption: Workflow for a UV-Vis spectrophotometry kinetic study.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for kinetic analysis as it allows for the separation and quantification of multiple components in a reaction mixture simultaneously.[6]
Step-by-Step Methodology:
-
Develop an HPLC Method:
-
Select a suitable column (e.g., C18 for reverse-phase) and mobile phase to achieve good separation of the reactants and products.
-
Determine the optimal detection wavelength using a diode-array detector (DAD) or by injecting standards of each component.
-
-
Prepare Stock Solutions and Reaction Mixture:
-
Prepare stock solutions as described for UV-Vis spectrophotometry.
-
Initiate the reaction in a thermostatted vessel.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold solvent or by adding a quenching agent.
-
Inject the quenched sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the reactants and products in the chromatograms.
-
Convert peak areas to concentrations using calibration curves for each component.
-
Plot the concentration of each species as a function of time and determine the reaction rate and order as previously described.
-
Diagram of an HPLC-Based Kinetic Analysis Workflow:
Caption: Workflow for an HPLC-based kinetic study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for in-situ reaction monitoring, providing rich structural information and quantitative data without the need for sampling and quenching.[7][8]
Step-by-Step Methodology:
-
Identify Diagnostic Peaks:
-
Obtain ¹H NMR spectra of the starting materials and the expected product to identify well-resolved peaks that can be used for integration.
-
-
Prepare the NMR Sample:
-
In an NMR tube, dissolve the limiting reactant in a deuterated solvent.
-
Add the excess reactant to initiate the reaction.
-
-
Acquire Data:
-
Data Analysis:
-
Process the spectra (phasing and baseline correction).
-
Integrate the diagnostic peaks for the reactants and products in each spectrum.
-
The relative concentrations of the species are proportional to their integral values.
-
Plot the change in relative concentration over time to determine the reaction kinetics.
-
Diagram of an NMR-Based Kinetic Analysis Workflow:
Caption: Workflow for an NMR-based kinetic study.
Conclusion and Future Directions
This compound is a valuable synthetic tool whose reactivity can be rationally understood and optimized through careful kinetic analysis. While direct, quantitative kinetic data for this specific reagent remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for researchers to conduct their own studies. By employing techniques such as UV-Vis spectrophotometry, HPLC, and NMR spectroscopy, and by understanding the mechanistic underpinnings of hydrazone formation and acylation, scientists can effectively harness the synthetic potential of this compound.
Future work should focus on establishing a public database of kinetic parameters for this compound and other protected hydrazines with a range of standard electrophiles. Such data would be invaluable for the predictive design of complex synthetic routes and for the continued development of novel bioconjugation strategies.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Magritek [magritek.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Hydrazine Precursors
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemicals.[1][2][3] From blockbuster anti-inflammatory drugs like celecoxib to vital fungicides, the versatility of the pyrazole scaffold is undeniable.[3][4] The most fundamental and widely practiced method for its construction is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr Pyrazole Synthesis.[5][6][7][8]
The choice of the hydrazine precursor is a critical parameter that dictates not only the substitution pattern of the final product but also influences reaction kinetics, regioselectivity, and overall process safety. This guide provides an in-depth comparison of common hydrazine precursors, offering field-proven insights and experimental data to inform your synthetic strategy.
Core Mechanism: The Paal-Knorr Condensation
The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is a classic example of the Paal-Knorr synthesis.[9][10] The generally accepted mechanism involves a sequence of condensation and cyclization steps.[4][5][11] First, one nitrogen of the hydrazine attacks a carbonyl group of the 1,3-dicarbonyl, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl. Subsequent dehydration yields the aromatic pyrazole ring.[4][10][12] The reaction is typically acid-catalyzed, which facilitates both the initial imine formation and the final dehydration step.[4][5][11][12]
Recent kinetic studies using transient flow methods have revealed that the mechanism can be more complex than previously reported, sometimes involving autocatalysis and unexpected intermediates, highlighting the nuances of this century-old reaction.[13]
Caption: General mechanism of the Knorr pyrazole synthesis.
Benchmarking the Precursors: A Comparative Analysis
The choice of hydrazine precursor is a pivotal decision in pyrazole synthesis. Below, we compare the most common options, detailing their reactivity, safety profiles, and typical applications.
Hydrazine Hydrate (N₂H₄·H₂O)
-
Overview: Hydrazine hydrate is the most common and cost-effective precursor for synthesizing N-unsubstituted pyrazoles. It is typically supplied as an aqueous solution (e.g., 64 wt% hydrazine, which is hydrazine hydrate).[14]
-
Reactivity: As an unsubstituted hydrazine, it is highly reactive. Reactions often proceed readily, sometimes at room temperature or with gentle heating. However, when using unsymmetrical 1,3-dicarbonyls, it can lead to mixtures of regioisomers, although in some cases, factors like hydrogen bonding can favor the formation of a single isomer.[6][15]
-
Safety & Handling: Hydrazine is highly toxic, a suspected carcinogen, and has a wide flammability range (4.7-100% in air).[14][16] The vapor can autoignite in the presence of catalysts like metal oxides.[14] It is crucial to handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including butyl rubber gloves, splash goggles, and a lab coat.[17][18] Aqueous solutions are less hazardous than anhydrous hydrazine, with solutions below 29 wt% having no flash point.[14]
-
Best For: Simple, N-unsubstituted pyrazoles where cost and high reactivity are paramount.
Phenylhydrazine (C₆H₅NHNH₂)
-
Overview: Phenylhydrazine is the archetypal precursor for synthesizing N-aryl pyrazoles, which are prevalent in many pharmaceuticals.[4]
-
Reactivity: The phenyl group slightly reduces the nucleophilicity of the substituted nitrogen atom. Reactions are often conducted at elevated temperatures, frequently in solvents like ethanol or acetic acid.[19] The presence of the bulky phenyl group can significantly influence the regioselectivity of the cyclization with unsymmetrical dicarbonyls, often favoring the isomer where the phenyl group is adjacent to the less sterically hindered R-group of the dicarbonyl.[7]
-
Safety & Handling: Phenylhydrazine is toxic and readily absorbed through the skin. It is also a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.
-
Best For: Synthesis of N-phenyl substituted pyrazoles, a key structural motif in many biologically active molecules.
Hydrazine Salts (e.g., Hydrazine Sulfate, Hydrazine Hydrochloride)
-
Overview: These are solid, more stable, and often easier to handle alternatives to hydrazine hydrate.
-
Reactivity: Being salts, their reactivity is attenuated. They typically require the presence of a base to liberate the free hydrazine in situ or are used under conditions that favor the reaction despite the protonation. The reaction medium itself is acidic, which can catalyze the condensation.
-
Safety & Handling: As solids, they pose a lower inhalation risk than aqueous hydrazine. However, they are still toxic and should be handled with care. Their solid nature makes them easier to weigh and dispense accurately.
-
Best For: Reactions where slow, controlled release of hydrazine is desired or when the use of aqueous solutions is problematic.
Quantitative Performance Data
The following table summarizes typical experimental outcomes for the synthesis of 3,5-dimethylpyrazole and its N-phenyl analogue, providing a direct comparison of precursor performance.
| Hydrazine Precursor | 1,3-Dicarbonyl Substrate | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | Acetylacetone | Ethanol | None | Reflux | 1 | ~90 | General Knowledge |
| Phenylhydrazine | Acetylacetone | Acetic Acid | None | 100 | 2 | ~85 | [19] |
| Hydrazine Sulfate | Acetylacetone | Water/Ethanol | NaOAc | Reflux | 3 | ~85 | General Knowledge |
| Hydrazine Hydrate | Ethyl Acetoacetate | Ethanol | None | Reflux | 2 | ~80 | [20] |
| Phenylhydrazine | Ethyl Acetoacetate | Acetic Acid | None | 110 | 2 | ~75 | [19] |
Note: Yields are representative and can vary based on specific reaction scale and purification methods.
Experimental Protocols
The following protocols are self-validating and represent standard, reliable procedures for the synthesis of pyrazoles.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate
This protocol details a classic, high-yielding synthesis of a simple alkyl-substituted pyrazole.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.
Step-by-Step Methodology:
-
Reagent Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (1.0 eq) and ethanol (30 mL).
-
Hydrazine Addition: Cool the flask in an ice bath. Add hydrazine hydrate (1.0 eq) dropwise via an addition funnel over 15 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the white crystalline solid by vacuum filtration, washing with a small amount of ice-cold water. Dry the product to obtain 3,5-dimethylpyrazole.
Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) using Phenylhydrazine
This protocol describes the synthesis of a pharmaceutically relevant N-aryl pyrazolone.[19]
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL round-bottomed flask, carefully add ethyl acetoacetate (1.0 eq) followed by phenylhydrazine (1.0 eq). Caution: This addition is exothermic.[19]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 135-145 °C for 1 hour.[19] The mixture will turn deep red/orange.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add hot ethanol (20 mL) to the viscous mixture to dissolve the product.
-
Purification: Allow the ethanol solution to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the resulting pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Conclusion and Future Perspectives
The selection of a hydrazine precursor is a critical step in pyrazole synthesis, balancing reactivity, cost, safety, and the desired substitution pattern. Hydrazine hydrate remains the workhorse for N-unsubstituted pyrazoles due to its high reactivity and low cost, while substituted hydrazines like phenylhydrazine are indispensable for creating the N-aryl pyrazoles common in pharmaceuticals.
The field continues to evolve, with a strong emphasis on "green" and sustainable chemistry.[1][2][21][22] Future research will likely focus on:
-
Catalytic Systems: Developing more efficient and recyclable catalysts to enable milder reaction conditions.[21][23]
-
Flow Chemistry: Utilizing continuous flow reactors to improve safety, control reaction parameters with high precision, and facilitate kinetic studies.[13]
-
Hydrazine Surrogates: Investigating safer alternatives to hydrazine and its derivatives to mitigate the significant toxicity and handling risks associated with these reagents.
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make more informed decisions, optimizing their synthetic routes to this invaluable class of heterocyclic compounds.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iscientific.org [iscientific.org]
- 21. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-1-ethylhydrazine
For the modern researcher, ensuring a safe and compliant laboratory environment is paramount. The responsible handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to the integrity of our research and the well-being of our colleagues. This guide provides an in-depth, procedural framework for the proper disposal of 1-Boc-1-ethylhydrazine, a reagent commonly used in organic synthesis. By understanding the chemical principles behind these procedures, you will be equipped to manage this substance with confidence and precision.
Understanding the Inherent Hazards of this compound
This compound, while a valuable synthetic intermediate, belongs to the hydrazine and carbamate families of compounds, both of which present notable hazards.
-
Hydrazine Derivatives: Hydrazine and its derivatives are known for their potential toxicity and reactivity.[1][2] They can be corrosive and may cause severe skin and eye damage upon contact.[3][4][5] Some hydrazines are also considered potential carcinogens.[6][7] The presence of the N-N bond in hydrazine derivatives makes them susceptible to oxidation, which can be energetic.[8]
-
Carbamates: As a carbamate, this compound is subject to specific environmental regulations. The U.S. Environmental Protection Agency (EPA) has established guidelines for the disposal of carbamate-containing wastes under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
The Boc (tert-butoxycarbonyl) protecting group in this compound mitigates some of the reactivity of the hydrazine moiety. However, it is crucial to handle the compound with the assumption that it retains the hazardous characteristics of its parent classes.
Essential Safety Protocols: PPE and Engineering Controls
Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6] | Protects against accidental splashes that can cause severe eye damage. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) or other chemically resistant gloves.[6] | Provides a barrier against skin contact, which can cause irritation or burns. |
| Body Protection | A flame-resistant lab coat. | Protects the user's clothing and skin from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Engineering Controls:
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[6][12] This is the primary engineering control to prevent the inhalation of any potentially harmful vapors.
Waste Management: Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent unintended and potentially dangerous reactions.
-
Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents, acids, and metals.[2][13] Accidental mixing can lead to vigorous reactions.
Spill Management Protocols
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For Small Spills (less than 50 mL in a fume hood):
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill using an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills (greater than 50 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12] Provide them with the chemical name and the approximate quantity spilled.
-
Do Not Attempt to Clean: A large spill requires specialized equipment and training to manage safely.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to ensure it is managed by professionals equipped to handle such hazardous materials.
Method 1: Disposal via Licensed Waste Management (Strongly Recommended)
This is the standard and safest method for the disposal of this compound waste.
-
Waste Collection: Collect all waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a designated hazardous waste container.[12][14]
-
Container Sealing and Labeling: Securely seal the waste container. Ensure the label is complete and accurate.
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from your EHS department or their contracted waste management company.[6]
Method 2: Chemical Neutralization (Expert Use Only)
Warning: This procedure is for informational purposes and should only be considered by highly experienced chemists in a controlled laboratory setting with prior institutional approval. The reaction of hydrazines with oxidizers can be vigorous.
This method is adapted from general procedures for the neutralization of dilute hydrazine solutions.[2][15][16] It is intended for small quantities of dilute aqueous solutions of this compound.
-
Dilution: In a large beaker within a fume hood, dilute the aqueous this compound solution with water to a concentration of less than 2%.
-
Cooling: Place the beaker in an ice bath to manage any heat generated during neutralization.
-
Neutralization: While stirring vigorously, slowly add a 5% aqueous solution of sodium hypochlorite (bleach). Add the hypochlorite solution dropwise, monitoring the temperature of the reaction mixture. Do not allow the temperature to rise significantly.
-
Testing for Completion: After the addition is complete, allow the mixture to stir for at least two hours. Test the solution for the presence of hydrazine using an appropriate method (e.g., potassium iodide-starch paper; a blue color indicates the presence of excess oxidant and thus the absence of hydrazine).
-
Final Disposal: Once the absence of hydrazine is confirmed, the resulting solution may be disposed of in accordance with local regulations for neutralized chemical waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. nj.gov [nj.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 10. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
- 11. EPA Modifies LDRs for Carbamates | Lion Technology [lion.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Boc-1-ethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, 1-Boc-1-ethylhydrazine serves as a critical building block, prized for its role in the controlled introduction of the ethylhydrazine moiety. However, its utility is matched by the imperative for meticulous handling. As a derivative of hydrazine, a class of compounds known for their potential toxicity and reactivity, a comprehensive understanding of its properties and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: The "Why" Behind the Precautions
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, based on data for analogous compounds.[7] Skin contact should be minimized.
-
Combustibility: Classified as a combustible liquid, indicating it can ignite when heated.[8]
-
Reactivity: The Boc protecting group is sensitive to strong acids.[5][6] Hydrazine derivatives can be reactive, and incompatibilities with strong oxidizing agents should be assumed.[8]
Your Armor: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Flame-resistant lab coat over full-length pants and closed-toe shoes | Not generally required if handled in a certified chemical fume hood |
| In-reaction Use | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Flame-resistant lab coat over full-length pants and closed-toe shoes | Not generally required if handled in a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with an appropriate cartridge for organic vapors/amines |
The Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory minimizes the risk of exposure and incidents.
Storage
-
Location: Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Temperature: Adhere to the recommended storage temperature of 2-8°C.
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
Handling Procedure
-
Preparation:
-
Always work in a properly functioning and certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and transfer operations within the fume hood to contain any potential vapors.
-
Use a spatula or other appropriate tool for transferring the liquid. Avoid pouring directly from a large container to a small one if possible.
-
-
Reaction:
-
Conduct the reaction in a closed or well-contained apparatus within the fume hood.
-
Maintain constant vigilance over the reaction, monitoring for any unexpected changes.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spill (outside a fume hood) or any spill involving fire:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm if necessary.
-
Notify your institution's emergency response team.
-
Provide them with as much information as possible about the spilled substance.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection:
-
All waste containing this compound, including contaminated consumables (gloves, absorbent materials), should be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Label the container as "Hazardous Waste" and include the full chemical name.
-
-
Disposal Method:
-
Disposal must be carried out in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Conclusion: A Culture of Safety
The responsible use of this compound in research and development hinges on a deeply ingrained culture of safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, and adhering to established operational and emergency procedures, scientists can confidently and safely leverage the synthetic utility of this valuable compound. This guide serves as a foundational resource, but it is incumbent upon every researcher to supplement this information with institution-specific training and to always prioritize safety in the laboratory.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
